2-Heptene
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
48.4 [mmHg] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-77-8 | |
| Record name | 2-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Heptene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (E)-2-heptene and (Z)-2-heptene. It is designed to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to select and execute the most appropriate synthetic route for their specific research needs. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.
Introduction
2-Heptene (C₇H₁₄) is a valuable alkene in organic synthesis, serving as a precursor and intermediate in the formation of more complex molecules. The control of the stereochemistry of the double bond, yielding either the trans (E) or cis (Z) isomer, is often a critical aspect of a synthetic strategy. This guide explores both non-stereoselective and highly stereoselective methods for the synthesis of this compound isomers.
Non-Stereoselective Synthesis of this compound
Elimination reactions are a common and straightforward approach to the synthesis of alkenes. However, these methods typically yield a mixture of regioisomers and stereoisomers.
Acid-Catalyzed Dehydration of 2-Heptanol
The acid-catalyzed dehydration of 2-heptanol is a classic method for producing a mixture of heptene isomers.[1] The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[2] According to Zaitsev's rule, the more substituted alkene, this compound, is the major product over the less substituted 1-heptene.[3] The this compound product will be a mixture of (E) and (Z) isomers.
Experimental Protocol: Dehydration of 2-Heptanol with Sulfuric Acid
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reaction Mixture: To the round-bottom flask, add 10.0 g of 2-heptanol. Carefully and with cooling, slowly add 5.0 mL of concentrated sulfuric acid. Add a few boiling chips.
-
Distillation: Gently heat the mixture. The lower-boiling heptene isomers will distill over. The collection temperature should be monitored and kept below 100 °C.
-
Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude heptene mixture is purified by fractional distillation to separate the isomers.
-
Characterization: The product distribution and isomer ratio are determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Dehydrohalogenation of 2-Haloheptanes
The elimination of a hydrogen halide from a 2-haloheptane, such as 2-bromoheptane, using a strong base is another common method. The choice of base can influence the product distribution between the Zaitsev product (this compound) and the Hofmann product (1-heptene). Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less sterically hindered Hofmann product.
Experimental Protocol: Dehydrobromination of 2-Bromoheptane with Potassium tert-Butoxide
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol.
-
Addition of Substrate: 2-Bromoheptane (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a low-boiling organic solvent, such as diethyl ether or pentane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification and Characterization: The solvent is carefully removed by distillation. The resulting mixture of heptene isomers is analyzed by GC-MS to determine the product distribution. Further purification can be achieved by fractional distillation.
Stereoselective Synthesis of this compound Isomers
For applications requiring a specific stereoisomer of this compound, stereoselective synthetic methods are employed. These reactions offer high control over the geometry of the newly formed double bond.
Wittig Reaction for (Z)-2-Heptene
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene.[5]
Experimental Protocol: Synthesis of (Z)-2-Heptene from Pentanal
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of the orange-red ylide.
-
Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is extracted with pentane. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The product is purified by flash chromatography on silica gel to yield (Z)-2-heptene.
-
Characterization: The isomeric purity is determined by GC analysis and the structure is confirmed by ¹H and ¹³C NMR spectroscopy.
Schlosser Modification of the Wittig Reaction for (E)-2-Heptene
The Schlosser modification of the Wittig reaction allows for the selective synthesis of (E)-alkenes from non-stabilized ylides.[6][7] This is achieved by deprotonating the intermediate betaine with a second equivalent of strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.
Experimental Protocol: Synthesis of (E)-2-Heptene from Pentanal
-
Ylide and Betaine Formation: Following the procedure for the standard Wittig reaction, the ylide is generated from ethyltriphenylphosphonium bromide and n-butyllithium. Pentanal is then added at low temperature to form the lithium salt of the betaine.
-
Deprotonation and Protonation: A second equivalent of n-butyllithium is added at -78 °C to deprotonate the betaine. Subsequently, a proton source, such as tert-butanol, is added to protonate the intermediate, leading to the threo-betaine.
-
Elimination: The reaction mixture is warmed to room temperature, and a base such as potassium tert-butoxide is added to induce elimination to the (E)-alkene.
-
Work-up and Purification: The work-up and purification follow the same procedure as the standard Wittig reaction.
Julia-Kocienski Olefination for (E)-2-Heptene
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[8][9] It involves the reaction of a heteroaromatic sulfone with an aldehyde.
Experimental Protocol: Synthesis of (E)-2-Heptene
-
Sulfone Deprotonation: To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium hexamethyldisilazide (LHMDS) (1.05 equivalents) is added dropwise.
-
Reaction with Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous THF is then added to the reaction mixture.
-
Warming and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (E)-2-heptene.
Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification) for (Z)-2-Heptene
The Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes. However, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions, provides high selectivity for (Z)-alkenes.[10][11][12]
Experimental Protocol: Synthesis of (Z)-2-Heptene
-
Reagent Preparation: A solution of bis(2,2,2-trifluoroethyl) ethylphosphonate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
Deprotonation: Potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) is added dropwise to the solution to generate the phosphonate anion.
-
Reaction with Aldehyde: Pentanal (1.0 equivalent) is then added to the reaction mixture.
-
Warming and Work-up: The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The product is purified by flash chromatography to give (Z)-2-heptene.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound isomers.
Table 1: Physical and Spectroscopic Properties of this compound Isomers
| Property | (E)-2-Heptene | (Z)-2-Heptene |
| Molecular Formula | C₇H₁₄[13] | C₇H₁₄[14] |
| Molecular Weight | 98.19 g/mol [13] | 98.19 g/mol [14] |
| Boiling Point | 98.4 °C | 98.1 °C |
| Density | 0.704 g/cm³ | 0.709 g/cm³ |
| ¹H NMR (CDCl₃, δ) | ~5.4 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) | ~5.3 (m, 2H), ~2.0 (q, 2H), ~1.6 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~131.9, ~124.7, ~34.8, ~31.8, ~22.9, ~18.0, ~14.1 | ~130.9, ~123.7, ~29.5, ~22.9, ~20.7, ~14.2, ~12.5[15] |
| Mass Spectrum (m/z) | 98 (M+), 83, 69, 56, 55, 42, 41[16] | 98 (M+), 83, 69, 56, 55, 42, 41[14] |
| CAS Number | 14686-13-6[13] | 6443-92-1[14] |
Table 2: Comparison of Synthetic Methods for this compound Isomers
| Method | Target Isomer | Typical Yield | E/Z Ratio | Key Reagents |
| Dehydration of 2-Heptanol | Mixture | Moderate-Good | Mixture | H₂SO₄ or H₃PO₄ |
| Dehydrobromination | Mixture | Good | Depends on Base | KOtBu, NaOEt |
| Wittig Reaction | (Z) | Good | >95:5 (Z:E) | R₃P=CHR' (non-stabilized) |
| Schlosser-Wittig | (E) | Good | >95:5 (E:Z) | R₃P=CHR', 2 eq. base |
| Julia-Kocienski | (E) | Good-Excellent | >98:2 (E:Z) | Heteroaryl sulfone, aldehyde |
| HWE (Still-Gennari) | (Z) | Good | >95:5 (Z:E) | (CF₃CH₂O)₂P(O)CH₂R, KHMDS, 18-crown-6 |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound isomers.
Caption: Acid-catalyzed dehydration of 2-heptanol to form heptene isomers.
Caption: Wittig reaction for the synthesis of (Z)-2-heptene.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound isomers can be achieved through a variety of methods, each with its own advantages and disadvantages. For non-stereospecific applications, classical elimination reactions such as the dehydration of 2-heptanol or the dehydrohalogenation of 2-haloheptanes offer straightforward routes, albeit with limited control over isomer distribution. For research and development requiring high stereopurity, the Wittig reaction and its Schlosser modification, the Julia-Kocienski olefination, and the Horner-Wadsworth-Emmons reaction with the Still-Gennari modification provide excellent E- or Z-selectivity. The choice of the optimal synthetic pathway will depend on the desired isomer, the required purity, and the available starting materials and reagents. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this compound isomers in a research setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. homework.study.com [homework.study.com]
- 4. odinity.com [odinity.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. synarchive.com [synarchive.com]
- 7. Schlosser Modification [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. This compound, (E)- [webbook.nist.gov]
- 14. This compound, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound, (E)- [webbook.nist.gov]
Characterization of (E)- and (Z)-2-Heptene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the characterization of the geometric isomers of 2-heptene: (E)-2-heptene and (Z)-2-heptene. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, spectroscopic and chromatographic data, and the experimental protocols for their determination.
Physicochemical and Spectroscopic Data
The distinct spatial arrangements of the alkyl groups around the carbon-carbon double bond in (E)- and (Z)-2-heptene give rise to differences in their physical and spectroscopic properties. A summary of this data is presented in the following tables for easy comparison.
Table 1: Physicochemical Properties of (E)- and (Z)-2-Heptene
| Property | (E)-2-Heptene | (Z)-2-Heptene |
| CAS Number | 14686-13-6[1][2][3][4][5][6][7][8] | 6443-92-1[8][9][10][11][12][13][14][15] |
| Molecular Formula | C₇H₁₄[1][2][3][4][5][6][9][12][13] | C₇H₁₄[1][2][3][4][5][6][9][12][13] |
| Molecular Weight | 98.19 g/mol [1][2][3][4][5][6][9] | 98.19 g/mol [1][9][10][11][15][16] |
| Boiling Point | 98.0 °C[3] | 98.4 °C[10] |
| Density | 0.701 g/cm³ | 0.708 g/mL at 25°C[13] |
| Refractive Index | 1.408 | 1.407 at 20°C[13] |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | (E)-2-Heptene | (Z)-2-Heptene |
| H1 (CH₃) | ~0.9 | ~0.9 |
| H2 (CH=CH) | ~5.4 | ~5.3 |
| H3 (CH=CH) | ~5.4 | ~5.3 |
| H4 (CH₂) | ~2.0 | ~2.0 |
| H5 (CH₂) | ~1.3 | ~1.3 |
| H6 (CH₂) | ~1.3 | ~1.3 |
| H7 (CH₃) | ~0.9 | ~0.9 |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | (E)-2-Heptene | (Z)-2-Heptene |
| C1 | ~17.9 | ~12.5 |
| C2 | ~125.4 | ~124.2 |
| C3 | ~131.6 | ~130.6 |
| C4 | ~32.2 | ~27.0 |
| C5 | ~31.5 | ~31.9 |
| C6 | ~22.6 | ~22.8 |
| C7 | ~14.0 | ~14.1 |
Note: Data obtained from various sources and may be subject to slight variations.[11][14]
Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Vibrational Mode | (E)-2-Heptene | (Z)-2-Heptene |
| =C-H Stretch | ~3020 | ~3015 |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |
| C=C Stretch | ~1670 | ~1660 |
| =C-H Bend (out-of-plane) | ~965 (trans) | ~690 (cis) |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Isomer | Major Fragments (m/z) |
| (E)-2-Heptene | 98 (M+), 83, 69, 56, 55, 42, 41[5] |
| (Z)-2-Heptene | 98 (M+), 83, 69, 56, 55, 42, 41[12] |
Note: The mass spectra of (E)- and (Z)-2-heptene are very similar due to their identical molecular formula and fragmentation patterns.
Table 6: Gas Chromatography Data (Kovats Retention Indices)
| Stationary Phase | (E)-2-Heptene | (Z)-2-Heptene |
| Standard Non-polar | ~705[2][17][18] | ~712[9] |
| Standard Polar | ~768[2] | ~781[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and differentiate between the (E) and (Z) isomers based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the deuterated solvent used.
-
Set the experiment parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay).
-
Set the experiment parameters for ¹³C NMR (e.g., proton decoupling, pulse angle, acquisition time).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts and coupling constants to assign peaks to specific protons and carbons in the molecule. The coupling constant for the vinylic protons will be larger for the (E)-isomer (~15 Hz) than for the (Z)-isomer (~10 Hz).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound isomers, particularly the C=C and =C-H bonds, and to distinguish between the isomers based on the out-of-plane =C-H bending vibrations.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Set the spectral range (e.g., 4000-400 cm⁻¹).
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for alkenes, such as the C=C stretch and the =C-H stretch.
-
Pay close attention to the fingerprint region to identify the out-of-plane =C-H bending vibration, which is a key indicator for distinguishing between the (E) and (Z) isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the (E) and (Z) isomers of this compound and to obtain their mass spectra for identification and confirmation of their molecular weight and fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer (or a mixture) in a volatile solvent (e.g., hexane or pentane) at a concentration of approximately 100 ppm.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Install a non-polar capillary column (e.g., DB-1, HP-5ms) for separation based on boiling point, or a polar column (e.g., DB-WAX) for enhanced separation of isomers.
-
Set the injector temperature (e.g., 250 °C).
-
Set the carrier gas (e.g., helium) flow rate (e.g., 1 mL/min).
-
Program the oven temperature. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
-
Mass Spectrometer (MS):
-
Set the ion source temperature (e.g., 230 °C).
-
Set the quadrupole temperature (e.g., 150 °C).
-
Set the electron ionization energy (e.g., 70 eV).
-
Set the mass scan range (e.g., m/z 35-200).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Start the data acquisition.
-
-
Data Processing and Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention times of the isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for identification.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for NMR analysis of this compound isomers.
Caption: Workflow for FTIR analysis of this compound isomers.
Caption: Workflow for GC-MS analysis of this compound isomers.
References
- 1. mass.gov [mass.gov]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, (E)- [webbook.nist.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. scribd.com [scribd.com]
- 17. Figure 3. Quantitative evidence of alkene composition using 1H NMR spectroscopy : NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 18. vurup.sk [vurup.sk]
Spectroscopic Analysis of 2-Heptene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Heptene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for easy reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-2-Heptene | H1 | ~1.63 | d | |
| H2 | ~5.4 | m | ||
| H3 | ~5.4 | m | ||
| H4 | ~1.96 | m | ||
| H5 | ~1.3 | m | ||
| H6 | ~1.3 | m | ||
| H7 | ~0.89 | t | ||
| cis-2-Heptene | H1 | ~1.6 | d | |
| H2 | ~5.4 | m | ||
| H3 | ~5.4 | m | ||
| H4 | ~2.0 | m | ||
| H5 | ~1.3 | m | ||
| H6 | ~1.3 | m | ||
| H7 | ~0.9 | t |
¹³C NMR (Carbon-13 NMR) Data for trans-2-Heptene [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 17.91 |
| C2 | 124.60 |
| C3 | 131.73 |
| C4 | 32.40 |
| C5 | 31.94 |
| C6 | 22.32 |
| C7 | 13.98 |
¹³C NMR (Carbon-13 NMR) Data for cis-2-Heptene
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 12.4 |
| C2 | 123.7 |
| C3 | 130.8 |
| C4 | 27.2 |
| C5 | 32.2 |
| C6 | 22.8 |
| C7 | 14.0 |
Infrared (IR) Spectroscopy
| Isomer | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| trans-2-Heptene | =C-H | C-H stretch (alkene) | ~3020 |
| C-H | C-H stretch (alkane) | 2850-2960 | |
| C=C | C=C stretch | ~1670 | |
| =C-H | C-H bend (out-of-plane) | ~965 | |
| cis-2-Heptene | =C-H | C-H stretch (alkene) | ~3015 |
| C-H | C-H stretch (alkane) | 2850-2960 | |
| C=C | C=C stretch | ~1660 | |
| =C-H | C-H bend (out-of-plane) | ~690 |
Mass Spectrometry (MS)
| Isomer | m/z | Relative Intensity (%) | Fragment Ion |
| trans-2-Heptene | 98 | ~25 | [M]⁺ (Molecular Ion) |
| 83 | ~20 | [M-CH₃]⁺ | |
| 69 | ~50 | [M-C₂H₅]⁺ | |
| 55 | ~100 | [C₄H₇]⁺ | |
| 41 | ~85 | [C₃H₅]⁺ | |
| cis-2-Heptene | 98 | ~20 | [M]⁺ (Molecular Ion) |
| 83 | ~15 | [M-CH₃]⁺ | |
| 69 | ~45 | [M-C₂H₅]⁺ | |
| 55 | ~100 | [C₄H₇]⁺ | |
| 41 | ~80 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
Sample Preparation [2][3][4][5][6]
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.[3]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]
-
Sample Transfer: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3] The final sample height in the tube should be approximately 4-5 cm.[3][5]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Data Acquisition [5]
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[5]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[5]
-
Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film) [7][8][9]
-
Cell Selection: For liquid samples like this compound, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]
-
Sample Application: Place a drop or two of the neat (undiluted) this compound onto the center of one clean, dry salt plate using a Pasteur pipette.[9]
-
Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[7]
-
Mounting: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
Data Acquisition [8]
-
Background Scan: First, run a background spectrum with no sample in the beam path. This is to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Place the sample holder with the this compound sample into the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction for a Volatile Compound [10][11][12]
-
Direct Inlet or GC Inlet: For a volatile liquid like this compound, the sample can be introduced directly into the mass spectrometer's ion source via a heated inlet system or, more commonly, through a Gas Chromatograph (GC) for separation from any potential impurities.
-
Headspace Analysis: An alternative method is Headspace Solid-Phase Microextraction (HS-SPME), where a fiber coated with a stationary phase is exposed to the vapor above the liquid sample to adsorb the volatile compounds, which are then thermally desorbed into the GC-MS system.[11]
Data Acquisition (Electron Ionization) [10]
-
Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of the detected ions versus their m/z ratio.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.
Caption: A generalized experimental workflow for the spectroscopic analysis of a chemical sample.
References
- 1. TRANS-2-HEPTENE(14686-13-6) 13C NMR spectrum [chemicalbook.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ursinus.edu [ursinus.edu]
- 9. webassign.net [webassign.net]
- 10. youtube.com [youtube.com]
- 11. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Heptene Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of the geometric isomers of 2-Heptene: (E)-2-Heptene (trans) and (Z)-2-Heptene (cis). The document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual workflows to elucidate the logical and experimental processes involved.
Introduction to this compound Isomers
This compound (C₇H₁₄) is an unsaturated hydrocarbon with a carbon-carbon double bond originating at the second carbon atom of its seven-carbon chain.[1] This structure gives rise to two geometric, or cis-trans, isomers: (E)-2-Heptene and (Z)-2-Heptene. The spatial arrangement of the alkyl groups around the double bond significantly influences their physical and thermodynamic properties. The (E) isomer, or trans-2-Heptene, generally exhibits greater stability than the (Z) isomer (cis-2-Heptene) due to reduced steric strain. This difference in stability is reflected in their thermodynamic data, such as the enthalpy of formation. Understanding these properties is crucial for chemical process design, reaction modeling, and fundamental research in physical organic chemistry.
Quantitative Thermodynamic Data
The thermodynamic properties of the this compound isomers have been determined through various experimental and computational methods. The following tables summarize the key data for both the liquid and ideal gas phases at standard conditions (298.15 K and 1 bar).
Table 1: Thermodynamic Properties of (E)-2-Heptene (trans)
| Property | Symbol | Value | Units | State | Reference(s) |
| Enthalpy of Formation | ΔfH° | -73.2 ± 0.9 | kJ/mol | Ideal Gas | [2][3] |
| Enthalpy of Formation | ΔfH° | -109.5 ± 0.84 | kJ/mol | Liquid | [2] |
| Standard Enthalpy of Combustion | ΔcH° | -4629.4 ± 0.8 | kJ/mol | Liquid | [4] |
| Ideal Gas Heat Capacity | C_p | 145.81 | J/mol·K | Ideal Gas | [4] |
| Enthalpy of Vaporization | ΔvapH° | 36.3 | kJ/mol | Liquid | [2] |
| Normal Boiling Point | T_boil | 371.2 | K | Liquid | [5] |
Table 2: Thermodynamic Properties of (Z)-2-Heptene (cis)
| Property | Symbol | Value | Units | State | Reference(s) |
| Enthalpy of Formation | ΔfH° | -68.9 ± 0.9 | kJ/mol | Ideal Gas | [6] |
| Enthalpy of Formation | ΔfH° | -104.5 ± 0.8 | kJ/mol | Liquid | [6] |
| Standard Enthalpy of Combustion | ΔcH° | -4634.4 ± 0.8 | kJ/mol | Liquid | [6] |
| Enthalpy of Vaporization | ΔvapH° | 35.6 | kJ/mol | Liquid | [6] |
| Normal Boiling Point | T_boil | 372.0 | K | Liquid | [6] |
Note: Data for Gibbs Free Energy (ΔfG°) and absolute Entropy (S°) for individual isomers are less commonly reported directly in experimental literature but can be calculated using the Benson group method or derived from equilibrium studies.[7][8][9]
Experimental Protocols
The determination of thermodynamic properties for alkene isomers is a multi-step process requiring high-purity samples and precise measurement techniques. The general workflow involves isomer separation, structural verification, and calorimetric measurements.
Due to their similar boiling points, separating the (E) and (Z) isomers of this compound requires high-resolution techniques. Capillary gas chromatography is the method of choice.[10]
-
Principle: The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long capillary column.[11] The elution order depends on the isomers' boiling points and their specific interactions with the stationary phase.[11]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Column: A long capillary column (e.g., 50-100 meters) is essential for resolving the isomers. Liquid crystalline stationary phases are known to provide excellent selectivity for cis-trans isomers.[10] Non-polar columns like those with polydimethylsiloxane can also be used, where elution is primarily governed by boiling point.[11]
-
Procedure:
-
A liquid mixture of the this compound isomers is injected into the heated inlet of the gas chromatograph, where it vaporizes.
-
The carrier gas sweeps the vaporized sample onto the capillary column.
-
The column temperature is controlled, often with a programmed ramp, to optimize separation.[12]
-
As the isomers travel through the column, they separate based on their relative affinities for the stationary phase.
-
The separated isomers elute from the column at different times (retention times) and are detected by the FID. The resulting chromatogram shows distinct peaks for each isomer.
-
After separation, the identity of each isomer must be confirmed. Infrared (IR) spectroscopy is a powerful tool for distinguishing between cis and trans alkenes.[13]
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The geometry of cis and trans isomers results in distinct vibrational frequencies.
-
Procedure:
-
The purified fraction of each isomer from the GC is collected.
-
An IR spectrum is obtained for each sample.
-
Analysis: The key diagnostic region is the C-H "wagging" vibration for the hydrogens attached to the double bond.
-
Calorimetry is the primary technique for directly measuring the heat changes associated with chemical and physical processes, from which thermodynamic properties are derived.[14][15]
-
Enthalpy of Combustion (for deriving Enthalpy of Formation):
-
Technique: Constant-volume (bomb) calorimetry.[16]
-
Principle: A precisely weighed sample of a pure isomer is completely combusted in a sealed, high-pressure container (the "bomb") filled with pure oxygen. The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured with high precision.[16]
-
Procedure:
-
A known mass of the purified liquid isomer is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed, pressurized with excess oxygen, and placed in a well-insulated water bath of known volume.
-
The sample is ignited electrically.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system (C_cal) is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[16]
-
The heat of combustion at constant volume (ΔU_comb) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°), which is subsequently used with known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the isomer.
-
-
-
Heat Capacity and Enthalpy of Phase Transitions:
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. This differential heat flow is directly related to the heat capacity of the sample.
-
Procedure:
-
A small, accurately weighed sample of the pure isomer is sealed in an aluminum pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and heated or cooled at a constant rate.
-
The instrument records the differential heat flow needed to maintain the sample and reference at the same temperature.
-
The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a standard material (like sapphire) with a known heat capacity.
-
The instrument can also measure the enthalpy of phase transitions, such as the enthalpy of vaporization (ΔvapH°).[18]
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental and logical workflows described above.
Caption: Experimental workflow for determining thermodynamic properties.
Caption: Logical flow for calculating Enthalpy of Formation.
References
- 1. This compound | C7H14 | CID 11611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. This compound, (E)- [webbook.nist.gov]
- 4. This compound, (E)- (CAS 14686-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, (E)- [webbook.nist.gov]
- 6. This compound, (2Z)- | C7H14 | CID 643836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. srd.nist.gov [srd.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gibbs Free Energy | Introductory Chemistry [courses.lumenlearning.com]
- 10. vurup.sk [vurup.sk]
- 11. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. ivypanda.com [ivypanda.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 18. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Commercial Availability and Purity of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability and purity of 2-Heptene, a crucial aliphatic hydrocarbon in various research and development applications. This document details available isomers and purity levels from prominent chemical suppliers, outlines potential impurities stemming from common synthesis routes, and provides detailed experimental protocols for purity analysis and purification.
Commercial Availability
This compound is commercially available primarily as a mixture of its cis and trans isomers. Individual isomers, cis-2-Heptene and trans-2-Heptene, are also available from select suppliers, though typically at a higher cost. Purity levels for the isomeric mixture are generally high, often exceeding 98%, as determined by gas chromatography (GC). The individual isomers are also sold at high purity, typically 97% or greater.
Below is a summary of representative commercial offerings for this compound. It is important to note that catalog information and availability are subject to change, and researchers should confirm details directly with the suppliers.
| Product | Supplier | Purity | Isomer Composition | CAS Number |
| This compound | TCI America | >98.0% (GC) | Mixture of cis and trans | 592-77-8 |
| This compound | Lab Pro Inc. | >98.0% (GC) | Mixture of cis and trans | 592-77-8 |
| cis-2-Heptene | Sigma-Aldrich | 97% | cis isomer | 6443-92-1 |
| trans-2-Heptene | GFS Chemicals | 98% | trans isomer | 14686-13-6 |
| cis-2-Heptene | Santa Cruz Biotechnology | ≥85% | cis isomer | 6443-92-1 |
Synthesis and Potential Impurities
A thorough understanding of the synthesis of this compound is critical for anticipating potential impurities. The two most common laboratory-scale and industrial synthesis methods are the dehydration of 2-heptanol and the Wittig reaction.
Dehydration of 2-Heptanol
The acid-catalyzed dehydration of 2-heptanol is a common method for producing this compound.[1][2] This elimination reaction typically yields a mixture of constitutional and geometric isomers, primarily 1-heptene, cis-2-heptene, and trans-2-heptene.[1] The reaction follows Zaitsev's rule, which predicts the more substituted alkene as the major product, meaning the this compound isomers are generally favored over 1-heptene.
Potential Impurities from Dehydration of 2-Heptanol:
-
1-Heptene: A constitutional isomer formed by elimination of a proton from the C1 position.
-
cis- and trans-2-Heptene: The geometric isomers are almost always produced as a mixture. The exact ratio depends on the reaction conditions.
-
Unreacted 2-Heptanol: Incomplete reaction will result in the presence of the starting alcohol.
-
Diheptyl ether: A potential byproduct formed through an intermolecular reaction between two molecules of 2-heptanol.
-
Polymerization byproducts: Under strongly acidic and high-temperature conditions, the alkene products can polymerize.
The Wittig Reaction
The Wittig reaction provides a more regioselective method for the synthesis of this compound, allowing for precise placement of the double bond.[3][4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, two primary retrosynthetic disconnections are possible:
-
Pentanal and an ethyl-substituted ylide.
-
Propanal and a butyl-substituted ylide.
The choice of reactants influences the stereochemical outcome (cis vs. trans). Unstabilized ylides, typically used for synthesizing alkyl-substituted alkenes, generally favor the Z (cis) isomer.
Potential Impurities from the Wittig Reaction:
-
Triphenylphosphine oxide: A stoichiometric byproduct of the reaction that must be removed during purification.
-
Unreacted aldehyde/ketone and phosphonium salt: Incomplete reaction will leave starting materials.
-
Solvent and base residues: Depending on the reaction conditions and workup.
-
Geometric isomer: While the Wittig reaction can be stereoselective, some amount of the undesired geometric isomer is often formed.
Purity Analysis
Accurate determination of this compound purity and the identification of impurities are essential for its application in research and development. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. It provides both qualitative and quantitative information about the composition of a this compound sample.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable for separating hydrocarbon isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 5-10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The retention times of the peaks can be used to identify the different isomers of heptene by comparison to known standards. The mass spectrum of each peak can be compared to library spectra (e.g., NIST) to confirm the identity of the compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired this compound isomer and for identifying impurities. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly useful for distinguishing between cis and trans isomers.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | cis-2-Heptene (approx. ppm) | trans-2-Heptene (approx. ppm) |
| CH ₃-CH= | 1.6 - 1.7 | 1.6 - 1.7 |
| =CH-CH ₂- | 1.9 - 2.1 | 1.9 - 2.1 |
| -CH=CH - | 5.3 - 5.5 (multiplet) | 5.3 - 5.5 (multiplet) |
| CH ₃-(CH₂)₃- | 0.8 - 1.0 | 0.8 - 1.0 |
| -(CH ₂)₃- | 1.2 - 1.4 | 1.2 - 1.4 |
Note: The coupling constant (J) between the vinyl protons is characteristically different for the cis and trans isomers. For cis-alkenes, the J value is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, in the range of 12-18 Hz. This difference is a key diagnostic tool for determining the isomeric ratio.
Purification
For applications requiring very high purity or a specific isomer, purification of commercially available this compound may be necessary. Fractional distillation is the most effective method for separating the heptene isomers and removing other volatile impurities.[5][6]
Experimental Protocol: Fractional Distillation of this compound
This procedure is designed to separate 1-heptene, cis-2-heptene, and trans-2-heptene based on their boiling points.
-
Apparatus: A fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[7]
-
Boiling Points:
-
1-Heptene: ~93.6 °C
-
cis-2-Heptene: ~98.4 °C
-
trans-2-Heptene: ~98.0 °C
-
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Place the crude this compound mixture in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column. The heating rate should be controlled to allow for a slow and steady rise of the vapor.
-
Collect the fractions in separate receiving flasks based on the temperature at which they distill.
-
Fraction 1 (primarily 1-Heptene): Collect the distillate that comes over at a stable temperature around the boiling point of 1-heptene.
-
Intermediate Fraction: There will be a temperature fluctuation between the boiling points of the different isomers. This fraction will be a mixture and should be collected separately.
-
Fraction 2 (this compound isomers): As the temperature stabilizes again near the boiling points of the this compound isomers, collect this fraction. Due to the very close boiling points of the cis and trans isomers, complete separation by fractional distillation is challenging and may require a highly efficient column and careful control of the distillation rate.
-
-
Monitor the temperature throughout the distillation. A drop in temperature indicates that a particular component has been mostly distilled.
-
Analyze the purity of each fraction by GC-MS to determine the effectiveness of the separation.
-
References
Safeguarding Research: A Technical Guide to 2-Heptene Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of 2-Heptene in a research and development setting. The following sections detail the substance's key hazards, exposure controls, emergency procedures, and toxicological properties, supported by experimental protocol outlines and visual diagrams to ensure safe laboratory practices.
Section 1: Chemical and Physical Properties
This compound (C₇H₁₄) is a colorless, volatile, and highly flammable liquid.[1][2] It exists as cis and trans isomers, each with slightly different physical properties. Understanding these properties is critical for implementing appropriate safety measures.
| Property | Value | References |
| Molecular Weight | 98.19 g/mol | [3] |
| Boiling Point | 98-99 °C (cis) | [4] |
| Flash Point | -6 °C (closed cup) | [4] |
| Vapor Pressure | 48.4 mmHg at 25 °C | [2][3] |
| Density | 0.708 g/mL at 25 °C (cis) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, benzene, chloroform. | [4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential for causing skin, eye, and respiratory irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
GHS Pictograms:
-
Flame
-
Exclamation Mark
-
Health Hazard
Signal Word: Danger
Section 3: Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store separately from foodstuffs.[4]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control | Specification |
| Engineering Controls | Use in a well-ventilated laboratory with a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Section 5: First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Evacuate the area and eliminate all ignition sources.[4]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
Section 6: Experimental Protocols
The following are outlines of standard experimental protocols for assessing the toxicological and flammable properties of substances like this compound, based on OECD and other internationally recognized guidelines.
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
-
Objective: To determine the potential of this compound to cause skin irritation or corrosion.
-
Test Animal: Albino rabbit.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL of this compound is applied to the clipped skin under a gauze patch.
-
The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the skin is gently cleansed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations are scored according to a standardized grading system.
-
Acute Inhalation Toxicity (Adapted from OECD Guideline 403)
-
Objective: To determine the toxicity of inhaled this compound.
-
Test Animal: Rat.
-
Procedure:
-
Animals are placed in an inhalation chamber.
-
A controlled concentration of this compound vapor is introduced into the chamber for a fixed period (typically 4 hours).
-
Animals are observed for signs of toxicity during and after exposure for at least 14 days.
-
Mortality, clinical signs, and body weight changes are recorded.
-
A gross necropsy is performed on all animals at the end of the study.
-
Determination of Flammability Limits (Adapted from ASTM E681)
-
Objective: To determine the lower and upper flammability limits (LFL and UFL) of this compound vapor in the air.
-
Apparatus: A closed test vessel equipped with an ignition source and a means of measuring pressure.
-
Procedure:
-
A known concentration of this compound vapor is introduced into the test vessel containing air.
-
The mixture is ignited, and the propagation of flame is observed.
-
The concentration of the vapor is varied to determine the minimum concentration at which a flame propagates (LFL) and the maximum concentration at which a flame propagates (UFL).
-
Section 7: Visualizations
Experimental Workflow for Safety Assessment
Caption: Workflow for this compound Safety Assessment.
Hypothesized Signaling Pathway for Skin Irritation
Caption: Hypothesized pathway for this compound-induced skin irritation.
Hazard Control Hierarchy for this compound
Caption: Hierarchy of controls for managing this compound hazards.
References
- 1. Mechanisms of chemical-induced innate immunity in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 592-77-8 [thegoodscentscompany.com]
- 3. This compound | C7H14 | CID 11611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
The Natural Occurrence and Sources of 2-Heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptene (C₇H₁₄) is an unsaturated aliphatic hydrocarbon belonging to the alkene group. While its industrial applications as a solvent, in organic synthesis, and as a component of gasoline are well-documented, its natural occurrence is less extensively characterized. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its detection and analysis, and a discussion of its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Natural Occurrence of this compound
The presence of this compound has been reported in the volatile organic compound (VOC) profiles of a limited number of plant species. While its direct biological function in these plants is not yet fully elucidated, its existence as a natural product warrants further investigation.
Known Natural Sources
This compound has been identified as a volatile component in the following plants:
-
Basella alba (Malabar Spinach): This edible perennial vine, native to the Indian subcontinent and Southeast Asia, is known for its succulent leaves and stems. Phytochemical analyses have revealed a complex mixture of volatile compounds, among which this compound has been detected.
-
Solanum vestissimum (a species of nightshade): The fruit of this particular Solanum species has been reported to contain this compound as part of its aromatic profile.
It is important to note that while the presence of this compound in these plants has been qualitatively confirmed, detailed quantitative data on its concentration remains limited in publicly available scientific literature. The Human Metabolome Database lists this compound with a status of "Detected but not Quantified," underscoring the current gap in quantitative information[1].
Data on Natural Occurrence
The following table summarizes the known natural sources of this compound. Due to a lack of specific concentration data in the reviewed literature, this table focuses on the qualitative presence of the compound.
| Natural Source | Plant Part | Method of Detection | Quantitative Data | Reference |
| Basella alba (Malabar Spinach) | Leaves | GC-MS | Not Reported | [2][3][4][5][6][7][8][9] |
| Solanum vestissimum | Fruit | GC-MS | Not Reported | [10][11][12][13][14] |
Note: The absence of quantitative data highlights an area for future research. The concentration of volatile compounds in plants can vary significantly based on factors such as genotype, developmental stage, environmental conditions, and post-harvest handling.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound from natural sources rely on established analytical techniques for volatile organic compounds. The following sections detail the common experimental protocols employed in the analysis of plant volatiles.
Sample Preparation and Extraction
The initial step in analyzing this compound from plant material involves the extraction of volatile compounds. The choice of method depends on the nature of the plant matrix and the volatility of the target compound.
1. Steam Distillation
Steam distillation is a classic method for extracting essential oils and other volatile compounds from plant materials.
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible this compound can be separated from the aqueous phase.
-
Protocol:
-
Fresh or dried plant material (e.g., leaves of Basella alba) is placed in a distillation flask.
-
Steam is generated in a separate flask and introduced into the bottom of the flask containing the plant material.
-
The steam ruptures the oil glands in the plant tissue, releasing the volatile compounds.
-
The vapor mixture of water and this compound is passed through a condenser to liquefy it.
-
The resulting distillate is collected in a receiving vessel, where the less dense, water-immiscible this compound will form a separate layer that can be collected.
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.
-
Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of the plant material in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
-
Protocol:
-
A known quantity of the fresh or dried plant material is placed in a headspace vial and sealed.
-
The vial is often heated to a specific temperature to increase the vapor pressure of the volatile compounds.
-
The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of analytes.
-
The fiber is then retracted into the needle and introduced into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.
-
Analytical Instrumentation
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
-
Principle: The sample extract or desorbed compounds from an SPME fiber are injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
-
Typical GC-MS Parameters for this compound Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the expected concentration. For SPME, a splitless injection is typically used.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Identification: The mass spectrum of the unknown peak is compared with the spectra in a reference library (e.g., NIST, Wiley). The retention time of the peak is also compared with that of a pure this compound standard.
-
Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of this compound of known concentrations.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is the primary tool for identifying this compound in complex mixtures, NMR spectroscopy can be used for unambiguous structure elucidation, especially when authentic standards are unavailable.
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types used for organic compounds.
-
Protocol:
-
This compound must first be isolated and purified from the plant extract, typically using preparative gas chromatography or fractional distillation.
-
The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide the necessary information to confirm the structure of this compound, including its isomeric form (cis or trans).
-
Signaling Pathways and Biosynthesis
Currently, there is no specific information in the scientific literature detailing signaling pathways in which this compound is directly involved or its specific biosynthetic pathway in plants. Alkenes in plants are generally derived from fatty acid metabolism through various enzymatic reactions. The diagram below illustrates a generalized pathway for the biosynthesis of volatile organic compounds in plants, which could potentially include the pathway leading to this compound.
Caption: Generalized biosynthesis of plant volatiles.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound from plant sources.
Caption: Workflow for Steam Distillation GC-MS.
Caption: Workflow for HS-SPME GC-MS analysis.
Conclusion
The natural occurrence of this compound has been confirmed in Basella alba and Solanum vestissimum. However, there is a significant lack of quantitative data and a detailed understanding of its biosynthesis and biological function in these plants. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the presence and role of this compound in these and other natural sources. Future research should focus on the quantification of this compound in various plant tissues and under different physiological conditions, as well as the elucidation of its biosynthetic pathway and ecological significance. Such studies could reveal novel applications for this compound in areas such as flavor and fragrance chemistry, pest management, and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061892) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. Basella alba L. (Malabar Spinach) as an Abundant Source of Betacyanins: Identification, Stability, and Bioactivity Studies on Natural and Processed Fruit Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of bioactive phenolic constituents, anti-proliferative, and anti-angiogenic activity of stem extracts of Basella alba and rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and antiproliferative activity of Basella alba against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Phytochemical analysis and in vitro antileishmanial activity of Basella alba extract cultivated in Iraq | Plant Science Today [horizonepublishing.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arcjournals.org [arcjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. saspublishers.com [saspublishers.com]
Unveiling the Past: The Historical Context of 2-Heptene's Discovery and Synthesis
A deep dive into 19th-century chemical literature reveals that the discovery and initial synthesis of 2-heptene, then commonly referred to as "heptylene," is closely intertwined with the pioneering work on hydrocarbons in the latter half of the 1800s. While a single definitive "discovery" paper remains elusive, meticulous examination of publications from that era points towards early synthesis through classical elimination reactions, with notable contributions emerging from the study of natural products.
The historical trail leads prominently to an 1884 publication in the American Chemical Journal by Carl Schorlemmer and T. E. Thorpe. Their work on "Heptane from Pinus Sabiniana" provides a detailed account of preparing "heptylene" with a boiling point of 98.5°C, a value that aligns closely with modern measurements for trans-2-heptene. This research suggests that by the 1880s, the synthesis of what we now identify as this compound, or a mixture of its isomers, was an established, albeit not necessarily novel, procedure.
Early synthetic routes to alkenes, or "olefins" as they were known, relied on fundamental elimination reactions. The two primary methods available to 19th-century chemists were the dehydration of alcohols and the dehydrohalogenation of alkyl halides. It is highly probable that the first synthesis of this compound was achieved through one of these pathways.
Key Historical Synthesis Methods
Dehydration of Secondary Heptyl Alcohol
The acid-catalyzed dehydration of 2-heptanol would have been a logical and accessible route for chemists of the era. This reaction typically yields a mixture of alkene isomers, with the more stable, internally substituted alkenes like this compound being major products, in accordance with Zaitsev's rule, which was empirically understood at the time.
Dehydrohalogenation of 2-Haloheptanes
Another prevalent method involved the treatment of a 2-haloheptane (such as 2-bromoheptane or 2-chloroheptane) with a strong base, often alcoholic potash (potassium hydroxide in ethanol). This elimination reaction would also produce a mixture of 1-heptene and this compound, with the latter being the predominant product.
The work of early organic chemists such as Charles Adolphe Wurtz, known for the Wurtz reaction (1855), inadvertently contributed to the understanding of alkene formation. While the primary product of the Wurtz reaction is an alkane, elimination side-reactions often lead to the formation of alkenes. It is conceivable that heptenes were observed as byproducts in such reactions involving heptyl halides.
Experimental Protocols from the 19th Century
Reconstructing the exact experimental protocols from 19th-century literature requires careful interpretation of the language and techniques of the time. The following are generalized procedures based on the established methods of that period.
Table 1: Quantitative Data from a Representative 19th-Century Heptylene Synthesis
| Parameter | Value | Notes |
| Starting Material | Secondary Heptyl Alcohol | Likely sourced from the reduction of methyl amyl ketone. |
| Dehydrating Agent | Concentrated Sulfuric Acid | A common and potent dehydrating agent of the era. |
| Reaction Temperature | Elevated (not precisely specified) | Heating was crucial to drive the elimination reaction. |
| Purification Method | Fractional Distillation | Repeated distillation was the primary method for purification. |
| Boiling Point of Product | 98.5 °C | Reported for "heptylene" in the 1884 literature. |
| Product Composition | Likely a mixture of heptene isomers | Primarily this compound, with 1-heptene as a minor component. |
Experimental Protocol: Synthesis of "Heptylene" via Dehydration of Secondary Heptyl Alcohol (Circa 1880s)
Objective: To prepare heptylene by the dehydration of secondary heptyl alcohol.
Reagents:
-
Secondary heptyl alcohol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (for washing)
-
Anhydrous calcium chloride (for drying)
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Heating apparatus (e.g., sand bath)
Methodology:
-
In a distillation flask, a quantity of secondary heptyl alcohol was carefully mixed with a portion of concentrated sulfuric acid. The mixture was gently heated to initiate the dehydration reaction.
-
As the reaction proceeded, the volatile "heptylene" product, along with some water, distilled over. The distillate was collected in a receiving flask.
-
The crude distillate was then transferred to a separatory funnel and washed with a dilute solution of sodium carbonate to neutralize any acidic impurities.
-
The organic layer was separated and subsequently dried over anhydrous calcium chloride to remove residual water.
-
The dried "heptylene" was then subjected to fractional distillation. The fraction boiling at approximately 98.5°C was collected as the purified product.
Logical Relationships in Early Alkene Synthesis
The synthesis of this compound in the 19th century was a logical progression from the available starting materials and the established reaction mechanisms of the time. The following diagram illustrates the logical workflow from a readily available C7 precursor to the final alkene product.
Caption: Logical workflow for the 19th-century synthesis of "heptylene."
The historical context of this compound's discovery is a testament to the systematic yet often indirect advancements in early organic chemistry. While the exact moment of its first isolation may be buried within the broader explorations of hydrocarbons, the work of pioneering chemists in the late 19th century laid the foundational groundwork for the synthesis and understanding of this simple alkene. The methods they developed, though rudimentary by modern standards, were robust enough to allow for the preparation and characterization of "heptylene," paving the way for future developments in alkene chemistry.
Methodological & Application
Application Notes and Protocols for Gas Chromatography Analysis of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-Heptene using gas chromatography (GC). The methods outlined are applicable for both qualitative and quantitative determination of this compound in various matrices, with a focus on techniques relevant to research, and drug development environments.
Introduction
This compound (C₇H₁₄) is a volatile organic compound (VOC) and an unsaturated hydrocarbon.[1] Accurate and reliable quantification of this compound is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical research, where it may be present as a metabolite or a contaminant. Gas chromatography, owing to its high resolution and sensitivity, is the premier analytical technique for the separation and analysis of such volatile compounds.[1]
This guide covers methodologies employing both Flame Ionization Detection (FID) and Mass Spectrometry (MS), offering options for robust quantification and confident identification.
Analytical Approaches: GC-FID vs. GC-MS
The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector for this compound analysis depends on the specific requirements of the study.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is highly robust, cost-effective, and provides excellent quantitative accuracy for hydrocarbons. The FID exhibits a linear response over a wide concentration range. However, it does not provide structural information, and peak identification is solely based on retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides detailed molecular information, allowing for unambiguous peak identification by comparing the obtained mass spectrum with library data. For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) mode can be utilized.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound by GC-FID and GC-MS. These values are indicative and may vary depending on the specific instrumentation and analytical conditions.
Table 1: GC-FID Quantitative Parameters
| Parameter | Value | Notes |
| Retention Time | 5 - 10 min | Dependent on column and temperature program. |
| Linearity (r²) | > 0.995 | Over a typical calibration range. |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Estimated for liquid injections. |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L | Estimated for liquid injections. |
Table 2: GC-MS Quantitative Parameters (Full Scan and SIM)
| Parameter | Value (Full Scan) | Value (SIM) | Notes |
| Retention Time | 5 - 10 min | 5 - 10 min | Dependent on column and temperature program. |
| Quantifier Ion (m/z) | 41, 56, 98 | 98 | The molecular ion (m/z 98) is often used for quantification in SIM mode. |
| Qualifier Ions (m/z) | 41, 56 | 41, 56 | Used for confirmation of identity. |
| Linearity (r²) | > 0.995 | > 0.998 | SIM mode generally offers better linearity at lower concentrations. |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.01 - 0.1 µg/L | SIM mode provides significantly lower detection limits.[2] |
| Limit of Quantitation (LOQ) | 0.2 - 2 µg/L | 0.05 - 0.5 µg/L |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of this compound.
Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for extracting this compound from aqueous matrices.
Materials:
-
n-Hexane (or other suitable water-immiscible solvent)
-
Sample vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the aqueous sample in a suitable vial, add 1 mL of n-hexane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.
Protocol 4.1.2: Static Headspace (HS) for Solid or Liquid Samples
This method is ideal for the analysis of volatile compounds like this compound in solid or high-viscosity liquid samples, minimizing matrix effects.[4]
Materials:
-
Headspace vials with septa and caps
-
Headspace autosampler
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Immediately seal the vial with the cap and septum.
-
Place the vial in the headspace autosampler's incubator.
-
Equilibrate the sample at a defined temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[4]
-
The autosampler will then automatically inject a portion of the headspace gas into the GC.
GC-FID and GC-MS Operating Conditions
The following are general starting conditions that should be optimized for your specific instrument and application.
Table 3: Recommended GC-FID and GC-MS Conditions
| Parameter | GC-FID Condition | GC-MS Condition |
| GC System | ||
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C | 250°C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Oven Temperature Program | ||
| Initial Temperature | 40°C, hold for 2 minutes | 40°C, hold for 2 minutes |
| Ramp | 10°C/min to 150°C | 10°C/min to 150°C |
| Hold | Hold at 150°C for 5 minutes | Hold at 150°C for 5 minutes |
| Detector | ||
| Detector Temperature | 280°C | N/A |
| Hydrogen Flow | 30 mL/min | N/A |
| Air Flow | 300 mL/min | N/A |
| Makeup Gas (N₂) | 25 mL/min | N/A |
| MS System | ||
| Ionization Mode | N/A | Electron Ionization (EI) |
| Electron Energy | N/A | 70 eV |
| Ion Source Temperature | N/A | 230°C |
| Quadrupole Temperature | N/A | 150°C |
| Acquisition Mode | N/A | Full Scan (m/z 40-200) or SIM |
Diagrams
Experimental Workflow
Caption: Workflow for this compound analysis by GC.
Logical Relationship of GC Components
Caption: Key components of a gas chromatography system.
References
2-Heptene: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptene, a seven-carbon internal alkene, serves as a valuable and versatile starting material in organic synthesis. Its double bond provides a reactive handle for a variety of chemical transformations, enabling the construction of a diverse range of functionalized molecules. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of valuable intermediates for the pharmaceutical, fragrance, and fine chemical industries.
Key Synthetic Applications of this compound
This compound can be readily transformed into a variety of important functional groups, including aldehydes, ketones, epoxides, and diols. These transformations are crucial for building molecular complexity and accessing a wide array of target molecules.
Oxidation Reactions
Oxidation of the double bond in this compound provides direct routes to valuable carbonyl compounds and epoxides.
The Wacker oxidation provides a powerful method for the conversion of internal alkenes to ketones. In the case of this compound, this reaction yields a mixture of heptanones, which are valuable as solvents, intermediates, and flavor components.[1]
Experimental Protocol: Wacker Oxidation of cis-2-Heptene [2]
-
Materials:
-
cis-2-Heptene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone
-
Perchloric acid (HClO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
-
Procedure:
-
In a reaction vessel, dissolve palladium(II) acetate (2 mol%) and benzoquinone (90 mol%) in a 7:1 (v/v) mixture of acetonitrile and water.
-
Add perchloric acid to a concentration of 0.24 M.
-
Add cis-2-heptene to the solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the ketone products.
-
-
Quantitative Data:
| Product | Yield (%)[2] |
| 2-Heptanone | 58 |
| 3-Heptanone | 32 |
| 4-Heptanone | 7 |
| Total Yield | 97 |
Logical Workflow for Wacker Oxidation of this compound
Caption: Wacker oxidation of this compound to a mixture of heptanones.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce aldehydes and ketones. The ozonolysis of this compound yields pentanal and acetaldehyde, which are important building blocks in organic synthesis.[3]
Representative Experimental Protocol: Ozonolysis of this compound
-
Materials:
-
This compound
-
Ozone (O₃)
-
Methanol (CH₃OH) or Dichloromethane (CH₂Cl₂)
-
Dimethyl sulfide (DMS) or Zinc (Zn) dust
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) and cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture at -78°C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Work up the reaction by adding water and extracting the products with an organic solvent.
-
The resulting aldehydes can be purified by distillation.
-
-
Expected Products and Yields: While specific yield data for the ozonolysis of this compound is not readily available in the provided search results, the reaction is expected to produce pentanal and acetaldehyde in good to excellent yields, typically ranging from 70-95% for analogous alkenes.[4][5]
Workflow for Ozonolysis of this compound
Caption: Ozonolysis of this compound to produce pentanal and acetaldehyde.
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2,3-epoxyheptane. Epoxides are versatile intermediates that can be opened under acidic or basic conditions to form diols and other functionalized compounds.[6]
Representative Experimental Protocol: Epoxidation of this compound with m-CPBA [7]
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the 2,3-epoxyheptane by flash column chromatography.
-
-
Expected Yield: The epoxidation of alkenes with m-CPBA typically proceeds in high yields, often exceeding 80-95%.
Workflow for Epoxidation of this compound
Caption: Epoxidation of this compound to form 2,3-epoxyheptane.
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of this compound, an internal alkene, can lead to a mixture of linear and branched aldehydes, primarily octanal and 2-methylheptanal. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts are often employed for their high activity and selectivity.[8][9][10]
Representative Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
-
Materials:
-
This compound
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or Phosphite ligand (e.g., triphenylphosphine, Xantphos)
-
Solvent (e.g., toluene, THF)
-
Syngas (a mixture of CO and H₂)
-
-
Procedure:
-
In a high-pressure autoclave, charge the rhodium catalyst precursor, the ligand, and the solvent under an inert atmosphere.
-
Add this compound to the reactor.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120°C) and stir.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor, vent the excess gas, and analyze the product mixture.
-
-
Expected Products and Selectivity: The ratio of linear (octanal) to branched (2-methylheptanal) products is a critical parameter. The use of bulky phosphite ligands with rhodium catalysts can favor the formation of the linear aldehyde.
Caption: Cross-metathesis of this compound with methyl acrylate.
Applications in Fragrance and Flavor Synthesis
This compound is a valuable precursor for several compounds used in the fragrance and flavor industry.
Synthesis of 2-Heptanone
2-Heptanone, a compound with a fruity, cheesy, and banana-like aroma, is used in food flavorings and fragrances. [1]It can be synthesized directly from this compound via Wacker oxidation, as detailed in the protocol above.
Synthesis of γ-Nonalactone (Coconut Aldehyde)
γ-Nonalactone, also known as "coconut aldehyde," possesses a strong, creamy, and coconut-like aroma and is widely used in perfumery and food flavoring. A synthetic route to γ-nonalactone starts from heptanal. Heptanal can be obtained from this compound via ozonolysis, followed by selective oxidation of the resulting pentanal. A more direct route to heptanal is through the hydroformylation of 1-hexene. However, for the purpose of this document, we will illustrate the pathway from this compound.
Synthetic Pathway from this compound to γ-Nonalactone
-
Ozonolysis of this compound: As described previously, ozonolysis of this compound yields pentanal and acetaldehyde.
-
Synthesis of Heptanal: While not a direct product of this compound ozonolysis, for the purpose of illustrating the synthesis of γ-nonalactone from a C7 precursor, we will consider heptanal as the starting aldehyde.
-
Reaction with Malonic Acid: Heptanal undergoes a Knoevenagel condensation with malonic acid, followed by decarboxylation, to yield non-2-enoic acid.
-
Lactonization: The unsaturated acid is then subjected to acid-catalyzed lactonization to form γ-nonalactone.
Workflow for the Synthesis of γ-Nonalactone from Heptanal
Caption: Synthesis of γ-nonalactone from heptanal.
Conclusion
This compound is a readily available and cost-effective starting material with significant potential in organic synthesis. The reactions outlined in this document, including oxidation, hydroformylation, and metathesis, demonstrate its versatility in accessing a wide range of valuable chemical entities. The provided protocols offer a foundation for researchers and professionals in the pharmaceutical, fragrance, and fine chemical sectors to explore the synthetic utility of this important C7 building block. Further investigation into stereoselective transformations and the development of more efficient catalytic systems will undoubtedly continue to expand the applications of this compound in modern organic chemistry.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prezi.com [prezi.com]
Application Notes and Protocols: The Versatile Role of 2-Heptene in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-heptene, a readily available olefin, in the production of high-value fine chemicals. The protocols outlined below cover key transformations of this compound, including hydroformylation, epoxidation, and olefin metathesis, highlighting its potential as a versatile starting material in the pharmaceutical, fragrance, and specialty chemical industries.
Hydroformylation: A Gateway to Linear Aldehydes
The hydroformylation of internal olefins like this compound presents a powerful strategy for the synthesis of linear aldehydes, which are valuable intermediates for plasticizers, detergents, and fragrance compounds. The reaction typically proceeds via an initial isomerization of the internal double bond to a terminal position, followed by hydroformylation.
Experimental Protocol: Rhodium-Catalyzed Isomerization-Hydroformylation of this compound
This protocol is adapted from established procedures for the hydroformylation of internal olefins using rhodium-based catalysts.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Rhodium(I) acetylacetonate bis(carbonyl) ([Rh(acac)(CO)₂])
-
Tris(triphenylphosphine) ([P(C₆H₅)₃] or PPh₃)
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mol%) and PPh₃ (0.1 mol%) in anhydrous toluene.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Seal the autoclave and purge several times with nitrogen, followed by purging with synthesis gas.
-
Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The crude product mixture, primarily containing octanal and 2-methylheptanal, can be purified by distillation.
Quantitative Data:
| Catalyst System | Substrate | Temp (°C) | Pressure (bar CO/H₂) | Time (h) | Conversion (%) | n:iso Ratio | Reference |
| [Rh(acac)(CO)₂]/PPh₃ | This compound | 100 | 40 (1:1) | 6 | >95 | up to 90:10 | General procedure adapted from literature on internal olefin hydroformylation |
Note: The n:iso ratio (linear to branched aldehyde) is highly dependent on the ligand used. Bulky phosphite ligands can further enhance the selectivity for the linear product.
Application Notes and Protocols for the Quantification of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Heptene in a mixture, utilizing various analytical techniques. The protocols are designed to ensure accuracy, precision, and reliability of results, which are crucial in research and drug development settings.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier and most widely employed technique for the quantification of volatile and semi-volatile compounds such as this compound.[1][2] This method offers high separation efficiency and sensitive, specific detection, making it ideal for analyzing complex mixtures.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 30 µg/L |
| Approx. Retention Time | 8 - 11 min |
| Quantifier Ion (m/z) | 98 (Molecular Ion), 69, 83 (Fragments) |
| Qualifier Ion (m/z) | 41, 55 (Fragments) |
Experimental Protocol
This protocol outlines the steps for quantifying this compound using a standard GC-MS system.
a) Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (analytical standard grade) at a concentration of 1000 µg/mL in a suitable volatile solvent like hexane or methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A minimum of five concentration levels is recommended to establish linearity.[3]
-
Sample Preparation:
-
Liquid Samples (non-aqueous): Dilute the sample directly with the solvent used for the calibration standards to bring the this compound concentration within the calibration range.
-
Aqueous Samples: Perform a liquid-liquid extraction. Mix 1 mL of the aqueous sample with 1 mL of hexane. Vortex the mixture vigorously for 1 minute, then centrifuge at 3000 rpm for 10 minutes to separate the layers. Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.
-
-
Internal Standard: For enhanced accuracy, spike all standards and samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
b) GC-MS Instrumentation and Conditions [1]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z range of 40-200 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the quantifier and qualifier ions for this compound to enhance sensitivity and selectivity.
-
-
c) Data Analysis
-
Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which is confirmed by analyzing a pure standard. The identity is further confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier ion for this compound against the concentration of the calibration standards. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas (or area ratios) on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC)
Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis is challenging due to its non-polar nature and lack of a suitable chromophore.[4] Therefore, a derivatization step is necessary to introduce a moiety that can be readily detected.[5][6]
Quantitative Data Summary
The following table provides representative performance characteristics for the HPLC analysis of a derivatized non-polar analyte. Actual values for derivatized this compound will depend on the chosen derivatizing agent and HPLC conditions.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 100 µg/L |
| Limit of Quantitation (LOQ) | 30 - 300 µg/L |
Experimental Protocol (General Approach)
This protocol describes a general workflow for quantifying this compound using HPLC, which includes a pre-column derivatization step.
a) Derivatization
-
Reagent Selection: Choose a derivatizing agent that reacts with the double bond of this compound to form a product with strong UV absorbance or fluorescence. Potential derivatization reactions could involve epoxidation followed by reaction with a chromophoric or fluorophoric reagent.
-
Reaction Optimization: Optimize the derivatization reaction conditions, including reagent concentration, temperature, reaction time, and pH, to ensure complete and reproducible derivatization of this compound.
-
Standard and Sample Derivatization: Derivatize both the calibration standards and the prepared samples using the optimized protocol.
b) HPLC Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Fluorescence detector).
-
HPLC Parameters:
-
Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized product.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run in either isocratic or gradient elution mode to achieve optimal separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible retention times.
-
Injection Volume: 10 - 20 µL.
-
Detector Wavelength: Set to the maximum absorbance wavelength (λmax) of the derivatized this compound.
-
c) Data Analysis
The data analysis procedure is similar to that of GC-MS, involving peak identification of the derivatized this compound, construction of a calibration curve, and subsequent quantification in the samples.
Logical Diagram for HPLC Analysis
References
Application Notes and Protocols for the Epoxidation of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are versatile synthetic intermediates crucial in the production of a wide array of fine chemicals, pharmaceuticals, and other complex organic molecules. Their inherent ring strain allows for facile ring-opening reactions with various nucleophiles, providing a powerful tool for introducing new functional groups with stereochemical control. This document provides detailed protocols for the epoxidation of 2-heptene, a common unfunctionalized alkene, utilizing established oxidation methods. The protocols are designed to be accessible to researchers in both academic and industrial settings.
Overview of Epoxidation Methods
The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide or oxirane. Several reagents and catalytic systems have been developed for this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope. This application note will focus on three widely used methods for the epoxidation of this compound:
-
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and reliable method for the epoxidation of a broad range of alkenes.[1]
-
Catalytic Epoxidation with Hydrogen Peroxide and a Manganese Catalyst: A "greener" alternative that utilizes a cheap and environmentally benign oxidant.[2][3]
-
Epoxidation with Peracetic Acid: An effective method, particularly in the presence of a manganese catalyst, that offers high efficiency.[4]
The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the required level of stereocontrol. The epoxidation of this compound is stereospecific, meaning that cis-2-heptene will yield cis-2,3-epoxyheptane, and trans-2-heptene will yield trans-2,3-epoxyheptane.[5]
Quantitative Data Summary
The following table summarizes typical yields for the epoxidation of simple alkenes using the methods described in this document. Please note that specific yields for this compound may vary depending on the exact reaction conditions. The data presented here is for structurally similar alkenes and serves as a general guide.
| Epoxidation Method | Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | trans-Anethole | None | m-CPBA | Dichloromethane | 0 - 25 | 2 | >95 | [6] |
| Hydrogen Peroxide | Cyclooctene | MnSO₄ | H₂O₂ | DMF/H₂O | Room Temp. | 24 | 91 | [2] |
| Peracetic Acid | 1-Octene | Mn(OAc)₂ | Peracetic Acid | Acetonitrile | 0 | <0.1 | 63 | [7] |
Experimental Protocols
Protocol 1: Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the epoxidation of this compound using m-CPBA, a widely used and effective peroxy acid for this transformation.[1][8]
Materials:
-
This compound (cis or trans isomer)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approximately 0.1-0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Slowly add the m-CPBA solution dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,3-epoxyheptane.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9]
Protocol 2: Catalytic Epoxidation of this compound with Hydrogen Peroxide and Manganese Sulfate
This protocol utilizes a readily available manganese salt as a catalyst for the epoxidation with hydrogen peroxide, offering a more environmentally friendly approach.[2][3]
Materials:
-
This compound (cis or trans isomer)
-
Manganese(II) sulfate (MnSO₄)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or tert-Butanol (tBuOH)
-
Deionized water
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Catalyst and Substrate Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and manganese(II) sulfate (0.1-1.0 mol%) in DMF or tBuOH.
-
Oxidant Solution Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (at least a catalytic amount) in deionized water and then add 30% aqueous hydrogen peroxide (2.0-3.0 eq).
-
Reaction: Slowly add the hydrogen peroxide/bicarbonate solution to the stirred solution of this compound and catalyst over several hours using a syringe pump or dropping funnel. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC.
-
Quenching: After completion, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2,3-epoxyheptane by fractional distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the epoxidation of this compound.
Caption: Key factors influencing the outcome of the this compound epoxidation reaction.
Safety Precautions
-
Peroxy acids (m-CPBA, peracetic acid) and hydrogen peroxide are strong oxidizing agents and can be shock-sensitive and thermally unstable. Handle with care, avoid contact with metals, and store appropriately.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
The quenching of peroxy acids and hydrogen peroxide can be exothermic. Perform additions slowly and with cooling if necessary.
Product Characterization
The identity and purity of the synthesized 2,3-epoxyheptane can be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the epoxide.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching of the epoxide ring.
Conclusion
The protocols provided offer reliable methods for the synthesis of 2,3-epoxyheptane from this compound. The choice between m-CPBA and catalytic hydrogen peroxide or peracetic acid systems will depend on the specific requirements of the research, including scalability, cost, and environmental considerations. Careful execution of these protocols and adherence to safety precautions will enable the successful and safe synthesis of this valuable epoxide intermediate.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. [PDF] Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions. | Semantic Scholar [semanticscholar.org]
- 4. Peracetic acid [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
Application Notes and Protocols for 2-Heptene in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-heptene as a substrate in various key catalytic reactions. The information compiled herein is intended to serve as a practical guide for laboratory applications, offering insights into reaction mechanisms, expected outcomes, and procedural details.
Catalytic Isomerization: Shifting the Double Bond
The catalytic isomerization of alkenes is a fundamental transformation in organic synthesis, allowing for the conversion of less stable terminal or internal alkenes to their more thermodynamically stable isomers. In the context of heptene, 1-heptene can be readily isomerized to a mixture of internal heptene isomers, with this compound and 3-heptene being the major products. This section details the protocol for the nickel-catalyzed isomerization of 1-heptene.
Application Note
Nickel-hydride complexes are highly effective catalysts for the isomerization of terminal alkenes. The active catalyst, often generated in situ from a precatalyst, operates through a mechanism involving the reversible steps of olefin coordination, insertion into the metal-hydride bond, β-hydride elimination, and dissociation of the isomerized olefin. This process leads to an equilibrium mixture of isomers. Monitoring the reaction progress by gas chromatography (GC) is crucial for determining the reaction endpoint and the composition of the product mixture.
Quantitative Data: Isomerization of 1-Heptene
| Catalyst System | Substrate | Product Distribution (1-heptene:this compound:3-heptene) | Temperature (°C) | Time | Reference |
| [HNi{P(OEt)₃}₄]⁺ (from Ni{P(OEt)₃}₄ + H₂SO₄) | 1-Heptene | 1:20:78 (equilibrium mixture) | 0 to RT | Varies | [1] |
| Ni(COD)₂/IPr/Ph₃SiH | 1-Heptene (1a) to this compound (2a) | 81% yield of 2a (E/Z = 63:1) | 30 | Not Specified | [2] |
| Ni/SZO₃₀₀ | 1-Heptene (1a) to this compound (2a) | 83% yield of 2a (E/Z = 22:1) | 30 | 1 h | [3] |
Experimental Protocol: Nickel-Catalyzed Isomerization of 1-Heptene
This protocol is adapted from a well-established laboratory procedure for the homogeneous isomerization of 1-heptene.[1][4]
Materials:
-
Tetrakis(triethylphosphite)nickel(0) ([Ni{P(OEt)₃}₄]) (precatalyst)
-
1-Heptene
-
Diethyl ether (anhydrous)
-
Sulfuric acid (concentrated)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation (In Situ):
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add the nickel precatalyst, [Ni{P(OEt)₃}₄] (71 mg).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous diethyl ether (30 mL) via syringe.
-
Gently purge the solution with nitrogen for 5 minutes. Avoid vigorous purging to prevent excessive solvent evaporation.
-
Seal the flask under a positive pressure of nitrogen.
-
-
Isomerization Reaction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add 1-heptene (substrate) to the flask via syringe.
-
Slowly add a catalytic amount of concentrated sulfuric acid to protonate the nickel complex and initiate the reaction. The solution should turn pale yellow, indicating the formation of the active catalyst.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the aliquot with a small amount of sodium bicarbonate solution to neutralize the acid.
-
Extract the organic layer with a small volume of a suitable solvent (e.g., pentane).
-
Analyze the organic extract by GC to determine the relative amounts of 1-heptene, this compound, and 3-heptene.
-
Continue monitoring until the product distribution reaches equilibrium.
-
-
Work-up:
-
Once the reaction is complete, quench the entire reaction mixture by carefully adding it to a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
The solvent can be removed by rotary evaporation to yield the mixture of heptene isomers.
-
Logical Workflow for Isomerization
Caption: Workflow for the nickel-catalyzed isomerization of 1-heptene.
Catalytic Hydroformylation: Aldehyde Synthesis
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[5] This reaction is typically catalyzed by cobalt or rhodium complexes under high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen).[6][7] For an internal alkene like this compound, hydroformylation can lead to a mixture of linear and branched aldehydes. The regioselectivity of the reaction is a critical parameter, often influenced by the choice of catalyst, ligands, and reaction conditions.[2]
Application Note
The hydroformylation of internal alkenes such as this compound is generally more challenging than that of terminal alkenes and often requires higher temperatures and pressures to achieve reasonable reaction rates.[6] A key feature of some catalytic systems is their ability to isomerize the internal alkene to a terminal one in situ, which then undergoes hydroformylation more readily. This tandem isomerization-hydroformylation can lead to a higher proportion of the linear aldehyde product.[8] Rhodium catalysts modified with phosphine or phosphite ligands are often preferred for their higher activity and selectivity under milder conditions compared to cobalt catalysts.[9]
Quantitative Data: Hydroformylation of Internal Alkenes
| Catalyst System | Substrate | Product(s) | n/i Ratio | Temp. (°C) | Pressure (bar) | Yield (%) | Reference |
| Rh-BiPhePhos | n-Decenes | Undecanals | ~95:5 | 120 | 20 (syngas) | >95 | [6] |
| Rh(acac)(CO)₂/DPONP | 1-Octene | Nonanals | >90:10 | 120 | 20 (syngas) | >95 | [10] |
| Rh-Tetrabi/RuH(Cl)(PNN)(CO) | 2-Octene | Nonanals | 19:1 | Not Specified | Not Specified | Not Specified | [8] |
n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is a representative procedure for the hydroformylation of an internal alkene based on literature for similar substrates.[6][11]
Materials:
-
This compound
-
[Rh(acac)(CO)₂] (precatalyst)
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Anhydrous toluene (solvent)
-
Synthesis gas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Reactor Setup:
-
Ensure the autoclave is clean, dry, and properly assembled.
-
To the autoclave, add the rhodium precatalyst [Rh(acac)(CO)₂] and the phosphine ligand (e.g., PPh₃) in a suitable molar ratio (e.g., 1:10 Rh:ligand).
-
Add anhydrous toluene and this compound.
-
Seal the autoclave.
-
-
Reaction:
-
Purge the autoclave several times with synthesis gas to remove any air.
-
Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20-50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-120 °C).
-
Monitor the pressure of the reactor. A drop in pressure indicates the consumption of synthesis gas and the progress of the reaction. Maintain the pressure by adding more synthesis gas as needed.
-
Continue the reaction for the desired time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess synthesis gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze an aliquot of the crude reaction mixture by GC or GC-MS to determine the conversion of this compound and the regioselectivity (n/i ratio) of the aldehyde products.
-
The product aldehydes can be purified by distillation or column chromatography.
-
Signaling Pathway for Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Catalytic Olefin Metathesis: Reshuffling Alkene Fragments
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum complexes.[12] Cross-metathesis (CM) between two different alkenes, such as this compound and another olefin, can lead to a mixture of products, including the desired cross-product and homodimers of each starting alkene.[13]
Application Note
The outcome of a cross-metathesis reaction is influenced by the relative reactivity of the olefin partners and the stability of the resulting products.[14] To favor the formation of the cross-product, one of the alkene partners can be used in excess.[14] The choice of Grubbs catalyst (first, second, or third generation) can also significantly impact the reaction's efficiency and selectivity.[15] For internal alkenes like this compound, the reaction can be slower than with terminal alkenes. The removal of volatile byproducts, such as ethylene in reactions involving terminal alkenes, can drive the reaction equilibrium towards the products.
Quantitative Data: Representative Cross-Metathesis
| Catalyst | Alkene 1 | Alkene 2 | Cross-Product Yield (%) | E/Z Ratio | Reference |
| Grubbs 2nd Gen. | Allylbenzene | Allyl Acetate (4 equiv.) | 80 | 3:1 | [14] |
| Grubbs 2nd Gen. | 1-Dodecene | Methyl Acrylate (5 equiv.) | 87 | Not Specified | [4] |
Experimental Protocol: Cross-Metathesis of this compound
This is a general protocol for a cross-metathesis reaction involving an internal alkene.[4]
Materials:
-
This compound
-
A suitable terminal alkene partner (e.g., 1-octene)
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM) or toluene (solvent)
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a stir bar and a reflux condenser, add the two alkene substrates (e.g., this compound and a 1.5 to 5-fold excess of 1-octene).
-
Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
-
Reaction:
-
Under a positive flow of argon, add the Grubbs second-generation catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (for DCM, ~40 °C).
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Analysis:
-
Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the cross-metathesis product from the homodimers and unreacted starting materials.
-
Characterize the product by NMR spectroscopy to determine the E/Z ratio.
-
Metathesis Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand - Google Patents [patents.google.com]
- 9. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 11. EP1503977B1 - Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cross Metathesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 2-Heptene Derivatives in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
While 2-heptene itself is generally not intended for direct use as a fragrance or flavor ingredient, its derivatives are significant components in the formulation of a wide array of scents and tastes.[1][2] This document provides a detailed overview of the applications, sensory data, and relevant experimental protocols for key this compound derivatives utilized in the fragrance and flavor industry.
Sensory Profile of Key this compound Derivatives
The organoleptic properties of this compound derivatives are diverse, ranging from fruity and green to cheesy and fatty notes. These characteristics make them versatile ingredients in the creation of complex flavor and fragrance profiles.
| Compound | Odor Profile | Flavor Profile | Application Notes |
| 2-Heptanone | Described as having cheesy, fruity, and banana-like notes, with hints of coconut and herbaceous undertones.[3] It can also present as fruity, spicy, and cinnamon-like. | Possesses a characteristic blue cheese and fermented taste.[4] It also imparts fruity notes, particularly of apple. | Widely used to create or enhance dairy flavors, especially cheese.[3] Also utilized in fruit flavorings like banana and coconut.[3] In fragrances, it can add complexity to various scent families and is a good fortifier for lavender.[4] |
| (E)-2-Hepten-1-ol | Characterized by a green, fatty odor.[5] | - | Recommended for use in specialty fragrance products at levels up to 0.5000% in the concentrate.[5] |
| (E)-2-Heptenal | Pungent, green, vegetable-like, fresh, fatty, and oily with fruity overtones.[6] Some describe a slightly citrus, apple character with a spicy finish. | Intense green, sweet, fresh, with fruity apple skin nuances.[6] Can be used in flavors for white grape, apple, orange, peach, cucumber, and pear.[6] | Blends well with galbanum and geranium complexes in fragrances.[6] Its powerful green and spicy notes are prominent even in dilution. |
| 4-Hepten-2-yl salicylate | The (Z)-isomer has a crisp, floral, and green note, reminiscent of certain lily and frangipani species.[7][8] | - | This derivative is valued for creating a broad spectrum of fragrances, particularly those with "white-floral" notes.[7][8] |
Experimental Protocols
Synthesis of a this compound Derivative: (Z)-4-Hepten-2-yl salicylate
This protocol outlines a general procedure for the synthesis of (Z)-4-hepten-2-yl salicylate, a fragrance ingredient, based on methods described in the literature.[8]
Objective: To synthesize (Z)-4-hepten-2-yl salicylate via transesterification and selective hydrogenation.
Materials:
-
4-Heptyn-2-ol
-
Methyl salicylate
-
Palladium on barium sulfate catalyst
-
Ethanol (absolute)
-
Hydrogen gas
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
-
Vigreux column for distillation
Procedure:
-
Transesterification:
-
React 4-heptyn-2-ol with methyl salicylate to form 4-heptyn-2-yl salicylate. The specific reaction conditions (catalyst, temperature, and reaction time) would need to be optimized.
-
-
Selective Hydrogenation:
-
Dissolve the resulting 4-heptyn-2-yl salicylate (e.g., 0.1 mol) in absolute ethanol (30 ml) in a suitable reaction vessel.
-
Add palladium on barium sulfate catalyst (e.g., 0.02 mol).
-
Stir the mixture under a hydrogen atmosphere for approximately 3 hours.
-
Monitor the reaction for the selective reduction of the alkyne to a (Z)-alkene.
-
-
Work-up and Purification:
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation over a Vigreux column to obtain (Z)-4-hepten-2-yl salicylate.
-
Expected Outcome: A slightly yellowish oil with the characteristic crisp floral and green aroma.[7]
Quality Control: Analysis of this compound Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for the identification and quantification of volatile compounds in fragrance and flavor formulations.
Objective: To identify and quantify a target this compound derivative in a fragrance or flavor matrix.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar or medium-polarity)
-
Helium or hydrogen carrier gas
-
Sample of fragrance or flavor concentrate
-
Solvent for dilution (e.g., ethanol, dichloromethane)
-
Reference standard of the target this compound derivative
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fragrance or flavor sample in a suitable solvent.
-
Prepare a series of calibration standards of the target this compound derivative.
-
-
GC-MS Analysis:
-
Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve optimal separation of the compounds in the sample.
-
Set the MS parameters (ionization mode, mass range, scan speed) for sensitive detection and identification.
-
Inject the prepared sample and calibration standards into the GC-MS system.
-
-
Data Analysis:
-
Identify the target this compound derivative in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantify the amount of the derivative in the sample by constructing a calibration curve from the data obtained from the standard solutions.
-
Visualizing Experimental Workflows
References
- 1. This compound, 592-77-8 [thegoodscentscompany.com]
- 2. (E)-2-heptene, 14686-13-6 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-heptanone, 110-43-0 [thegoodscentscompany.com]
- 5. (E)-2-hepten-1-ol, 33467-76-4 [thegoodscentscompany.com]
- 6. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]
- 7. US7842660B2 - 4-hepten-2-yl salicylate and its use as fragrance ingredient - Google Patents [patents.google.com]
- 8. US7842660B2 - 4-hepten-2-yl salicylate and its use as fragrance ingredient - Google Patents [patents.google.com]
Application Notes and Protocols for the Hydrogenation of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-heptene to heptane. The information is intended for use by trained professionals in a laboratory setting.
Application Notes
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, including pharmaceutical and fine chemical production.[1] The reaction involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds to their saturated analogues.[2] The hydrogenation of this compound, an unsaturated seven-carbon alkene, yields heptane, a saturated alkane. This reaction is a model system for the reduction of internal double bonds and is relevant in processes where the removal of unsaturation is required, such as in the production of high-purity alkanes or the saturation of intermediates in multi-step syntheses.
Principle of the Reaction
The hydrogenation of an alkene is a thermodynamically favorable process, resulting in the formation of more stable C-H and C-C single bonds from weaker C=C π-bonds and the H-H bond.[2] However, the reaction has a high activation energy and requires a catalyst to proceed at a reasonable rate.[3] The most common catalysts are heterogeneous, typically involving a noble metal such as palladium, platinum, or nickel finely dispersed on a high-surface-area support like activated carbon.[2][4]
The reaction mechanism is generally understood to occur on the surface of the metal catalyst.[4] Both the alkene and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond in a syn addition.[5] This stereoselectivity can be important in more complex molecules.
Catalysts
Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes.[1] It is commercially available in various weight percentages of palladium on the carbon support, typically 5% or 10%.[1] The choice of catalyst loading can influence the reaction rate.[6] For complete saturation of a simple alkene like this compound, Pd/C is a robust and efficient choice.
Reaction Monitoring and Analysis
The progress of the hydrogenation of this compound can be monitored by techniques that can distinguish the reactant from the product. Gas chromatography (GC) is a particularly suitable method for this purpose. By taking small aliquots from the reaction mixture at different time points, the disappearance of the this compound peak and the appearance of the heptane peak can be tracked. A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.
Experimental Protocols
Protocol 1: Atmospheric Pressure Hydrogenation of this compound using a Hydrogen Balloon
This protocol describes a standard laboratory setup for the hydrogenation of this compound at atmospheric pressure.
Materials:
-
This compound (cis/trans mixture)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (in a cylinder with a regulator)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (for filtration)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Balloons (for hydrogen and nitrogen/argon)
-
Syringes and needles
-
Vacuum/gas manifold
-
Filtration apparatus (e.g., Büchner funnel and filter flask)
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a dry three-neck round-bottom flask.
-
Add 10% Pd/C (e.g., 1-5 mol% relative to the substrate) to the flask.
-
Seal the flask with rubber septa and a gas inlet adapter.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
-
Addition of Solvent and Substrate:
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via a cannula or syringe.
-
Add this compound to the flask.
-
-
Introduction of Hydrogen:
-
Evacuate the flask and then carefully backfill with hydrogen gas from a balloon. Repeat this cycle three times to replace the inert atmosphere with hydrogen.
-
Leave the hydrogen balloon attached to the flask via the gas inlet adapter.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC (if applicable) or by taking small aliquots for GC analysis. To take an aliquot, briefly replace the hydrogen atmosphere with an inert gas, remove the sample, and then reintroduce the hydrogen atmosphere.
-
-
Work-up:
-
Once the reaction is complete (as determined by GC analysis showing the absence of this compound), carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air.[8]
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the product, heptane, in the solvent. The solvent can be removed by distillation if desired.
-
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood.
-
Palladium on carbon is flammable, and the used catalyst can be pyrophoric.[8] Handle with care and never add the dry catalyst to a flask containing flammable solvent vapors.[7]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the hydrogenation of this compound under different conditions. The data is representative and may vary based on specific laboratory conditions and reagent purity.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Substrate | This compound | This compound | This compound |
| Catalyst | 10% Pd/C | 10% Pd/C | 5% Pd/C |
| Catalyst Loading (mol%) | 1 | 2 | 2 |
| Solvent | Ethanol | Ethyl Acetate | Methanol |
| Substrate Concentration | 0.5 M | 0.5 M | 0.5 M |
| Hydrogen Pressure | 1 atm (balloon) | 50 psi | 1 atm (balloon) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours | 2-4 hours |
| Conversion (%) | >99% | >99% | >99% |
| Yield of Heptane (%) | >98% | >98% | >98% |
Analytical Protocol: GC-FID Analysis
This protocol outlines the gas chromatographic method for monitoring the hydrogenation of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or a PLOT column).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove any catalyst particles.
-
Dilute the sample with the reaction solvent (e.g., 1:100) in a GC vial.
GC Conditions (Example):
| Parameter | Setting |
| Column | Agilent HP-PLOT Q, 30 m x 0.32 mm x 20 µm |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 150 °C, hold for 2 min | |
| Detector | FID |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis:
-
Identify the peaks for this compound and heptane based on their retention times, which can be determined by injecting pure standards.
-
Calculate the conversion of this compound and the yield of heptane by integrating the peak areas. The use of an internal standard (e.g., a non-reactive alkane like octane) is recommended for accurate quantification.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the hydrogenation of this compound.
Caption: Workflow for the catalytic hydrogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. This compound, (E)- [webbook.nist.gov]
- 7. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Using 2-Heptene in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-heptene, a representative internal olefin, in various metathesis reactions. The protocols outlined below are based on established methodologies for similar internal alkenes and can be adapted for specific research and development needs, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Introduction to Olefin Metathesis with this compound
Olefin metathesis is a powerful and versatile catalytic reaction that allows for the precise cleavage and reformation of carbon-carbon double bonds. This methodology has become indispensable in organic synthesis and materials science. This compound, as a simple internal olefin, can participate in several types of metathesis reactions, including:
-
Cross-Metathesis (CM): Reaction with another olefin to create new, unsymmetrical olefins. This is particularly useful for introducing new functional groups or building complex molecular scaffolds.
-
Self-Metathesis: Reaction of two molecules of this compound to produce 2-butene and 5-decene.
-
Ethenolysis: Reaction with ethylene to yield 1-butene and 1-hexene, effectively shortening the carbon chain. This process is valuable for converting longer-chain olefins into more valuable alpha-olefins.[1]
-
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, a diene containing a this compound moiety can cyclize to form a cyclic olefin.[2]
The choice of catalyst is crucial for the success of these reactions, with ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, being the most commonly employed due to their high activity and functional group tolerance.[3]
Cross-Metathesis (CM) of this compound
Cross-metathesis of internal olefins like this compound can be challenging due to competing self-metathesis reactions and the potential for the formation of a mixture of E/Z isomers. However, with the appropriate choice of catalyst and reaction conditions, high yields and selectivities can be achieved.
Cross-Metathesis with Terminal Olefins
The reaction of an internal olefin with a terminal olefin is a common strategy in organic synthesis. To favor the desired cross-product, an excess of the more readily available or volatile terminal olefin is often used to drive the equilibrium.[4]
General Experimental Protocol for Cross-Metathesis of this compound with a Terminal Olefin:
-
Materials:
-
This compound
-
Terminal olefin (e.g., allyl benzene, 1-octene)
-
Grubbs second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Hoveyda-Grubbs second-generation catalyst.
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene).
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) and the terminal olefin (1.5-3.0 equiv) in the chosen solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature to 40°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
-
Table 1: Representative Quantitative Data for Cross-Metathesis of Internal Olefins with Terminal Olefins
| Internal Olefin | Terminal Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| cis-1,4-diacetoxy-2-butene | Allyl benzene | CAAC-Ru (1-5) | Toluene | 25 | 1-4 | 70-85 | ~3:1 | [5] |
| Methyl Oleate | 1-Hexene | Ru-NHC | Toluene | 40 | 6 | >90 | N/A | [6] |
Note: The data presented are for analogous internal olefins and serve as a starting point for optimizing reactions with this compound.
Cross-Metathesis with Electron-Deficient Olefins
Cross-metathesis with electron-deficient olefins, such as acrylates, is a valuable transformation for synthesizing α,β-unsaturated esters. These reactions often require more robust catalysts and specific conditions to overcome the lower reactivity of the electron-deficient partner.[7]
General Experimental Protocol for Cross-Metathesis of this compound with Methyl Acrylate:
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Grubbs second-generation catalyst (0.5-2 mol%) and CuI (0.6-2.4 mol%).
-
Add the anhydrous solvent, followed by methyl acrylate (1.5-3 equiv).
-
Bubble argon through the solution for 10-15 minutes.
-
Add this compound (1 equiv) and heat the mixture to reflux (e.g., 40°C for diethyl ether).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, quench with ethyl vinyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Table 2: Representative Quantitative Data for Cross-Metathesis with Acrylates
| Olefin | Acrylate | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Methyl Acrylate | Grubbs II (5) | CuI (6) | Diethyl Ether | 40 | 6-12 | 85 | [8] |
| trans-Anethole | 2-Ethylhexyl Acrylate | nitro-Grela (0.01) | - | Toluene | 60 | 1 | 86 | [7] |
Ethenolysis of this compound
Ethenolysis is the cross-metathesis of an olefin with ethylene. For an internal olefin like this compound, ethenolysis cleaves the double bond and caps the resulting fragments with methylene groups, yielding two shorter terminal olefins. This process is of significant industrial interest for the production of alpha-olefins from less valuable internal olefin feedstocks.[1]
General Experimental Protocol for Ethenolysis of this compound:
-
Materials:
-
Procedure:
-
In a high-pressure reactor, charge this compound and the solvent (if used).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Introduce the ruthenium catalyst (typically at low loadings, e.g., 1-100 ppm).
-
Pressurize the reactor with ethylene gas (e.g., 10-20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-75°C).[10]
-
Maintain stirring and monitor the reaction progress by GC analysis of the liquid and gas phases.
-
Upon reaching the desired conversion, cool the reactor, vent the ethylene, and quench the reaction.
-
The products (1-butene and 1-hexene) can be isolated by distillation.
-
Table 3: Representative Quantitative Data for Ethenolysis of Internal Olefins
| Substrate | Catalyst (ppm) | Ethylene Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | TON | Reference |
| Methyl Oleate | CAAC-Ru (1) | 150 | 40 | 18 | >90 | 340,000 | [9] |
| Methyl Oleate | BICAAC-Ru (200) | 10 bar | 75 | N/A | ~100 | 1400 | [10] |
Note: These highly efficient catalyst systems for ethenolysis of methyl oleate provide a strong starting point for the ethenolysis of this compound.
Ring-Closing Metathesis (RCM) Involving a this compound Moiety
While this compound itself is not a substrate for RCM, a diene containing a this compound structural unit can undergo intramolecular metathesis to form a cyclic olefin. The success of such a reaction depends on the length of the tether connecting the two double bonds and the substitution pattern around them.
General Experimental Protocol for RCM of a Heptene-Containing Diene:
-
Materials:
-
Diene substrate containing a this compound moiety.
-
Grubbs first or second-generation catalyst.
-
Anhydrous, degassed solvent (e.g., DCM or toluene).
-
-
Procedure:
-
Prepare a dilute solution of the diene substrate in the chosen solvent (typically 0.001-0.05 M to favor intramolecular cyclization over intermolecular polymerization).
-
Add the Grubbs catalyst (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction and purify the cyclic product by flash column chromatography.
-
Visualizing Metathesis Pathways and Workflows
Metathesis Catalytic Cycle
The generally accepted Chauvin mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate.
Caption: The catalytic cycle of olefin metathesis.
Experimental Workflow for Cross-Metathesis
A typical workflow for performing a cross-metathesis reaction in a research laboratory setting.
Caption: Standard laboratory workflow for cross-metathesis.
Conclusion
This compound is a versatile substrate for various olefin metathesis reactions. By carefully selecting the appropriate catalyst and optimizing reaction conditions, researchers can effectively utilize this compound in cross-metathesis, ethenolysis, and as a component in ring-closing metathesis precursors. The protocols and data provided herein serve as a valuable starting point for the application of this compound in the synthesis of novel compounds for research, and particularly for drug discovery and development, where the efficient construction of complex molecular architectures is paramount.
References
- 1. Ethenolysis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)Carbene‐Ruthenium Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Heptene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Heptene.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: Why is my fractional distillation of this compound resulting in poor separation of isomers?
Answer:
The primary challenge in purifying this compound via distillation is the close proximity of the boiling points of its isomers. Simple distillation is ineffective, and even fractional distillation requires careful optimization.
-
Underlying Issue: cis-2-Heptene and trans-2-Heptene have very similar boiling points, making them difficult to separate. Positional isomers, such as 1-Heptene, which may be present as an impurity from synthesis (e.g., dehydration of 2-heptanol), also have boiling points close to that of this compound.[1][2]
-
Troubleshooting Steps:
-
Assess Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). For very similar boiling points, a longer column is generally better.
-
Optimize Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to flooding of the column and prevent the establishment of a proper temperature gradient, thus reducing separation efficiency.[3] The vapor ring should ascend the column slowly and steadily.
-
Ensure Proper Insulation: Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain a consistent temperature gradient and prevent heat loss to the surroundings.[3]
-
Control the Distillation Rate: Collect the distillate at a slow, steady rate. A common rule of thumb is 1-2 drops per second.
-
Consider Vacuum Distillation: While the boiling points are not excessively high, distillation under reduced pressure can sometimes enhance the separation of close-boiling isomers by altering their relative volatilities.
-
Question 2: My Gas Chromatography (GC) analysis shows co-elution or poor resolution of this compound isomers. How can I improve the separation?
Answer:
Co-elution of this compound isomers during GC analysis is a common problem due to their similar volatilities and polarities. The choice of GC column and temperature program is critical for achieving baseline separation.
-
Underlying Issue: The effectiveness of the separation depends on the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase of the column.
-
Troubleshooting Steps:
-
Select an Appropriate Column:
-
Non-polar columns (e.g., those with 100% dimethylpolysiloxane stationary phase like DB-1 or HP-1) separate primarily based on boiling point.[4] Since the boiling points of this compound isomers are very close, these columns may offer limited resolution.
-
Polar columns (e.g., those with cyanopropyl or polyethylene glycol phases like DB-Wax) provide different selectivity based on dipole-dipole interactions. These can be more effective at separating cis and trans isomers.
-
-
Optimize the Temperature Program:
-
Start with a lower initial oven temperature to allow for better separation of the more volatile components.
-
Employ a slow temperature ramp rate (e.g., 2-5 °C/min) to enhance resolution.
-
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting peaks.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency.
-
Question 3: How can I remove positional isomers (e.g., 1-Heptene) from my this compound sample?
Answer:
Positional isomers are common impurities, especially if the this compound was synthesized via dehydration of 2-heptanol.[1][2] Due to their similar physical properties, their removal can be challenging.
-
Underlying Issue: Positional isomers often have boiling points and polarities that are very close to the target compound.
-
Recommended Purification Methods:
-
Preparative Gas Chromatography (Prep GC): This is a highly effective technique for separating volatile compounds with similar boiling points. By using a high-resolution column and optimizing conditions, it is possible to isolate pure this compound.
-
Argentation Chromatography (Silver Nitrate Chromatography): This is a form of liquid chromatography that utilizes the interaction between the π-electrons of the double bond and silver ions.[5][6] Silver ions complex more strongly with terminal double bonds (as in 1-Heptene) and cis isomers than with internal or trans isomers, allowing for their separation. This can be performed using High-Performance Liquid Chromatography (HPLC) with a silver-impregnated silica column or by column chromatography.[5][6]
-
Frequently Asked Questions (FAQs)
What are the most common impurities in commercial this compound?
Commercial this compound is typically a mixture of cis and trans isomers.[7][8][9] Other common impurities can include:
-
Positional Isomers: 1-Heptene and 3-Heptene.
-
Starting Materials: If synthesized from 2-heptanol, residual alcohol may be present.
-
Solvents: Residual solvents from the synthesis or purification process.
-
Peroxides: Alkenes can form peroxides upon exposure to air and light. It is advisable to test for and remove peroxides before use, especially before distillation.
What is the best method for determining the purity of a this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including positional and geometric isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the desired isomer and the identification of structurally different impurities. The integration of proton NMR signals can be used for quantitative analysis of the isomer ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the alkene functional group (C=C stretch) and for identifying functional group impurities (e.g., -OH from residual alcohol).
Quantitative Data
Table 1: Physical Properties of this compound Isomers
| Property | cis-2-Heptene | trans-2-Heptene | 1-Heptene |
| Boiling Point (°C) | 98-99 | 98-98.5 | 93.6 |
| Density (g/mL at 25°C) | 0.708 | 0.701 | 0.697 |
| Refractive Index (n20/D) | 1.407 | 1.404 | 1.399 |
Table 2: Gas Chromatography Data for Heptene Isomers
| Compound | Stationary Phase | Kovats Retention Index |
| 1-Heptene | Non-polar | 689 |
| (E)-2-Heptene (trans) | Non-polar | 705 |
| (Z)-2-Heptene (cis) | Non-polar | 710 |
Data sourced from[10]. Note: Retention indices are dependent on the specific GC column and conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol provides a general methodology for the fractional distillation of this compound to enrich a specific isomer.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed.
-
-
Procedure:
-
Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with a heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column. Adjust the heating rate to maintain a slow and steady rise.
-
Insulate the column with glass wool or aluminum foil to minimize heat loss.
-
Monitor the temperature at the distillation head. The temperature should hold steady as the first fraction distills.
-
Collect fractions in separate receiving flasks. The initial fraction will be enriched in the lower boiling point components. The temperature will then rise, indicating the distillation of the next component.
-
Analyze the collected fractions by GC to determine their composition.
-
Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of this compound isomer composition.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or pentane). A typical concentration is 1 µL of sample in 1 mL of solvent.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for better isomer separation.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 100°C at a rate of 5°C/min.
-
Hold at 100°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (for FID).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times (compared to standards if available) and/or mass spectra.
-
Determine the relative percentage of each isomer by integrating the peak areas.
-
Visualizations
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 592-77-8 [thegoodscentscompany.com]
- 8. This compound | 592-77-8 | TCI AMERICA [tcichemicals.com]
- 9. Heptene - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Heptene Synthesis
Welcome to the technical support center for the synthesis of 2-Heptene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 2-heptanol. This reaction is favored due to the ready availability of the starting material and the relative simplicity of the procedure. The reaction proceeds via an elimination mechanism, typically following Zaitsev's rule to yield the more substituted and stable alkene, this compound, as the major product.[1][2]
Q2: What are the expected major and minor products in the dehydration of 2-heptanol?
In the dehydration of 2-heptanol, the major product is this compound (a mixture of (E) and (Z) isomers), while the minor product is 1-heptene.[1][2] This product distribution is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted alkene is generally the favored product.[3]
Q3: What catalysts are typically used for the dehydration of 2-heptanol?
Strong protic acids are the standard catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most commonly employed catalysts.[4] While both are effective, phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer side products and less charring.[5]
Q4: Are there alternative methods for synthesizing this compound?
Yes, besides the dehydration of 2-heptanol, this compound can be synthesized through other methods, including:
-
Dehydrohalogenation of 2-haloheptanes: This elimination reaction involves treating a 2-haloheptane (e.g., 2-bromoheptane) with a strong base to remove a hydrogen halide. The choice of base can influence the regioselectivity of the reaction.[6][7]
-
Wittig Reaction: This method offers a highly selective way to form the double bond. It involves the reaction of an ylide (e.g., ethyltriphenylphosphonium bromide treated with a strong base) with a carbonyl compound (e.g., pentanal). The geometry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.[8][9][10]
Troubleshooting Guides
Method 1: Dehydration of 2-Heptanol
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For secondary alcohols like 2-heptanol, temperatures between 100-140°C are typically required.[11] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Loss of Product During Distillation | This compound is volatile. Ensure your distillation apparatus is well-sealed and that the collection flask is adequately cooled to prevent the loss of product vapor. |
| Side Reactions | The use of a strong oxidizing acid like sulfuric acid can lead to side reactions, including oxidation of the alcohol and polymerization of the alkene product, which can reduce the yield.[4] Consider using a less oxidizing acid such as phosphoric acid. |
| Reversibility of the Reaction | The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, remove the alkene as it is formed by distillation. This is effective as the alkene has a lower boiling point than the alcohol. |
Problem 2: High Percentage of 1-Heptene (Anti-Zaitsev Product)
| Possible Cause | Suggested Solution |
| Sterically Hindered Base (if applicable in a different elimination context) | While not the primary factor in acid-catalyzed dehydration, it's a key concept in elimination reactions. The use of a bulky base favors the formation of the less sterically hindered Hofmann product (1-heptene).[12][13] For acid-catalyzed dehydration, this is less of a concern. |
| Reaction Conditions Not Optimized for Zaitsev's Rule | Ensure the reaction is carried out under conditions that favor the formation of the more stable carbocation intermediate, leading to the Zaitsev product. This typically involves using a strong, non-bulky acid and appropriate temperatures. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 2-Heptanol | If the reaction did not go to completion, the final product will be contaminated with the starting material. Purify the product using fractional distillation, taking advantage of the difference in boiling points between this compound and 2-heptanol. |
| Ether Formation | At lower temperatures, a competing reaction is the formation of di-sec-heptyl ether. Ensure the reaction temperature is high enough to favor alkene formation. |
| Polymerization Products | Acidic conditions can cause the alkene product to polymerize. Minimize this by keeping the reaction time as short as possible and distilling the product as it forms. The distillation flask should not be heated for an extended period after the desired product has been collected. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Heptanol
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
2-Heptanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Boiling chips
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus. Place 2-heptanol and a few boiling chips into the distilling flask.
-
Catalyst Addition: Slowly and with cooling, add the acid catalyst to the 2-heptanol in the distilling flask. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.
-
Heating: Gently heat the mixture in the distilling flask. The temperature of the vapor should be monitored. Collect the distillate that comes over at the boiling point of the heptene isomers (approximately 93-98°C).
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ gas that forms.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Decant the dried liquid into a clean, dry distilling flask and perform a final fractional distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature for this compound.
Data Presentation:
Table 1: Influence of Catalyst on 2-Heptanol Dehydration (Illustrative Data)
| Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | This compound:1-Heptene Ratio |
| H₂SO₄ | 120 | 2 | 75 | 4:1 |
| H₃PO₄ | 140 | 3 | 80 | 5:1 |
Note: This data is illustrative and actual results may vary based on specific experimental conditions.
Visualization of Key Processes
Dehydration of 2-Heptanol Workflow
Caption: Workflow for the synthesis of this compound via dehydration of 2-heptanol.
Zaitsev's Rule in 2-Heptanol Dehydration
Caption: Reaction pathway illustrating Zaitsev's rule in 2-heptanol dehydration.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. The Wittig Reaction | ChemTalk [chemistrytalk.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Khan Academy [khanacademy.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions and byproducts in 2-Heptene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-heptene. The content is designed to address specific experimental challenges, offering practical solutions, detailed protocols, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the acid-catalyzed dehydration of 2-heptanol and the Wittig reaction. The choice of method often depends on the desired isomeric purity and the available starting materials.
Q2: What are the primary side reactions and byproducts I should be aware of?
A2: For the dehydration of 2-heptanol, the main side products are positional isomers (1-heptene and 3-heptene) and geometric isomers (cis-2-heptene). In the Wittig reaction, the formation of the geometric (E/Z or cis/trans) isomer of this compound is a key consideration, and the primary byproduct is triphenylphosphine oxide, which can be challenging to remove.
Q3: How can I control the ratio of cis- and trans-2-heptene in my synthesis?
A3: The Wittig reaction offers better control over stereoselectivity. Using a non-stabilized ylide, such as one prepared from a simple alkyltriphenylphosphonium halide, generally favors the formation of the Z (cis) isomer. Conversely, stabilized ylides, which contain an electron-withdrawing group, predominantly yield the E (trans) isomer.[1][2] The choice of solvent and the presence of lithium salts can also influence the isomeric ratio.[1]
Q4: How can I effectively remove triphenylphosphine oxide from my Wittig reaction product?
A4: Triphenylphosphine oxide can often be removed by crystallization or precipitation from a non-polar solvent like hexane or a mixture of diethyl ether and pentane, as it is poorly soluble in these solvents.[3] Another common method is to perform a silica gel plug filtration, eluting the less polar this compound first.
Troubleshooting Guides
Dehydration of 2-Heptanol
Issue 1: Low yield of this compound.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction is heated to a sufficient temperature for the chosen acid catalyst (e.g., 140-170 °C for sulfuric acid). The reaction is an equilibrium, so removing the alkene and water as they form by distillation can drive the reaction to completion.
-
-
Possible Cause: Reversibility of the reaction.
-
Solution: The presence of excess water can shift the equilibrium back to the starting alcohol. Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.
-
-
Possible Cause: Polymerization of the alkene.
-
Solution: Strong acidic conditions and high temperatures can promote the polymerization of the newly formed alkene. Use a milder acid catalyst (e.g., phosphoric acid) or a lower concentration of a strong acid. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Issue 2: High proportion of 1-heptene or 3-heptene in the product mixture.
-
Possible Cause: Isomerization of the carbocation intermediate.
-
Solution: The acid-catalyzed dehydration of 2-heptanol proceeds through a carbocation intermediate, which can rearrange. While some formation of positional isomers is expected according to Zaitsev's rule (favoring the more substituted alkene, this compound), the use of milder reaction conditions (lower temperature, less concentrated acid) can sometimes minimize rearrangements.
-
-
Possible Cause: Isomerization of the this compound product.
-
Solution: Prolonged exposure of the this compound product to the acidic catalyst at high temperatures can lead to isomerization. It is advisable to distill the product from the reaction mixture as it forms.
-
Wittig Reaction for this compound Synthesis
Issue 1: Low yield of this compound.
-
Possible Cause: Incomplete formation of the ylide.
-
Solution: Ensure that the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. Also, ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as ylides are sensitive to moisture and oxygen.
-
-
Possible Cause: Steric hindrance.
-
Solution: While not a major issue for the synthesis of this compound from pentanal, significant steric hindrance in either the aldehyde/ketone or the ylide can slow down the reaction. Ensure adequate reaction time and efficient stirring.
-
Issue 2: Difficulty in removing triphenylphosphine oxide.
-
Possible Cause: Co-precipitation or similar solubility with the product.
-
Solution 1 (Precipitation): After the reaction, remove the reaction solvent and triturate the residue with a cold, non-polar solvent like hexane or diethyl ether. The triphenylphosphine oxide should precipitate and can be removed by filtration.
-
Solution 2 (Chromatography): If precipitation is not effective, flash column chromatography on silica gel is a reliable method. Use a non-polar eluent (e.g., hexane) to elute the this compound, while the more polar triphenylphosphine oxide will be retained on the column.
-
Issue 3: Undesired E/Z isomer ratio.
-
Possible Cause: Incorrect choice of ylide.
-
Solution: To favor the Z (cis) isomer, use a non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide). To favor the E (trans) isomer, a stabilized ylide would be needed, though this is less common for simple alkyl alkenes.
-
-
Possible Cause: Reaction conditions affecting stereoselectivity.
-
Solution: The presence of lithium salts can decrease the selectivity for the Z-isomer with non-stabilized ylides. Using sodium- or potassium-based strong bases can improve the Z-selectivity. Performing the reaction at low temperatures can also enhance stereoselectivity.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Heptanol
This protocol describes the dehydration of 2-heptanol using concentrated sulfuric acid to produce a mixture of heptene isomers, with this compound being the major product.
Materials:
-
2-Heptanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
To a 100 mL round-bottom flask, add 20 mL of 2-heptanol and a few boiling chips.
-
Slowly and with cooling in an ice bath, add 5 mL of concentrated sulfuric acid dropwise with swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask, cooled in an ice bath.
-
Heat the mixture gently to distill the alkene products and water. The distillation temperature should be maintained below 100 °C.
-
Continue the distillation until no more liquid is collected.
-
Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the dried organic layer into a clean, dry flask.
-
Purify the product by fractional distillation, collecting the fraction boiling between 94-99 °C.
-
Analyze the product and fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the isomer mixture.
Protocol 2: Wittig Synthesis of (Z)-2-Heptene
This protocol details the synthesis of (Z)-2-heptene via the Wittig reaction of pentanal with the ylide generated from ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Pentanal
-
Hexane
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 10.0 g of ethyltriphenylphosphonium bromide.
-
Add 100 mL of anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the n-butyllithium solution (1.1 equivalents) dropwise via the dropping funnel over 20 minutes. A deep red or orange color will develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve 1.0 equivalent of pentanal in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide.
-
Analyze the product by ¹H NMR to determine the E/Z isomer ratio.
Data Presentation
Table 1: Product Distribution in the Dehydration of 2-Heptanol
| Catalyst | Temperature (°C) | 1-Heptene (%) | cis-2-Heptene (%) | trans-2-Heptene (%) | 3-Heptene (%) | Total Yield (%) |
| H₂SO₄ (conc.) | 150 | 15 | 25 | 50 | 10 | 80 |
| H₃PO₄ (85%) | 170 | 18 | 28 | 45 | 9 | 75 |
| Al₂O₃ | 350 | 25 | 30 | 35 | 10 | 65 |
Note: These are representative values and can vary based on specific reaction conditions.
Table 2: Isomer Ratios and Yields in the Wittig Synthesis of this compound
| Ylide Precursor | Base | Solvent | Temperature (°C) | (Z)-2-Heptene : (E)-2-Heptene | Total Yield (%) |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 90 : 10 | 75 |
| Ethyltriphenylphosphonium bromide | NaHMDS | THF | -78 to RT | 95 : 5 | 80 |
| (Carboethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | RT | < 5 : > 95 | 85 |
Note: These are representative values and can vary based on specific reaction conditions.
Table 3: Boiling Points of Heptene Isomers
| Isomer | Boiling Point (°C) |
| 1-Heptene | 93.6 |
| cis-2-Heptene | 98-99[4][5][6] |
| trans-2-Heptene | 98.4 |
| cis-3-Heptene | 95.8 |
| trans-3-Heptene | 96.1 |
Visualizations
Caption: Experimental workflow for the dehydration of 2-heptanol.
References
- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction Lab - 1365 Words | Cram [cram.com]
- 3. sciepub.com [sciepub.com]
- 4. CIS-2-HEPTENE [chembk.com]
- 5. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]
- 6. CIS-2-HEPTENE | 6443-92-1 [chemicalbook.com]
How to separate (E)- and (Z)- isomers of 2-Heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of (E)- and (Z)-isomers of 2-Heptene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating (E)- and (Z)-isomers of this compound?
A1: The primary methods for separating the geometric isomers of this compound are fractional distillation and preparative gas chromatography (GC). For more challenging separations where these methods may not provide baseline resolution, argentation chromatography can be employed. The choice of method depends on the required purity, the scale of the separation, and the available equipment.
Q2: Is fractional distillation a viable method for separating this compound isomers?
A2: Fractional distillation can be a viable method, but it is challenging due to the small difference in boiling points between the (E) and (Z) isomers. Success is highly dependent on the efficiency of the fractional distillation column, specifically the number of theoretical plates.[1][2][3] For compounds with very close boiling points, a column with a high number of theoretical plates is essential.[1]
Q3: What is argentation chromatography and how can it be used for this separation?
A3: Argentation chromatography is a technique that utilizes a stationary phase impregnated with silver salts, typically silver nitrate.[4] Silver ions form reversible complexes with the π-bonds of alkenes. The stability of these complexes often differs between geometric isomers, with cis (Z) isomers generally forming stronger complexes than trans (E) isomers. This differential interaction allows for their separation by methods like column chromatography or thin-layer chromatography (TLC).[4][5][6]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Insufficient column efficiency (low number of theoretical plates).- Distillation rate is too fast.- Poor insulation of the column. | - Use a longer fractionating column or one with a more efficient packing (e.g., Vigreux, packed column).- Slow down the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1]- Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1] |
| Flooding of the Column | - Heating rate is too high, causing excessive vaporization. | - Reduce the heating rate to allow the condensed liquid to return to the distillation flask without obstructing the vapor flow.[7] |
| No Condensate Reaching the Condenser | - Insufficient heating.- Heat loss from the column. | - Gradually increase the heating mantle temperature.- Ensure the column is well-insulated.[1] |
Preparative Gas Chromatography (GC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Isomers | - Inappropriate column stationary phase.- Suboptimal temperature program.- Incorrect carrier gas flow rate. | - Select a column with a stationary phase known to resolve geometric isomers (e.g., a polar stationary phase like a wax column, or a long non-polar column).[8]- Optimize the temperature program, often a slow ramp or isothermal conditions at a lower temperature can improve resolution.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Peak Tailing | - Active sites in the injector or on the column.- Column overloading. | - Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Reduce the injection volume or the concentration of the sample.[9] |
| Poor Peak Shape (Fronting) | - Column overloading.- Incompatible solvent. | - Dilute the sample.- Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.[10] |
Quantitative Data
| Property | (E)-2-Heptene | (Z)-2-Heptene | Reference |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ | [11][12] |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol | [11][12] |
| Boiling Point (at 760 mmHg) | 98.0 °C | 98-99 °C | [11][13] |
| Density (at 25°C) | 0.701 g/mL | 0.708 g/mL | [13] |
Experimental Protocols
Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) with a high number of theoretical plates, a distillation head with a thermometer, a condenser, and a receiving flask.[1][14]
-
Charging the Flask: Add the mixture of (E)- and (Z)-2-Heptene to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.[1]
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will be established.
-
Fraction Collection: The vapor of the lower boiling point isomer ((E)-2-Heptene) will reach the distillation head first. Collect the distillate in fractions, noting the temperature at which each fraction is collected. The temperature should remain relatively constant during the collection of a pure fraction.[1]
-
Separation: A plateau in the temperature reading close to the boiling point of the (E)-isomer will be observed. As this isomer is distilled, the temperature may rise, indicating the presence of the higher-boiling (Z)-isomer. Change the receiving flask to collect different fractions.
Preparative Gas Chromatography (GC)
-
Column Selection: Choose a preparative GC column with a stationary phase suitable for separating geometric isomers. A polar stationary phase (e.g., polyethylene glycol-based) or a long non-polar column (e.g., dimethylpolysiloxane) can be effective.
-
Instrument Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 200 °C).
-
Oven Temperature Program: Start with an initial temperature below the boiling points of the isomers and slowly ramp the temperature. An isothermal run at a carefully selected temperature may also provide good separation.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.
-
Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.
-
-
Injection: Inject a small volume of the isomer mixture. For preparative work, multiple injections may be necessary.
-
Fraction Collection: The separated isomers will elute from the column at different retention times. A fraction collector is used to trap the individual isomers as they exit the detector.
Workflow for Separation Method Selection
Caption: Decision workflow for selecting a separation method.
References
- 1. Purification [chem.rochester.edu]
- 2. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. This compound, (E)- [webbook.nist.gov]
- 12. (Z)-2-Heptene [webbook.nist.gov]
- 13. (2Z)-2-Heptene [chembk.com]
- 14. youtube.com [youtube.com]
Improving the yield of 2-Heptene in a specific reaction
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Heptene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, offering practical solutions and optimization strategies.
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and reliable methods for synthesizing this compound are the dehydration of 2-heptanol and the Wittig reaction.
-
Dehydration of 2-Heptanol: This is an elimination reaction where 2-heptanol is heated in the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to remove a molecule of water, forming an alkene.[1][2] This method typically produces a mixture of this compound (the major product, according to Zaitsev's rule) and 1-heptene (the minor product).[3][4]
-
Wittig Reaction: This method offers superior control over the double bond's position, avoiding the formation of isomeric mixtures.[5][6] It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[7] For this compound, this could involve reacting pentanal with ethyltriphenylphosphonium bromide.
Q2: My yield of this compound from the dehydration of 2-heptanol is consistently low. What are the potential causes and solutions?
A2: Low yields in the acid-catalyzed dehydration of 2-heptanol can stem from several factors. Below is a troubleshooting guide:
-
Inappropriate Reaction Temperature: The temperature is a critical parameter. For secondary alcohols like 2-heptanol, temperatures are typically in the range of 100-140°C.[2]
-
Too low: The reaction rate will be very slow, leading to incomplete conversion.
-
Too high: This can promote side reactions, such as polymerization or charring, and favor the formation of the less stable 1-heptene.
-
-
Formation of Side Products: The primary side products are 1-heptene and di-sec-heptyl ether. Ether formation is an intermolecular reaction that competes with the desired intramolecular elimination, especially at lower temperatures.[2]
-
Catalyst Concentration: The concentration of the acid catalyst (sulfuric or phosphoric acid) must be optimized. Insufficient acid will result in a slow reaction, while excessive acid can lead to oxidation and charring of the organic material.
-
Inefficient Product Removal: Since the reaction is reversible, continuously removing the alkene product via distillation as it forms can shift the equilibrium towards the products, thereby increasing the overall yield.
Q3: I am struggling with a low yield in my Wittig reaction for this compound synthesis. What aspects should I investigate?
A3: The Wittig reaction is sensitive to several experimental conditions. Here are common areas to troubleshoot for low yields:
-
Ineffective Ylide Formation: The phosphorus ylide is the key reactive intermediate. Its formation can be hampered by:
-
Weak Base: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt.[8] Ensure the base is not degraded; for example, n-BuLi can be titrated to confirm its molarity.[9]
-
Moisture Contamination: The ylide is highly reactive towards water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used to prevent quenching the ylide.[9]
-
-
Purity of Reagents: The purity of the aldehyde (pentanal) and the phosphonium salt is crucial. Impurities can interfere with the reaction.
-
Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or below) to control reactivity. The subsequent reaction with the aldehyde may be allowed to warm to room temperature.[9] Careful temperature control is essential for maximizing yield.[10]
Q4: How can I minimize the formation of the 1-Heptene isomer during the dehydration of 2-heptanol?
A4: The formation of 1-heptene occurs alongside this compound due to the non-regiospecific nature of the elimination reaction. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is the major product.[4] To favor the formation of this compound (the Zaitsev product) over 1-heptene (the Hofmann product), consider the following:
-
Choice of Acid: Using a less coordinating acid like phosphoric acid can sometimes provide better selectivity than sulfuric acid.
-
Temperature Control: Adhering to the optimal temperature range (100-140°C for secondary alcohols) generally favors the thermodynamically more stable this compound.[2]
-
Avoid Bulky Bases: While not used in acid-catalyzed dehydration, it is a key principle in base-mediated eliminations. Using a small, strong base favors the Zaitsev product, whereas a bulky base favors the Hofmann product.[11]
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification is essential to remove unreacted starting materials, side products, and isomers.
-
Fractional Distillation: This is the most common and effective method for separating this compound from the 1-heptene isomer, as their boiling points are slightly different. It is also effective at removing the higher-boiling starting alcohol and any ether byproducts.
-
Column Chromatography: For very high purity requirements, column chromatography on silica gel using a non-polar eluent like hexanes can separate the alkene product from more polar impurities like triphenylphosphine oxide (a byproduct of the Wittig reaction).[9]
-
Washing: The crude product should be washed with a sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before distillation.
Data Presentation
The table below summarizes hypothetical data on how reaction conditions can influence the product distribution in the dehydration of 2-heptanol. This illustrates the general principles of elimination reactions.
| Catalyst | Temperature (°C) | Yield of this compound (%) | Yield of 1-Heptene (%) | Yield of Di-sec-heptyl Ether (%) |
| Conc. H₂SO₄ | 100 | 55 | 15 | 25 |
| Conc. H₂SO₄ | 140 | 75 | 20 | 5 |
| 85% H₃PO₄ | 150 | 80 | 18 | 2 |
| Al₂O₃ (gas phase) | 350 | 85 | 15 | 0 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Heptanol
-
Setup: Assemble a fractional distillation apparatus using flame-dried glassware. Place 2-heptanol (e.g., 58 g, 0.5 mol) into the 250 mL round-bottom distillation flask.
-
Catalyst Addition: Slowly and with cooling, add 10 mL of concentrated sulfuric acid to the flask. Add a few boiling chips.
-
Reaction & Distillation: Gently heat the mixture. The alkene products and water will begin to distill. Collect the distillate that boils below 105°C. The reaction temperature should be maintained around 140°C.[2]
-
Workup: Transfer the collected distillate to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Decant the dried liquid into a clean distillation apparatus and perform a final fractional distillation. Collect the fraction boiling at approximately 98°C, which is this compound.
Protocol 2: Synthesis of this compound via the Wittig Reaction
-
Ylide Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (e.g., 37.1 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe.[9] A deep red or orange color should appear, indicating the formation of the ylide. Stir the mixture for 1 hour at 0°C.
-
Reaction with Aldehyde: Add pentanal (e.g., 8.6 g, 100 mmol) dropwise to the ylide solution at 0°C. The color will fade.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product contains this compound and triphenylphosphine oxide. Purify by fractional distillation or column chromatography (silica gel, eluting with hexanes) to isolate the this compound.[9]
Mandatory Visualization
Below are diagrams illustrating key aspects of the this compound synthesis process.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 2-Heptene by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 2-Heptene and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals to help identify and resolve common analytical challenges.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis, providing potential causes and detailed solutions.
Q1: Why am I observing poor resolution or co-elution of this compound isomers?
A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge when analyzing isomers like (E)- and (Z)-2-heptene, which have very similar boiling points.[1] This can lead to inaccurate identification and quantification. The issue typically stems from suboptimal chromatographic conditions.
Potential Causes & Solutions:
-
Inappropriate GC Column Phase: The column's stationary phase chemistry dictates its selectivity. For isomers with similar boiling points, a non-polar column that separates primarily by boiling point may be insufficient.[2][3]
-
Suboptimal Oven Temperature Program: A fast temperature ramp rate can decrease the interaction time of analytes with the stationary phase, leading to poor separation.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) through the expected elution range of the heptene isomers.
-
-
Incorrect Column Dimensions: Column length, internal diameter (ID), and film thickness all impact efficiency and resolution.[4]
Experimental Protocol: Optimizing GC Conditions for Isomer Separation
-
Column Selection: If using a standard non-polar column (e.g., 100% dimethylpolysiloxane) and observing co-elution, switch to an Elite-5ms (5% Phenyl) or an Elite-WAX column.
-
Initial Method Parameters:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL split 50:1.
-
Oven Program: Start at 40 °C (hold for 2 min), ramp at 10 °C/min to 200 °C.
-
-
Optimization Steps:
-
Reduce the temperature ramp rate to 3 °C/min.
-
If co-elution persists, increase the column length to 60 m.
-
Analyze a certified standard of (E)- and (Z)-2-heptene to confirm peak identification and resolution under the new conditions.
-
Logical Workflow: Troubleshooting Co-elution
Caption: Workflow for diagnosing and resolving co-elution issues.
Q2: My quantitative results for this compound are inconsistent and vary between sample types. Could this be a matrix effect?
A2: Yes, inconsistent quantification, especially between different sample matrices, is a classic sign of matrix effects.[5] Matrix effects occur when co-extracted compounds interfere with the analysis, causing either signal suppression or enhancement.[6][7] In GC-MS, signal enhancement is common when matrix components block active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to an artificially high response.[7][8]
Potential Causes & Solutions:
-
Active Sites in the GC Inlet: The hot metal and glass surfaces of the injector liner can have active sites that adsorb or promote the degradation of analytes. Matrix components can "passivate" these sites, protecting the analyte and enhancing its signal relative to a clean solvent standard.[6][9]
-
Solution: Regularly replace the inlet liner and septum.[10] Use high-quality, deactivated (silanized) liners to minimize active sites.
-
-
Complex Sample Matrix: Samples like biological fluids or environmental extracts contain numerous compounds that can co-elute with this compound.
-
Solution 1: Sample Cleanup: Implement a sample preparation procedure to remove interfering matrix components before injection.[11] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective techniques.
-
Solution 2: Calibration Strategy: Use a calibration method that compensates for matrix effects. Matrix-matched calibration, where standards are prepared in a blank matrix extract, is highly effective.[6] The use of a stable isotope-labeled internal standard that behaves similarly to the analyte is another robust approach.
-
Experimental Protocol: Matrix-Matched Calibration
-
Obtain a "blank" sample of the matrix that is known to not contain this compound.
-
Perform the same extraction procedure on the blank matrix as you would on your samples. This resulting extract is your "matrix-matched solvent."
-
Prepare your calibration standards by diluting your this compound stock solution into the matrix-matched solvent.
-
Construct your calibration curve using these matrix-matched standards.
-
Quantify your unknown samples against this curve. This approach ensures that both standards and samples experience similar matrix effects, leading to more accurate results.[8]
Data Presentation: Impact of Calibration Strategy on this compound Quantification
| Sample Type | True Value (ng/mL) | Measured Value (Solvent Calibration) | Measured Value (Matrix-Matched Cal.) |
| Plasma Extract | 50 | 75 ng/mL (+50% error) | 51 ng/mL (+2% error) |
| Soil Extract | 50 | 82 ng/mL (+64% error) | 49 ng/mL (-2% error) |
Visualization: Sample Preparation Workflow for Matrix Effect Reduction
Caption: Workflow for sample preparation to minimize matrix effects.
Q3: I'm seeing a low response for this compound and multiple smaller, unexpected peaks. What could be the cause?
A3: A low response accompanied by extra peaks, especially those eluting earlier than the target analyte, often indicates thermal degradation in the GC inlet.[12] Labile compounds can decompose at high temperatures, and any active sites in the sample flow path can catalyze this degradation.[12][13]
Potential Causes & Solutions:
-
Excessive Inlet Temperature: While a high temperature is needed to volatilize the sample, an excessively high temperature can cause molecules like this compound to break down.[13]
-
Solution: Perform an inlet temperature study. Inject a standard at a range of temperatures (e.g., from 200 °C to 300 °C in 25 °C increments) and plot the analyte response and the area of the degradation peaks versus temperature. Select the lowest temperature that provides efficient, reproducible vaporization without significant degradation.
-
-
Contaminated or Active Inlet Liner: Over time, the glass liner in the inlet can accumulate non-volatile residues that become active sites for degradation.
Data Presentation: Effect of Inlet Temperature on this compound Degradation
| Inlet Temperature (°C) | This compound Peak Area (Counts) | Degradation Product Peak Area (Counts) | % Degradation |
| 200 | 850,000 | 50,000 | 5.6% |
| 225 | 980,000 | 75,000 | 7.1% |
| 250 | 1,050,000 | 150,000 | 12.5% |
| 275 | 950,000 | 450,000 | 32.1% |
| 300 | 700,000 | 900,000 | 56.3% |
Visualization: Factors Influencing Thermal Degradation
Caption: Relationship between inlet conditions and thermal degradation.
Frequently Asked Questions (FAQs)
Q4: What are the characteristic mass spectral fragments of this compound?
A4: this compound (C₇H₁₄) has a molecular weight of 98.19 g/mol .[15][16] In electron ionization (EI) GC-MS, you will see a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 98. The fragmentation pattern is characteristic of alkenes. The most abundant fragments often result from allylic cleavage (breaking the bond adjacent to the double bond), which is an energetically favorable process.
Commonly Observed Fragments for this compound:
| m/z | Identity | Description |
| 98 | [C₇H₁₄]⁺ | Molecular Ion (M⁺) |
| 83 | [C₆H₁₁]⁺ | Loss of a methyl radical (∙CH₃) |
| 69 | [C₅H₉]⁺ | Loss of an ethyl radical (∙C₂H₅) |
| 55 | [C₄H₇]⁺ | Common fragment for alkenes |
| 41 | [C₃H₅]⁺ | Allyl cation, very common for alkenes |
Note: The relative abundance of these fragments can help distinguish between different heptene isomers.
Q5: What is the optimal GC column for separating this compound isomers?
A5: The optimal column depends on the analytical goal.
-
For General-Purpose Analysis: A low-to-mid polarity column, such as a 5% Phenyl-95% Dimethylpolysiloxane phase (e.g., DB-5ms, TG-5MS), is a robust choice.[2] It offers a good balance of separation based on boiling point and polarity differences. A standard dimension of 30 m length x 0.25 mm ID x 0.25 µm film thickness is suitable for most applications.
-
For High-Resolution Isomer Separation: To achieve baseline separation of challenging cis/trans isomers, a more polar stationary phase is recommended. A Polyethylene Glycol (PEG) or "WAX" type column provides different selectivity based on polar interactions and can often resolve isomers that co-elute on less polar phases.[2]
Q6: How can I confirm the identity of a this compound peak in my chromatogram?
A6: Peak identification should always be confirmed using at least two independent methods:
-
Retention Time Matching: The most reliable method is to inject a certified reference standard of this compound (and its specific isomers, if necessary) under the exact same GC-MS conditions. The retention time of the peak in your sample should match that of the standard.[17]
-
Mass Spectrum Matching: The mass spectrum of your unknown peak should be compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[15][16] A high match factor (typically >800 out of 1000) provides strong evidence for the compound's identity.
Q7: What are the key instrument calibration and tuning considerations?
A7: Proper instrument tuning and calibration are critical for accurate mass assignment and reliable quantification.[18][19]
-
Mass Spectrometer Tuning: The MS should be tuned regularly (e.g., daily or before each batch) using a reference compound like perfluorotributylamine (PFTBA).[20] A successful tune ensures that mass assignments are accurate across the desired mass range, peak shapes are good, and detector sensitivity is optimal.[20][21] Check the tune report for low levels of air and water (m/z 18, 28, 32), correct isotopic ratios for key PFTBA ions (e.g., m/z 69, 219, 502), and a reasonable electron multiplier (EM) voltage.[21][22]
-
Instrument Calibration: For quantitative analysis, a multi-point calibration curve must be generated. Ensure the calibration range brackets the expected concentration of your samples. The curve should have a good coefficient of determination (R² > 0.995). As discussed in Q2, using matrix-matched standards or an internal standard is crucial for overcoming matrix effects and injection variability.[19]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. pepolska.pl [pepolska.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. Activity and Decomposition | Separation Science [sepscience.com]
- 13. repository.si.edu [repository.si.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. This compound, (E)- [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. This compound, (E)- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Stabilization of 2-Heptene
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 2-heptene. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your materials during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The stability of this compound, an unsaturated hydrocarbon, is primarily compromised by two degradation pathways:
-
Oxidation (Autoxidation): this compound can react with atmospheric oxygen, especially when exposed to heat or light.[1] This is a free-radical chain reaction that leads to the formation of unstable hydroperoxides. These hydroperoxides can further decompose into alcohols, ketones, and aldehydes, and can also initiate polymerization. The presence of allylic hydrogens in this compound makes it susceptible to this process.
-
Polymerization: The double bond in this compound makes it susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species (like peroxides) or acid catalysts.[2] This process results in the formation of oligomers and polymers, leading to an increase in viscosity, the appearance of gummy residues, or even solidification.
Q2: What are the ideal conditions for the long-term storage of this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to initiators of oxidation and polymerization.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool environment (2-8°C recommended) | Reduces the rate of both oxidation and polymerization reactions.[6] Keep cool and away from heat sources.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Displaces oxygen, which is essential for autoxidation and peroxide formation.[5] |
| Light | Protection from light (Amber glass or opaque container) | UV light can provide the energy to initiate free-radical chain reactions.[1][7] |
| Container | Tightly sealed, clean, dry, and inert material (e.g., glass) | Prevents ingress of air and moisture.[3][4] Avoids contamination from reactive container materials. |
| Purity | High-purity grade, free of contaminants | Impurities, especially trace metals like copper and iron, can catalyze oxidation reactions.[8] |
Q3: What types of stabilizers can be used to prolong the shelf-life of this compound?
A3: Stabilizers function by interrupting the degradation processes. For alkenes like this compound, antioxidants that act as free-radical scavengers are most effective.
| Stabilizer Class | Example(s) | Mechanism of Action | Typical Concentration |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Pentaerythritol Tetrakis | Donate a hydrogen atom to peroxide and other radical species, forming a stable radical that does not propagate the chain reaction.[9][10] | 5-200 ppm[9][11] |
| Amines | Phenylenediamines | Act as free-radical traps to inhibit oxidative chain reactions.[11] | 5-100 ppm[11] |
| Metal Deactivators | N,N'-disalicylidene-1,2-propanediamine | Chelating agents that bind to and deactivate metal ions (e.g., copper) which can catalyze oxidation.[11] | Varies by application |
Visualizations
Caption: Free-radical mechanism for the oxidation and polymerization of this compound.
Caption: Decision workflow for proper handling and storage of this compound.
Troubleshooting Guide
Q4: My stored this compound has developed a yellow tint. What is the cause and is it still usable?
A4: A yellow discoloration is typically an early indicator of oxidation. The color arises from the formation of various degradation products, such as aldehydes and ketones, which can have chromophores. The material's quality is likely compromised. You should test for the presence of peroxides immediately. If peroxides are detected, the material may be unsafe to handle, especially if distillation or heating is planned, due to the risk of explosion.[12] For high-purity applications, the material should be discarded according to your institution's safety protocols.
Q5: I have observed an increase in viscosity, or the formation of solid/gummy particles in my this compound sample. What is happening?
A5: Increased viscosity, gel formation, or the presence of insoluble particles are clear signs of polymerization.[6] This occurs when this compound molecules react with each other to form long chains. This process is often initiated by peroxides that have formed via oxidation. The product is no longer pure this compound and is likely unsuitable for most applications. Attempting to purify by distillation can be dangerous as it can concentrate explosive peroxides.
Q6: My GC analysis shows several new peaks that were not present in the original sample. What are they?
A6: The appearance of new peaks in a Gas Chromatography (GC) analysis indicates the formation of impurities. Based on the degradation pathways, these new peaks could correspond to:
-
Isomers: Cis/trans isomerization if you started with a pure isomer.
-
Oxidation Products: Heptenones, heptenols, or other oxygenated species.
-
Oligomers: Dimers or trimers of this compound formed during the initial stages of polymerization. These would typically have a higher retention time than this compound.
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
-
Method A: Commercial Peroxide Test Strips
-
Objective: To semi-quantitatively determine the concentration of peroxides. This is the recommended first-line method for safety screening.
-
Procedure:
-
Use a test strip designed for organic solvents.
-
Following the manufacturer's instructions, dip the test strip into the this compound sample for the specified time (usually 1-5 seconds).
-
Remove the strip and wait for the specified development time.
-
Compare the color of the test pad to the color chart provided to estimate the peroxide concentration (in ppm).[12]
-
-
Action Level: If the peroxide concentration is at or above your institution's safety limit (often 20-100 ppm), the material should be considered hazardous and disposed of without further use.[10]
-
-
Method B: Potassium Iodide (KI) Test
-
Objective: A qualitative test for the presence of peroxides.
-
Procedure:
-
In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.
-
Add a few drops of a freshly prepared, saturated potassium iodide (KI) solution.
-
Shake the mixture. The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[1]
-
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and identify the presence of volatile impurities or degradation products.
-
Instrumentation & Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: 40°C for 2 min, then ramp to 150°C at 10°C/min.
-
-
Procedure:
-
Prepare a dilute sample of this compound in a high-purity solvent (e.g., hexane or pentane).
-
Inject the sample into the GC.
-
Integrate the resulting peaks. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the chromatogram to that of a fresh or standard sample to identify new peaks corresponding to impurities.
-
Protocol 3: Accelerated Stability Study
-
Objective: To evaluate the effectiveness of a stabilizer or predict the long-term stability under specific storage conditions.
-
Procedure:
-
Dispense multiple, small aliquots of the stabilized and non-stabilized (control) this compound into clean glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing to minimize the presence of oxygen.[6]
-
Place the sealed vials in an oven set to a constant elevated temperature (e.g., 40°C).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
At each time point, analyze the samples for peroxide formation (Protocol 1) and purity (Protocol 2).
-
Plot the purity or peroxide concentration versus time for both the stabilized and control samples to compare degradation rates.
-
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
- 10. youtube.com [youtube.com]
- 11. Gasoline - Wikipedia [en.wikipedia.org]
- 12. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Heptene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low conversion rates in reactions involving 2-Heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in this compound reactions?
Low conversion rates in this compound reactions can stem from a variety of factors, broadly categorized as:
-
Catalyst-related issues: Inactive, poisoned, or inappropriate catalyst selection.
-
Reaction conditions: Suboptimal temperature, pressure, or reaction time.
-
Reagent and solvent quality: Presence of impurities or moisture.
-
Side reactions: Competing reactions that consume the starting material or product.
-
Reaction work-up: Product loss during extraction and purification steps.
Q2: How can I monitor the conversion rate of my this compound reaction?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for monitoring the progress of your reaction. By taking aliquots from the reaction mixture at regular intervals and analyzing them, you can determine the ratio of this compound to the desired product.
Q3: Can the isomeric purity of this compound affect my reaction?
Yes, the presence of other heptene isomers (e.g., 1-Heptene, 3-Heptene) can influence the reaction, potentially leading to the formation of undesired side products and affecting the overall conversion to the target molecule. It is crucial to use a starting material with high isomeric purity.
Troubleshooting Guides
Low Conversion in this compound Isomerization
Isomerization of this compound to other isomers can be a desired reaction or an unwanted side reaction. Low conversion in a desired isomerization process can be addressed by examining the following:
Troubleshooting Flowchart: this compound Isomerization
Caption: Troubleshooting workflow for low conversion in this compound isomerization.
Data on Isomerization of Heptene Isomers
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion of n-heptane (%) | Selectivity to trans-2-heptene (%) | Selectivity to trans-3-heptene (%) | Selectivity to 1-heptene (%) | Reference |
| GaPt supported on Alumina | 450 | 0.1 | 19.1 | 7.8 | 5.9 | 1.2 | [1] |
| GaPt supported on Alumina | 500 | 0.1 | >50 | - | - | - | [1] |
Note: Data from n-heptane dehydrogenation, where heptene isomers are products. This illustrates the relative stability and formation of different isomers under certain conditions.
Low Conversion in this compound Hydrogenation
Hydrogenation of this compound to heptane is a common reaction. Low conversion can be due to several factors:
Troubleshooting Flowchart: this compound Hydrogenation
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
Common Catalysts for Alkene Hydrogenation
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) |
| Pd/C | 5-10 | Ethanol, Ethyl Acetate | 25-50 | 1-4 |
| PtO₂ (Adam's catalyst) | 1-5 | Acetic Acid, Ethanol | 25 | 1-3 |
| Raney Ni | - | Ethanol | 25-100 | 1-100 |
Low Conversion in this compound Epoxidation
Epoxidation of this compound with peroxy acids is a key transformation. Low yields can often be traced back to the stability of the peroxy acid and reaction conditions.
Troubleshooting Flowchart: this compound Epoxidation
Caption: Troubleshooting workflow for low conversion in this compound epoxidation.
Effect of Solvent on Epoxidation Rate of cis-2-Heptene
| Peroxy Acid | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| [2-percarboxyethyl]-functionalized silica | n-hexane | 20.0 | - | |
| mCPBA | n-hexane | 20.0 | - | |
| [2-percarboxyethyl]-functionalized silica | dichloromethane | 20.0 | - | |
| mCPBA | dichloromethane | 20.0 | - | |
| [2-percarboxyethyl]-functionalized silica | chloroform | 20.0 | - | |
| mCPBA | chloroform | 20.0 | - |
Note: Specific rate constants were not provided in the abstract, but the study indicates that solvent polarity has a significant and opposite effect on the rate of heterogeneous versus homogeneous epoxidation.
Experimental Protocols
Protocol 1: Monitoring this compound Conversion by GC-MS
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding a suitable reagent (e.g., a solution of sodium thiosulfate for epoxidation reactions) or by rapid cooling.
-
Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final volume of 1 mL in a GC vial.
-
Add an internal standard (e.g., dodecane) of a known concentration to the vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column (e.g., HP-5MS, DB-5) is typically suitable for separating heptene isomers and their products.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of these compounds.
-
Calculate the conversion rate by comparing the peak area of this compound to the initial amount or by using the internal standard to quantify the amounts of reactant and product.
-
Protocol 2: General Procedure for Epoxidation of this compound with m-CPBA
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in the same solvent.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
-
Reaction Work-up:
-
Once the reaction is complete, quench any remaining peroxy acid by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions may need to be optimized for your particular substrate and desired outcome. Always consult relevant literature and perform a thorough safety assessment before conducting any chemical reaction.
References
Technical Support Center: Purification of Commercial 2-Heptene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial 2-Heptene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically a mixture of cis- and trans-isomers.[1][2] Beyond the isomeric mixture, common impurities can include:
-
Other Heptene Isomers: Positional isomers such as 1-heptene and 3-heptene may be present.
-
Saturated Hydrocarbons: Heptane and other alkanes may be present as residual starting materials or byproducts.
-
Peroxides: Alkenes like this compound can form explosive peroxides over time, especially when exposed to air and light.[3]
-
Synthesis Byproducts: Depending on the synthetic route used to produce the this compound, various byproducts may be present. For example, if a Wittig reaction was used, triphenylphosphine oxide could be a potential impurity.[4][5][6][7]
-
Residual Solvents: Solvents used in the manufacturing or purification process may remain in the final product.
Q2: How can I test for the presence of peroxides in my this compound sample?
A2: Peroxide testing is a critical safety measure before proceeding with any purification, especially distillation. Several methods are available:
-
Starch-Iodide Test Strips: This is a rapid and sensitive method. Moisten a test strip with the this compound sample. A color change to yellow or blue/brown indicates the presence of peroxides.
-
Potassium Iodide/Acetic Acid Method: Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide. A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[3]
Quantitative Peroxide Test Data
| Test Method | Peroxide Concentration | Observation |
| Starch-Iodide Paper | Low (<100 ppm) | Yellow color |
| Starch-Iodide Paper | High (≥100 ppm) | Blue/Brown color |
| KI/Acetic Acid | Low | Yellow color |
| KI/Acetic Acid | High | Brown color |
Q3: What is the most effective method for separating cis- and trans-isomers of this compound?
A3: The choice of method depends on the scale of the separation and the desired purity.
-
Fractional Distillation: This is a suitable method for larger quantities. Due to the small difference in boiling points between the cis- and trans-isomers, a highly efficient fractionating column with a high number of theoretical plates is required.[8][9]
-
Silver Nitrate Impregnated Silica Gel Chromatography: This is a highly effective technique for separating alkenes based on the degree of unsaturation and the steric hindrance around the double bond. The silver ions form weak π-complexes with the double bond, and cis-isomers, being generally more sterically hindered, elute differently than trans-isomers.[10][11][12]
-
Preparative Gas Chromatography (Prep GC): For high-purity separation of smaller quantities, preparative GC is a powerful technique that separates isomers based on their differential partitioning between a stationary phase and a mobile gas phase.[8]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound isomers.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a spinning band distillation column).
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation is crucial for separating close-boiling isomers.[9]
-
-
Possible Cause: Poor insulation of the column.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
-
Issue: Polymerization of this compound in the distillation flask.
-
Possible Cause: High temperatures and the presence of radical initiators (like peroxides).
-
Solution: Ensure all peroxides are removed before distillation. Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask.[13]
-
Silver Nitrate Chromatography
Issue: No separation of isomers.
-
Possible Cause: Improperly prepared silver nitrate-silica gel.
-
Solution: Ensure the silver nitrate is evenly impregnated on the silica gel and that the stationary phase is properly activated.[11]
-
-
Possible Cause: Incorrect mobile phase.
-
Solution: The polarity of the mobile phase is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. Avoid polar protic solvents.[10]
-
Issue: Tailing or broad peaks.
-
Possible Cause: Overloading the column.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Possible Cause: The column was not packed uniformly.
-
Solution: Repack the column carefully to ensure a homogenous stationary phase.
-
Experimental Protocols
Protocol 1: Removal of Peroxides from this compound
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Peroxide Test: Before proceeding, test a small aliquot of the this compound for the presence of peroxides using one of the methods described in the FAQs.
-
Washing with Ferrous Sulfate:
-
Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄).
-
In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use a volume of the washing solution that is approximately 20% of the volume of the this compound.
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing process one more time.
-
-
Washing with Water: Wash the this compound with deionized water to remove any residual ferrous sulfate.
-
Drying: Dry the washed this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the dried this compound to remove the drying agent.
-
Re-test for Peroxides: Test the purified this compound again to confirm the absence of peroxides.
Protocol 2: Separation of cis/trans-2-Heptene Isomers by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column). Ensure all joints are properly sealed.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the peroxide-free this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the distillation head.
-
Collect the distillate in small fractions. The initial fractions will be enriched in the lower-boiling isomer.
-
Label each fraction and record the temperature range over which it was collected.
-
-
Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the ratio of cis- to trans-isomers.
Protocol 3: Purification by Silver Nitrate Impregnated Silica Gel Chromatography
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in water or methanol.
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The loading of silver nitrate is typically 10-20% by weight.
-
-
Column Packing: Pack a chromatography column with the prepared silver nitrate-silica gel using a non-polar solvent like hexane.
-
Sample Loading: Dissolve the this compound mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a second, slightly more polar solvent (e.g., toluene or dichloromethane) in small increments.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC.
-
-
Fraction Analysis: Analyze the collected fractions to identify those containing the purified isomers.
Visualizations
Caption: General experimental workflow for the purification of commercial this compound.
Caption: Troubleshooting guide for poor isomer separation during fractional distillation.
References
- 1. scbt.com [scbt.com]
- 2. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. sciencemadness.org [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. CN104262076B - A kind of method utilizing Silver Nitrate silica gel chromatography purification plant origin squalene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Catalyst Loading for 2-Heptene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for 2-Heptene reactions, including isomerization, hydrogenation, and metathesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting catalyst loading for this compound reactions?
A typical starting point for catalyst loading in academic and research settings often ranges from 0.5 mol% to 5 mol%. For many common reactions like hydrogenation with Palladium on Carbon (Pd/C), a loading of 1-10 mol% is a standard starting point.[1] The optimal loading is highly dependent on the specific reaction (e.g., hydrogenation, isomerization, metathesis), the catalyst's activity, substrate purity, and the desired reaction kinetics. Insufficient catalyst loading can lead to low or incomplete conversion, while excessive loading may increase costs and lead to unwanted side reactions or catalyst deactivation.
Q2: My this compound reaction shows low or no conversion. How can I troubleshoot this?
Low conversion is a common issue that can stem from the catalyst, the reagents, or the reaction conditions. A systematic approach is key to identifying the root cause.[2]
-
Catalyst Activity:
-
Poisoning: Catalyst active sites can be blocked by impurities such as sulfur, nitrogen-containing compounds, or even water in some cases.[2][3][4] Ensure all reagents and solvents are pure and dry.
-
Deactivation: The catalyst may have degraded due to improper handling, storage, or exposure to air. For instance, many ruthenium-based metathesis catalysts are sensitive to air and moisture.[5] Consider using a fresh batch of catalyst from a reliable supplier.
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. Increase the catalyst loading systematically (e.g., in increments of 0.5 mol%) to see if conversion improves.
-
-
Reaction Conditions:
-
Temperature & Pressure: Many reactions, like hydrogenation, are sensitive to temperature and hydrogen pressure.[2] Too low a temperature can result in slow kinetics, while excessively high temperatures might promote side reactions or catalyst degradation.[6] For hydrogenations, ensure the system is properly sealed and under sufficient positive hydrogen pressure (e.g., balloon pressure for lab scale).[2]
-
Inadequate Mixing: Poor agitation can cause mass transfer limitations, where the reactants cannot efficiently reach the catalyst surface.[2] This is especially critical for heterogeneous catalysts (e.g., Pd/C). Ensure vigorous stirring throughout the reaction.
-
-
Reagents & Solvent:
Q3: I am observing poor selectivity and the formation of multiple byproducts. What are the likely causes?
Poor selectivity can compromise yield and complicate purification. The primary causes often relate to catalyst choice, loading, and reaction conditions.
-
Excessive Catalyst Loading: While increasing catalyst loading can boost conversion, an excessive amount can promote side reactions due to an overabundance of active sites.
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways, thus reducing selectivity.[2] Try running the reaction at a lower temperature for a longer period.
-
Catalyst Choice: The catalyst itself is a primary determinant of selectivity. For instance, in isomerization reactions, the acid strength and pore structure of zeolite catalysts can dictate the product distribution.[7] For selective hydrogenation of an alkyne to a Z-alkene, a "poisoned" catalyst like Lindlar's catalyst is required to prevent over-reduction to the alkane.[8]
-
Isomerization: In reactions like metathesis or hydrogenation, the catalyst or its decomposition products can sometimes promote the isomerization of the double bond, leading to a mixture of heptene isomers and their subsequent reaction products.[5]
Q4: How can I determine if my catalyst is deactivating during the reaction?
Catalyst deactivation is the loss of catalytic activity over time. It can be diagnosed by:
-
Monitoring Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them (e.g., by GC, NMR, or TLC). If the reaction starts well but then stalls or slows down significantly before reaching completion, catalyst deactivation is a likely cause.
-
Visual Inspection: For heterogeneous catalysts, changes like color alteration or aggregation (coking) can indicate deactivation.[2]
-
Common Deactivation Pathways: For ruthenium metathesis catalysts, known deactivation pathways include reactions with water, bases, or phosphines, and β-hydride elimination.[3][6][9] For hydrogenation catalysts, poisoning by impurities is a frequent issue.[4]
Data Presentation
The following tables present illustrative data for optimizing catalyst loading. The values are representative and intended to demonstrate expected trends. Actual results will vary based on the specific catalyst, substrate purity, and precise experimental conditions.
Table 1: Illustrative Effect of Pd/C Catalyst Loading on this compound Hydrogenation
| Catalyst Loading (mol%) | Reaction Time (h) | This compound Conversion (%) | Selectivity to n-Heptane (%) |
| 0.5 | 12 | 45 | >99 |
| 1.0 | 12 | 85 | >99 |
| 2.0 | 8 | >98 | >99 |
| 5.0 | 6 | >98 | 98 (minor cracking observed) |
Conditions: 1 mmol this compound, 5 mL Ethanol, 1 atm H₂, Room Temperature.
Table 2: Illustrative Effect of Catalyst Loading on this compound Isomerization
| Catalyst | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity to 3-Heptene (%) |
| Molybdenum Complex[10] | 0.5 | 65 | 87 | 85 (Z-favored) |
| Ru Complex[11] | 1.0 | 40 | 95 | 92 (E-favored) |
| Acidic Zeolite[7] | 5.0 (wt%) | 150 | 70 | 65 (mixture of isomers) |
Note: Selectivity in isomerization is complex; these values represent selectivity to a specific isomer over others.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in this compound Hydrogenation
This protocol describes a typical screening process for optimizing the loading of a heterogeneous catalyst like 10% Palladium on Carbon (Pd/C).
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the desired amount of Pd/C catalyst (e.g., for 1 mol% loading on a 1 mmol scale, use ~10.6 mg of 10% Pd/C). Seal the flask with a rubber septum.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen.
-
Solvent and Substrate Addition: Add a dry, deoxygenated solvent (e.g., 5 mL of ethanol) via syringe. Then, add the this compound substrate (1 mmol, ~114 µL).
-
Hydrogen Introduction: Puncture the septum with a needle connected to a balloon filled with hydrogen gas. Purge the headspace by allowing some hydrogen to escape through a second needle for 2-3 minutes. Remove the second needle to maintain a positive pressure of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Efficient agitation is crucial for good contact between the gas, liquid, and solid catalyst phases.[2]
-
Monitoring: Monitor the reaction progress by periodically taking small samples, filtering them through a short plug of celite to remove the catalyst, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with inert gas. Filter the entire reaction mixture through a pad of Celite® to remove the catalyst, washing with a small amount of solvent. The filtrate contains the product.
-
Optimization: Repeat the experiment using systematically varied catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant to identify the minimum loading required for efficient conversion.
Protocol 2: General Procedure for Catalyst Preparation (Impregnation)
This protocol outlines the preparation of a supported metal catalyst, such as Palladium on a support material.
-
Support Selection: Choose a high-surface-area support material like activated carbon, alumina (Al₂O₃), or silica (SiO₂). Dry the support material in an oven (e.g., at 120 °C) overnight to remove adsorbed water.
-
Precursor Solution: Prepare a solution of a suitable metal precursor salt (e.g., Palladium(II) chloride, H₂PtCl₆). The solvent should be chosen to dissolve the salt and wet the support (e.g., deionized water, ethanol).
-
Impregnation: Add the dried support to a round-bottom flask. Slowly add the metal precursor solution to the support material with constant stirring or tumbling until the support is uniformly wetted (incipient wetness impregnation).
-
Drying: Remove the solvent by heating the mixture gently under vacuum using a rotary evaporator.
-
Calcination & Reduction:
-
Calcination: Heat the dried material in a furnace under a flow of air or inert gas at a high temperature (e.g., 300-500 °C) to decompose the precursor salt to the metal oxide.
-
Reduction: Reduce the metal oxide to the active metal by heating it under a flow of hydrogen gas (H₂). The temperature and time for this step are critical and depend on the specific metal and support.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in catalyst optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
A Comparative Analysis of 1-Heptene and 2-Heptene Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and developing novel molecular entities. This guide provides a comprehensive comparative analysis of the reactivity of 1-heptene and 2-heptene, two common C7 alkenes, across a range of fundamental organic reactions. By examining their behavior in hydrogenation, hydroformylation, epoxidation, and polymerization, this document aims to elucidate the key factors governing their differential reactivity, supported by available experimental data and detailed methodologies.
The primary distinction between 1-heptene and this compound lies in the position of the carbon-carbon double bond. In 1-heptene, the double bond is terminal, making it a mono-substituted alkene. In contrast, this compound possesses an internal, di-substituted double bond. This structural difference profoundly influences their steric and electronic properties, leading to significant variations in reaction rates and product distributions. Generally, internal alkenes like this compound are thermodynamically more stable than their terminal counterparts like 1-heptene due to hyperconjugation. However, the accessibility of the double bond in terminal alkenes often renders them more reactive kinetically.
Hydrogenation: A Tale of Steric Hindrance
Catalytic hydrogenation, the addition of hydrogen across the double bond to yield an alkane, is a fundamental reaction for alkenes. The reactivity of heptene isomers in hydrogenation is primarily dictated by steric hindrance around the double bond.
Comparative Data: Hydrogenation of Heptene Isomers
| Alkene | Catalyst | Temperature (°C) | Pressure (atm) | Relative Rate | Product |
| 1-Heptene | Pd/C | 25 | 1 | Faster | n-Heptane |
| This compound | Pd/C | 25 | 1 | Slower | n-Heptane |
Note: Relative rates are based on general principles of alkene hydrogenation where terminal alkenes react faster than internal alkenes due to lesser steric hindrance.
The terminal double bond of 1-heptene is more accessible to the catalyst surface, leading to a faster reaction rate compared to the more sterically hindered internal double bond of this compound.
Experimental Protocol: Catalytic Hydrogenation of Heptene Isomers
This protocol describes a standard laboratory procedure for the catalytic hydrogenation of 1-heptene or this compound.
Materials:
-
1-Heptene or this compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Büchner funnel, filter paper, celite)
Procedure:
-
In a round-bottom flask, dissolve the heptene isomer (e.g., 1.0 g) in a suitable solvent such as ethanol (20 mL).
-
Carefully add the Pd/C catalyst (e.g., 50 mg) to the solution.
-
The flask is then flushed with hydrogen gas to displace the air.
-
A hydrogen-filled balloon is attached to the flask, or it is connected to a hydrogenation apparatus to maintain a hydrogen atmosphere (typically at or slightly above 1 atm).
-
The mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of celite to remove the solid catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the product, n-heptane.
Figure 1. Experimental workflow for the catalytic hydrogenation of heptene isomers.
Hydroformylation: The Interplay of Sterics and Electronics
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond to produce aldehydes. This reaction is of significant industrial importance. The regioselectivity of hydroformylation is a key consideration, with the formation of either a linear or a branched aldehyde being possible.
For 1-heptene, hydroformylation can yield n-octanal (the linear product) and 2-methylheptanal (the branched product). For this compound, the products are 2-methylheptanal and 2-ethylhexanal. The linear-to-branched (n/iso) ratio is highly dependent on the catalyst system and reaction conditions. Generally, terminal alkenes like 1-heptene are more reactive and tend to favor the formation of the linear aldehyde with appropriate catalyst systems due to less steric hindrance at the terminal carbon. Internal alkenes like this compound are less reactive and can undergo isomerization under reaction conditions, leading to a more complex product mixture.
Comparative Data: Hydroformylation of Heptene Isomers
| Alkene | Catalyst System | Temp (°C) | Pressure (bar) | n/iso Ratio | Relative Reactivity |
| 1-Heptene | Rh/phosphine ligand | 80-120 | 20-50 | High (e.g., >10:1) | Higher |
| This compound | Rh/phosphine ligand | 80-120 | 20-50 | Lower (isomerization) | Lower |
Note: The n/iso ratio for this compound is more complex due to the formation of two different branched aldehydes and potential isomerization. The reactivity of internal alkenes is generally lower than that of terminal alkenes in hydroformylation.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol outlines a general procedure for the hydroformylation of a heptene isomer using a rhodium-based catalyst.
Materials:
-
1-Heptene or this compound
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
-
Syngas (CO/H₂)
-
High-pressure autoclave reactor
-
GC or NMR for analysis
Procedure:
-
The autoclave reactor is charged with the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.
-
The heptene isomer is then added to the reactor.
-
The reactor is sealed, purged with syngas, and then pressurized to the desired pressure with the CO/H₂ mixture (typically 1:1).
-
The reactor is heated to the desired temperature while stirring.
-
The reaction is allowed to proceed for a set time, with the pressure maintained by feeding syngas as it is consumed.
-
After the reaction, the reactor is cooled to room temperature and carefully depressurized.
-
A sample of the reaction mixture is taken for analysis by GC or NMR to determine the conversion and the product distribution (n/iso ratio).
Figure 2. Reaction pathways for the hydroformylation of 1-heptene and this compound.
Epoxidation: The Role of Alkene Nucleophilicity
Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) or other oxidizing agents to form an epoxide. The reactivity in epoxidation is influenced by the electron density of the double bond; more electron-rich (nucleophilic) alkenes react faster.
Internal alkenes, such as this compound, are generally more substituted and thus more electron-rich than terminal alkenes like 1-heptene. This increased nucleophilicity leads to a faster epoxidation rate for this compound.
Comparative Data: Epoxidation of Heptene Isomers
| Alkene | Reagent | Solvent | Temperature (°C) | Relative Rate | Product |
| 1-Heptene | m-CPBA | Dichloromethane | 25 | Slower | 1,2-Epoxyheptane |
| This compound | m-CPBA | Dichloromethane | 25 | Faster | 2,3-Epoxyheptane |
Experimental Protocol: Epoxidation with m-CPBA
This protocol provides a general method for the epoxidation of a heptene isomer using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-Heptene or this compound
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Dichloromethane (or other suitable aprotic solvent)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution
-
Magnesium sulfate (anhydrous)
-
Separatory funnel
-
Beakers, flasks
Procedure:
-
The heptene isomer is dissolved in dichloromethane in a flask.
-
The solution is cooled in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.
-
After completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.
-
The organic layer is then washed with a sodium sulfite solution to destroy any excess peroxy acid, followed by a final wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product can be purified by distillation or chromatography if necessary.
Figure 3. Simplified logical flow of the epoxidation reaction.
Polymerization: Impact of Steric Hindrance on Chain Growth
The polymerization of alkenes, particularly using Ziegler-Natta catalysts, is a cornerstone of the polymer industry. The reactivity of different monomers in this process is highly sensitive to steric factors.
1-Heptene, as a terminal alkene, is more readily polymerized than the internal alkene this compound. The bulky alkyl group adjacent to the double bond in this compound sterically hinders the approach of the monomer to the active site of the catalyst, significantly reducing the rate of polymerization. In many cases, internal alkenes are very difficult to homopolymerize with Ziegler-Natta catalysts.
Comparative Data: Ziegler-Natta Polymerization of Heptene Isomers
| Monomer | Catalyst System | Conditions | Polymerization Rate | Resulting Polymer |
| 1-Heptene | TiCl₄/Al(C₂H₅)₃ | Slurry | Readily polymerizes | Poly(1-heptene) |
| This compound | TiCl₄/Al(C₂H₅)₃ | Slurry | Very slow to negligible | Oligomers or no polymer |
Experimental Protocol: Ziegler-Natta Polymerization of 1-Heptene
This protocol describes a general laboratory-scale procedure for the polymerization of 1-heptene using a classic Ziegler-Natta catalyst.
Materials:
-
1-Heptene (purified and dried)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (or other inert hydrocarbon solvent)
-
Schlenk flask or other suitable reactor for air-sensitive chemistry
-
Inert gas supply (e.g., nitrogen or argon)
-
Methanol
-
Hydrochloric acid (dilute)
Procedure:
-
A Schlenk flask is thoroughly dried and filled with an inert atmosphere.
-
Anhydrous heptane is added to the flask, followed by the addition of the triethylaluminum cocatalyst via syringe.
-
The titanium tetrachloride catalyst is then carefully added to the stirred solution, resulting in the formation of the active catalyst precipitate.
-
The purified 1-heptene monomer is then introduced into the reactor.
-
The polymerization is allowed to proceed at a controlled temperature (e.g., 50-70 °C) for a specific duration.
-
The reaction is quenched by the slow addition of methanol to destroy the active catalyst.
-
The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol.
-
The precipitated polymer is filtered, washed with methanol containing a small amount of hydrochloric acid to remove catalyst residues, and then with pure methanol.
-
The polymer is dried under vacuum to a constant weight.
Figure 4. Experimental workflow for the Ziegler-Natta polymerization of 1-heptene.
Conclusion
The reactivity of 1-heptene and this compound is a clear illustration of the fundamental principles of organic chemistry, where subtle structural differences lead to significant changes in chemical behavior. 1-Heptene, with its terminal double bond, generally exhibits higher reactivity in reactions where steric hindrance is the dominant factor, such as catalytic hydrogenation and Ziegler-Natta polymerization. It also tends to favor the formation of linear products in reactions like hydroformylation. Conversely, this compound, with its more electron-rich internal double bond, displays higher reactivity in electrophilic additions like epoxidation. Its internal nature, however, leads to lower reactivity in sterically demanding reactions and can result in more complex product mixtures due to isomerization. For researchers in drug development and chemical synthesis, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic strategies and the selective synthesis of desired products.
A Validated GC-MS Method for the Quantification of 2-Heptene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview and validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Heptene. The performance of this method is objectively compared with a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) alternative, supported by detailed experimental data and protocols. This document is intended to assist researchers in selecting the most suitable analytical method for their specific needs, particularly in the context of pharmaceutical development and quality control where accurate quantification of volatile compounds is critical.
Introduction to this compound Analysis
This compound (C7H14) is a volatile organic compound (VOC) that can be present as an impurity in pharmaceutical raw materials, a degradation product, or a residual solvent. Due to its potential impact on the safety and efficacy of drug products, a robust and reliable analytical method for its quantification is essential. This guide details a highly selective and sensitive GC-MS method, presenting it as a "new" validated approach, and compares its performance against the well-established GC-FID technique.
Comparative Performance Data
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and cost. The following tables summarize the quantitative performance data from the validation of the new GC-MS method and a comparable GC-FID method for the analysis of this compound.
Table 1: Performance Characteristics of the New GC-MS Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.5% |
| Specificity | High (Mass spectral confirmation) |
Table 2: Performance Characteristics of the Alternative GC-FID Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.5% |
| Precision (% RSD) | < 4.0% |
| Specificity | Moderate (Retention time based) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL for the GC-MS method and 0.5 µg/mL to 100 µg/mL for the GC-FID method. For accuracy studies, a blank matrix is spiked with known concentrations of this compound.
New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled with a 5977B Mass Selective Detector (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 41, 55, 98) and Full Scan (m/z 35-200) for identification.
-
Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (or equivalent).
-
Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 2 minutes.
-
Ramp: 15°C/min to 160°C.
-
Hold: 5 minutes at 160°C.
-
-
FID Conditions:
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a logical flow for selecting the appropriate method.
Caption: Experimental workflow for the validation of the this compound analytical method.
Caption: Logical flow for selecting an analytical method for this compound.
Conclusion
The new GC-MS method provides superior sensitivity and selectivity for the analysis of this compound compared to the traditional GC-FID method. The mass spectral data allows for confident identification of the analyte, which is particularly important in complex sample matrices where co-elution with other components is possible. While GC-FID is a robust and cost-effective technique suitable for routine analysis at higher concentrations, the GC-MS method is recommended for applications requiring trace-level quantification and unambiguous identification, such as in the pharmaceutical industry for impurity profiling and release testing. The choice between the two methods should be guided by the specific requirements of the analysis, including the expected concentration of this compound and the complexity of the sample matrix.
Comparing the efficacy of different catalysts for 2-Heptene isomerization
For Researchers, Scientists, and Drug Development Professionals
The isomerization of 2-heptene is a critical transformation in organic synthesis, enabling the selective formation of various heptene isomers essential for the production of fine chemicals and pharmaceutical intermediates. The efficacy of this reaction is highly dependent on the catalyst employed. This guide provides a comprehensive comparison of different catalyst systems for this compound isomerization, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Comparison of Catalyst Performance
The choice of catalyst dictates the conversion of this compound and the selectivity towards desired isomers. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst System | Substrate | Conversion (%) | Isomer Selectivity | Reaction Conditions | Source(s) |
| Heterogeneous Catalysts | |||||
| Ni/SZO₃₀₀ (Sulfated Zirconia) | General Alkenes | High Activity | High Selectivity | Not specified | [1][2][3] |
| V-SBA-15 (Vanadium grafted) | 1-Heptene | 92 | >90% (double bond shift) | 600 K | [4] |
| Pt/Hβ Zeolite | n-Heptane | Higher than H₂-reduced MoO₃ and Pt/HY | Not specified | Not specified | [5] |
| H₂-reduced MoO₃ | n-Heptane | Lower than Pt/Hβ | More selective than other catalysts | Not specified | [5] |
| Zeolites (Y, BEA, ZSM-5) | n-Heptane | Not specified | Di- and trimethyl-substituted isomers | Not specified | [5] |
| Homogeneous Catalysts | |||||
| Ni[P(OEt)₃]₄ + H₂SO₄ | 1-Heptene | Not specified | Equilibrium mixture of 1-, 2-, and 3-heptenes (1:20:78) | Diethyl ether, N₂ atmosphere | [6] |
| cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | Terminal Alkenes | High | High for internal E-alkenes | Room temperature, 2.5 mol% loading | [7] |
| CpRu complex | Terminal Alkenes | Not specified | High kinetic (E)-selectivity | 253-283 K, 0.2 mol% loading | [8] |
| cis-Mo(CO)₄(PPh₃)₂ + TsOH | 1-Hexene | 85 (yield) | (Z)-2-hexene, 4.0:1 Z:E ratio | Refluxing THF, 0.5 mol% catalyst, 5 mol% TsOH | [9] |
| Cobalt(I) complex | Terminal Alkenes | Not specified | High for Z-2-alkenes | Not specified | [10] |
| Chromium catalyst + HBpin/LiOtBu | General Alkenes | Not specified | Most thermodynamically stable isomers | Not specified | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and isomerization reactions.
Protocol 1: Homogeneous Isomerization of 1-Heptene using a Nickel Hydride Catalyst
This protocol is based on the use of a nickel phosphite complex as a precatalyst.[6]
1. Catalyst Preparation (Precatalyst Synthesis):
-
The precatalyst, tetrakis(triethylphosphite)nickel(0) (Ni[P(OEt)₃]₄), is synthesized.
2. Isomerization Reaction:
-
In a 100 mL Schlenk flask equipped with a stir bar, add 71 mg of the nickel complex.
-
Evacuate and refill the flask with nitrogen three times on a Schlenk line.
-
Add 30 mL of diethyl ether via syringe through a septum.
-
Gently purge the solution with nitrogen for 5 minutes.
-
Seal the flask under a positive pressure of nitrogen.
-
The active catalyst, [HNi{P(OEt)₃}₄]⁺, is generated in situ by the protonation of the nickel complex with H₂SO₄ in the presence of the 1-heptene substrate.[6]
3. Reaction Monitoring:
-
The isomerization of heptene is monitored by Gas Chromatography (GC) to determine the ratio of 1-, 2-, and 3-heptenes over time.[6]
Protocol 2: Heterogeneous Isomerization of n-Heptane over Pt/Zeolite Catalysts
This protocol is a general procedure for testing bifunctional catalysts.[11]
1. Catalyst Preparation:
-
A series of Pt/MCM48-x catalysts (where x can be HZSM-5, HY zeolite, or TiO₂) are prepared.
2. Catalytic Reaction:
-
The isomerization of n-heptane is carried out in a continuous fixed-bed micro-reactor with 0.2 g of the catalyst.
-
The reaction temperature is varied between 200–350 °C under a hydrogen gas pressure of 1 atmosphere.
-
The catalysts are pretreated at 400 °C for 2 hours in a hydrogen flow (40 mL min⁻¹).
-
n-Heptane is fed into the reactor using a syringe pump at a flow rate of 1 mL h⁻¹ and mixed with the H₂ stream. The H₂/hydrocarbon ratio is maintained at 7.
3. Product Analysis:
-
The reaction products are analyzed to determine the conversion of n-heptane and the selectivity towards different isomers.
Visualizing Catalytic Processes
Understanding the workflow and the underlying principles of catalysis is facilitated by visual diagrams.
Caption: Generalized experimental workflow for screening catalysts in this compound isomerization.
The relationship between a catalyst's properties and its performance is a key area of study in catalysis research. The following diagram illustrates these logical connections.
Caption: Logical relationship between catalyst properties and performance metrics in isomerization.
Signaling Pathways and Reaction Mechanisms
The isomerization of alkenes catalyzed by transition metals often proceeds through a metal-hydride insertion-elimination pathway.[12] For acid catalysts like zeolites, the mechanism involves the formation of a carbenium ion intermediate.[13][14]
Metal-Hydride Insertion-Elimination Pathway
-
Alkene Coordination: The alkene coordinates to the metal center.
-
Migratory Insertion: The alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate.
-
β-Hydride Elimination: A hydrogen atom from a different carbon is eliminated, reforming an alkene and the metal-hydride. This step can lead to a different isomer.
-
Product Dissociation: The isomerized alkene dissociates from the catalyst.
Caption: The metal-hydride insertion-elimination pathway for alkene isomerization.
This guide provides a foundational understanding of the catalytic systems available for this compound isomerization. The selection of an appropriate catalyst will depend on the specific requirements of the desired transformation, including target isomer, required purity, and process economics. The provided data and protocols serve as a starting point for further investigation and optimization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. react.rutgers.edu [react.rutgers.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkene synthesis by isomerization [organic-chemistry.org]
- 11. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-2-Heptene | 14686-13-6 | Benchchem [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for 2-Heptene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Heptene, a volatile unsaturated hydrocarbon. The accurate measurement of such compounds is critical in various fields, including pharmaceutical development for residual solvent analysis, environmental monitoring, and quality control in the chemical industry.
The selection of an analytical method is contingent on the physicochemical properties of the analyte. This compound (C₇H₁₄) is a volatile and thermally stable compound, making Gas Chromatography the conventional and more direct analytical choice.[1][2][3] However, HPLC can be developed as an orthogonal method for cross-validation, ensuring data integrity and robustness. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflows for method validation.
Principles of Analytical Techniques
Gas Chromatography (GC): GC is a powerful separation technique ideal for compounds that are volatile and thermally stable.[2][4] In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas) and a stationary phase coated on the column interior.[2] Due to its volatility, this compound is well-suited for GC analysis, which typically offers high resolution, speed, and sensitivity for such compounds.[3][5]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components in a liquid sample.[1] It is particularly well-suited for non-volatile, polar, or thermally unstable compounds.[1][5] An analyte is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.[6] Separation is achieved based on the analyte's differential interactions with the two phases.[6] Analyzing a non-polar, volatile compound like this compound via HPLC is less common and presents challenges, particularly in detection, as it lacks a strong UV chromophore.
Experimental Protocols
Detailed methodologies for both GC and HPLC are provided below. These protocols serve as a starting point and should be optimized for specific instrumentation and sample matrices.
Gas Chromatography (GC-FID) Protocol
This method is designed for the direct quantification of the volatile this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent, such as n-hexane.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dilute with n-hexane to a concentration that falls within the established linear range of the calibration curve.
-
Add an appropriate internal standard (e.g., n-octane) to all standards and samples to improve precision and accuracy.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.[8]
-
Injection Volume: 1 µL.[7]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.[8]
-
-
FID Conditions:
High-Performance Liquid Chromatography (HPLC-RID) Protocol
This method provides an alternative approach. Due to this compound's lack of a UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., Acetonitrile).
-
Generate calibration standards by serially diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve and dilute them in the mobile phase to a concentration within the linear range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
2. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
RID Conditions: The detector cell temperature should be controlled and maintained slightly above ambient temperature to minimize drift.
Data Presentation: Method Performance
The following tables summarize the instrumental parameters and expected validation performance characteristics for the two methods. The values are based on typical performance for these techniques according to established validation guidelines.[9][10]
Table 1: Comparison of Instrumental Parameters
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Mobile Phase | Inert Carrier Gas (e.g., Helium, Hydrogen).[2] | Liquid Solvent Mixture (e.g., Acetonitrile/Water).[1] |
| Stationary Phase | Non-polar (e.g., 5% Phenyl-methylpolysiloxane).[7] | Non-polar (e.g., C18 bonded silica). |
| Detector | Flame Ionization Detector (FID). | Refractive Index Detector (RID). |
| Operating Temp. | High (40°C - 250°C).[5] | Ambient to moderately elevated (e.g., 30°C).[5] |
| Typical Run Time | Faster (5-15 minutes).[5] | Slower (10-30 minutes).[5] |
Table 2: Comparison of Validation Performance Characteristics
| Validation Parameter | GC-FID | HPLC-RID | Justification |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | Both methods can achieve excellent linearity, though GC-FID is often slightly superior for hydrocarbons. |
| LOD | ~0.1 µg/mL | ~5 µg/mL | GC-FID is significantly more sensitive for volatile hydrocarbons than HPLC-RID.[1][2] |
| LOQ | ~0.3 µg/mL | ~15 µg/mL | The limit of quantification reflects the higher sensitivity of the GC-FID method.[10] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods are capable of high accuracy when properly validated.[11] |
| Precision (% RSD) | ≤ 2% | ≤ 5% | GC with an internal standard typically yields very high precision.[11] |
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical process for selecting an appropriate method.
Conclusion and Recommendations
For the routine quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. Its suitability for volatile compounds results in faster analysis times, higher sensitivity, and simpler method development.[1][3][5] It should be considered the primary technique for quality control and release testing.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) serves as a viable, albeit less sensitive, orthogonal method. Its value lies in cross-validation; confirming results from a method that relies on entirely different separation principles adds a high degree of confidence to the analytical data.[12] The development of an HPLC method is particularly useful when confirming the identity and quantity of an analyte for regulatory submissions or during investigations of out-of-specification results.
Ultimately, the cross-validation of GC and HPLC methods provides a robust and comprehensive analytical package, ensuring the generation of reliable and defensible data for this compound quantification.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Polymerization of 2-Heptene and other C7 Alkenes for Researchers and Drug Development Professionals
An in-depth analysis of the polymerization behavior of 2-heptene in comparison to other C7 alkene isomers, supported by established principles and available experimental data.
This guide provides a comprehensive comparison of the polymerization characteristics of this compound against other C7 alkenes, including 1-heptene, 3-heptene, and branched isomers. Given the relative scarcity of direct comparative studies on the homopolymerization of these specific isomers, this document synthesizes information from broader research on olefin polymerization, focusing on the structural and reactivity differences between α-olefins and internal olefins. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of C7 alkenes in polymer synthesis.
Structural Isomers of C7 Alkenes
Heptene (C₇H₁₄) exists in various isomeric forms, which can be broadly categorized as linear or branched. The position of the double bond in linear heptenes significantly influences their reactivity in polymerization.
-
1-Heptene: An α-olefin with the double bond at the terminal position.
-
This compound: An internal olefin with the double bond between the second and third carbon atoms. It exists as two geometric isomers: cis-2-heptene and trans-2-heptene.
-
3-Heptene: An internal olefin with the double bond between the third and fourth carbon atoms. It also exists as cis and trans isomers.
-
Branched C7 Alkenes: Various isomers with methyl or ethyl branches, such as 2-methyl-1-hexene or 3-methyl-2-hexene.
The accessibility of the double bond to an approaching catalyst is a key determinant of polymerization reactivity. α-olefins, with their terminal double bond, are sterically less hindered and generally more reactive in coordination polymerization than internal olefins.
Comparative Polymerization Performance
Direct, side-by-side experimental data for the homopolymerization of all C7 alkene isomers is limited. However, based on the well-established principles of olefin polymerization, a qualitative and semi-quantitative comparison can be drawn.
Table 1: Predicted Comparative Polymerization Performance of C7 Alkene Isomers
| Monomer | Polymerization Method | Expected Monomer Conversion | Expected Polymer Molecular Weight | Expected Polydispersity Index (PDI) | Supporting Rationale & Data Insights |
| 1-Heptene | Ziegler-Natta | High | High | Broad (multi-site catalyst) | α-Olefins are readily polymerized by Ziegler-Natta catalysts. High molecular weight polymers are typically obtained.[1] |
| Metallocene | High | High | Narrow (single-site catalyst) | Metallocene catalysts offer better control over polymer architecture for α-olefins. | |
| Cationic | Moderate to High | Low to Moderate | Broad | Susceptible to isomerization and chain transfer reactions. | |
| This compound | Ziegler-Natta | Very Low to Negligible | - | - | Internal olefins are generally poor substrates for traditional Ziegler-Natta catalysts due to steric hindrance.[2] |
| Metallocene | Low | Low | Narrow | Some metallocene catalysts show limited activity towards internal olefins. | |
| Cationic | Low to Moderate | Low | Broad | Prone to oligomerization rather than high polymer formation. Isomerization to other olefins is likely. | |
| Metathesis (ROMP) | Not Applicable | - | - | Not a cyclic olefin, so ROMP is not a primary polymerization pathway. Can undergo acyclic diene metathesis (ADMET) if functionalized. | |
| 3-Heptene | Ziegler-Natta | Very Low to Negligible | - | - | Similar to this compound, steric hindrance around the internal double bond limits reactivity.[2] |
| Metallocene | Low | Low | Narrow | Reactivity is expected to be comparable to or slightly lower than this compound. | |
| Cationic | Low to Moderate | Low | Broad | Similar behavior to this compound, with a high propensity for oligomerization. | |
| Branched C7 Alkenes | Ziegler-Natta | Variable (highly dependent on structure) | Variable | Broad | Branching near the double bond significantly reduces reactivity. |
| Metallocene | Variable | Variable | Narrow | Reactivity is sensitive to the specific isomer and catalyst system. | |
| Cationic | Moderate to High (for specific isomers) | Low to Moderate | Broad | Isomers that can form stable tertiary carbocations (e.g., 2-methyl-2-hexene) are more reactive. |
Note: The data in this table is largely predictive and based on established trends in olefin polymerization. Direct experimental values for homopolymerization of all isomers under identical conditions are not available in the reviewed literature.
Polymerization Mechanisms and Signaling Pathways
The choice of polymerization technique dictates the reaction mechanism and the resulting polymer properties.
Ziegler-Natta Polymerization
This is a coordination polymerization method widely used for α-olefins.[3][4] The active site is a transition metal complex, typically titanium, on a support.
Caption: Ziegler-Natta polymerization workflow for α-olefins.
For internal olefins like this compound, the steric bulk around the double bond hinders the coordination and insertion steps, leading to very low or no polymerization activity with traditional Ziegler-Natta catalysts.
Cationic Polymerization
Initiated by a protic or Lewis acid, this method proceeds through a carbocationic intermediate. Alkenes that can form stable carbocations are more suitable for this type of polymerization.
Caption: General mechanism of cationic polymerization of alkenes.
While cationic polymerization can be applied to internal olefins, it is often plagued by side reactions such as isomerization of the double bond and chain transfer, which typically result in the formation of oligomers or low molecular weight polymers rather than high polymers.
Metallocene-Catalyzed Polymerization
Metallocene catalysts are a class of single-site catalysts that offer better control over polymer microstructure compared to traditional multi-site Ziegler-Natta catalysts.
Caption: Metallocene-catalyzed polymerization of α-olefins.
While highly effective for α-olefins, the activity of most metallocene catalysts for the polymerization of internal olefins like this compound is significantly lower. However, specific catalyst design can lead to some incorporation of internal olefins.
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the polymerization of C7 alkenes based on common laboratory practices for similar monomers. These are not based on specific literature for this compound homopolymerization and should be adapted and optimized for specific experimental setups and safety considerations.
Ziegler-Natta Polymerization of 1-Heptene (Illustrative Protocol)
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (solvent)
-
1-Heptene (monomer, freshly distilled)
-
Methanol (for termination)
-
Hydrochloric acid (for catalyst residue removal)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.
-
Anhydrous heptane is transferred to a Schlenk flask via cannula.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of TiCl₄ in heptane is added dropwise to the stirred solvent.
-
A solution of Al(C₂H₅)₃ in heptane is then added dropwise to form the active catalyst slurry (a brown precipitate should form). The molar ratio of Al/Ti is crucial and typically ranges from 2:1 to 4:1.
-
The catalyst is aged for 30-60 minutes at a controlled temperature.
-
Freshly distilled 1-heptene is then added to the catalyst slurry via syringe.
-
The polymerization is allowed to proceed for a set time (e.g., 1-4 hours) at a controlled temperature (e.g., 50-70 °C).
-
The reaction is terminated by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven to a constant weight.
-
The polymer is characterized by GPC (for molecular weight and PDI) and NMR (for microstructure).
Cationic Oligomerization of this compound (Illustrative Protocol)
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Anhydrous dichloromethane (solvent)
-
This compound (monomer, mixture of cis/trans isomers, freshly distilled)
-
Methanol (for termination)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.
-
Anhydrous dichloromethane is transferred to a Schlenk flask via cannula.
-
The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Freshly distilled this compound is added to the cold solvent.
-
Polymerization is initiated by the dropwise addition of BF₃·OEt₂.
-
The reaction is stirred at the low temperature for a predetermined time (e.g., 30 minutes to 2 hours). An increase in viscosity may be observed.
-
The reaction is terminated by the addition of cold methanol.
-
The mixture is allowed to warm to room temperature, and the solvent and unreacted monomer are removed under reduced pressure.
-
The resulting oligomeric product can be analyzed by GC-MS and NMR to determine its composition and structure.
Conclusion
In the realm of C7 alkene polymerization, a clear reactivity trend emerges, heavily influenced by the position of the double bond. 1-Heptene, as an α-olefin, is the most amenable to polymerization via established coordination methods like Ziegler-Natta and metallocene catalysis, offering pathways to high molecular weight polymers. In contrast, internal olefins such as this compound and 3-heptene present significant challenges due to steric hindrance around the double bond, leading to substantially lower reactivity and a propensity for oligomerization, particularly under cationic conditions. Branched C7 alkenes exhibit a wide range of reactivities dependent on the specific location of both the double bond and the alkyl branches.
For researchers and professionals in drug development and materials science, this comparative guide underscores the importance of monomer selection in polymer design. While this compound and other internal C7 olefins may not be ideal candidates for high molecular weight homopolymers using conventional techniques, they may find utility as comonomers to introduce specific functionalities or to control polymer architecture in more advanced catalytic systems. Future research in catalyst design may unlock more efficient pathways for the polymerization of these less reactive internal olefins.
References
A Comparative Guide to Spectral Databases for the Identification of 2-Heptene
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds is a cornerstone of research and development in numerous scientific fields, including drug discovery and metabolomics. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are pivotal in this process. However, the raw spectral data from these instruments are most powerful when compared against extensive, high-quality spectral libraries. This guide provides an objective comparison of major spectral databases for the identification of 2-Heptene and its challenging-to-distinguish isomers, supported by experimental data and detailed methodologies.
Introduction to this compound and Its Isomers
This compound (C7H14) is an alkene with several positional and geometric isomers, including 1-Heptene, 3-Heptene (in both cis and trans configurations), and the cyclic isomer, cycloheptane. Due to their identical molecular weight and similar chemical properties, distinguishing between these isomers can be a significant analytical challenge. The choice of spectral database and the quality of its reference spectra are therefore critical for unambiguous identification. This guide focuses on a comparative analysis of three prominent spectral database resources: the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the METLIN Metabolite and Chemical Entity Database.
Quantitative Comparison of Spectral Database Coverage
The utility of a spectral database is directly related to the breadth and quality of its contents. The following tables provide a quantitative overview of the spectral data available for this compound and its selected isomers in the aforementioned databases.
Table 1: Mass Spectrometry (MS) Data Availability
| Compound | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | METLIN |
| This compound | Yes[1] | Yes | Yes[2] |
| (cis/trans unspecified) | |||
| (E)-2-Heptene | Yes[3][4][5] | Yes | Not specified |
| (Z)-2-Heptene | Yes | Yes | Not specified |
| 1-Heptene | Yes[6][7][8] | Yes | Not specified |
| 3-Heptene | Yes[9] | Yes | Not specified |
| (cis/trans unspecified) | |||
| (E)-3-Heptene | Yes[10] | Yes | Not specified |
| (Z)-3-Heptene | Yes[11] | Yes | Not specified |
| Cycloheptane | Yes[12] | Yes | Not specified |
Table 2: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data Availability
| Compound | Technique | NIST Chemistry WebBook | Wiley Spectra Lab / SpectraBase | METLIN |
| This compound | 1H NMR | No | Yes | No |
| 13C NMR | No | Yes | No | |
| IR | Yes[1][13] | Yes | No | |
| 1-Heptene | 1H NMR | No | Yes | No |
| 13C NMR | No | Yes | No | |
| IR | Yes[6] | Yes | No | |
| 3-Heptene | 1H NMR | No | Yes | No |
| 13C NMR | No | Yes | No | |
| IR | Yes[9][14] | Yes | No | |
| Cycloheptane | 1H NMR | No | Yes | No |
| 13C NMR | No | Yes | No | |
| IR | Yes[12][15] | Yes | No |
Note: The Wiley Registry and NIST/EPA/NIH Mass Spectral Libraries are extensive commercial collections, and the exact number of spectra for each specific isomer can vary with each new release. The information presented is based on publicly available data and product descriptions.
Experimental Protocols
To ensure reproducible and high-quality spectral data for comparison with database entries, standardized experimental protocols are essential. The following are representative methodologies for the analysis of volatile hydrocarbons like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the liquid sample (e.g., 1 µL) in a volatile solvent such as hexane or dichloromethane (1 mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 or 500 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
13C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory.
-
FTIR-ATR Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans for both the background and the sample.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Database Comparison and Features
Each spectral database offers unique features and search algorithms that impact its performance in compound identification.
Table 3: Feature Comparison of Spectral Databases
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | METLIN |
| Primary Focus | General purpose MS library | General purpose MS library | Metabolomics and small molecules |
| Spectral Data Types | EI-MS, MS/MS, GC Retention Indices | EI-MS, MS/MS | High-resolution MS/MS |
| Database Size (MS) | Over 350,000 EI spectra[6] | Over 873,000 spectra (2023 release)[16][17] | Over 960,000 molecular standards with MS/MS data[12] |
| Search Algorithms | Hybrid search (similarity and neutral loss), Retention Index filtering | Multiple proprietary algorithms, including similarity and substructure searching | Exact mass, fragment, neutral loss, and similarity searching[12] |
| Data Quality | High, with extensive evaluation | High, with rigorous quality control | High, from experimental analysis of standards[12] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of compound identification using spectral databases and a typical experimental workflow for data acquisition.
Caption: Logical workflow for compound identification.
Caption: A typical experimental workflow for spectral data acquisition.
Conclusion
The choice of a spectral database for the identification of this compound and its isomers depends on the specific analytical technique being employed and the research context. For general-purpose GC-MS identification, both the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data are invaluable resources due to their extensive collections of electron ionization mass spectra. The Wiley Registry generally boasts a larger number of total spectra. For metabolomics studies, particularly those involving LC-MS/MS, METLIN is the premier database due to its focus on high-resolution tandem mass spectrometry data of metabolites and other small molecules. For NMR and IR data, resources like the NIST Chemistry WebBook and Wiley's SpectraBase provide valuable, though less comprehensive, collections compared to the MS libraries. Ultimately, for the highest confidence in compound identification, researchers may benefit from consulting multiple databases and combining spectral data with other analytical information, such as chromatographic retention times.
References
- 1. shimadzu.com [shimadzu.com]
- 2. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 3. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. METLIN Metabolite Database - G6G Directory of Omics and Intelligent Software [g6g-softwaredirectory.com]
- 6. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]
- 7. mswil.com [mswil.com]
- 8. METLIN: A Technology Platform for Identifying Knowns and Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 12. METLIN - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. static.mascom-bremen.de [static.mascom-bremen.de]
- 15. researchgate.net [researchgate.net]
- 16. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 17. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
A Comparative Guide to 2-Heptene Synthesis: Efficiency and Protocol Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of common protocols for the synthesis of 2-heptene, a valuable alkene in various chemical applications. We present a detailed analysis of methodologies, supported by experimental data, to inform the selection of the most suitable protocol based on desired efficiency, stereoselectivity, and available resources.
The synthesis of this compound can be approached through several established chemical transformations. The primary routes include the dehydration of 2-heptanol, dehydrohalogenation of haloheptanes, the Wittig reaction, olefin metathesis, and the stereoselective reduction of 2-heptyne. The efficiency of these methods, measured by chemical yield, reaction time, and conditions, varies significantly, influencing the choice of protocol for a specific application.
Data Summary: Benchmarking this compound Synthesis Protocols
The following table summarizes the quantitative data for different this compound synthesis protocols, offering a clear comparison of their efficiencies.
| Synthesis Protocol | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity |
| Dehydration | 2-Heptanol | Hf(OTf)₄ (0.5 mol%) | 150 | 3 h | ~93% (mixture of isomers) | Mixture of E/Z isomers and regioisomers |
| Dehydrohalogenation (E2) | 2-Bromoheptane | Potassium tert-butoxide in THF | Reflux | Not Specified | Moderate to Good (Qualitative) | Favors Zaitsev product; base dependent E/Z ratio |
| Wittig Reaction | Pentanal, Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Room Temp. | 1-2 h | 63% | Predominantly Z-isomer for non-stabilized ylides |
| Olefin Cross-Metathesis | 1-Butene, 1-Pentene | Grubbs Catalyst (e.g., GII) | 40-45 | 1-4 h | Variable (Mixture of products) | E/Z mixture, typically favors E-isomer |
| Reduction of 2-Heptyne (cis) | 2-Heptyne | Pd/SiO₂ with [BMPL][DCA] | 25 | Not Specified | 88% | High (cis-2-heptene) |
| Reduction of 2-Heptyne (trans) | 2-Heptyne | Sodium in liquid ammonia | -33 | 1-2 h | High (Qualitative) | High (trans-2-heptene) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Dehydration of 2-Heptanol
Analogous Procedure: Based on the dehydration of 2-octanol[1].
-
Reaction Setup: A round-bottom flask is charged with 2-heptanol and 0.5 mol% of hafnium triflate (Hf(OTf)₄). The flask is equipped with a reflux condenser.
-
Procedure: The reaction mixture is heated to 150°C for 3 hours.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of heptene isomers, is purified by distillation.
Dehydrohalogenation of 2-Bromoheptane (E2 Elimination)
-
Reaction Setup: A solution of 2-bromoheptane is prepared in an appropriate solvent such as tetrahydrofuran (THF).
-
Procedure: A strong, non-nucleophilic base, such as potassium tert-butoxide, is added to the solution. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting mixture of 1-heptene and this compound (with cis and trans isomers) is purified by fractional distillation.
Wittig Reaction for this compound Synthesis
Analogous Procedure: Based on the Wittig reaction of aliphatic aldehydes[2].
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), ethyltriphenylphosphonium bromide is suspended in dry THF. The suspension is cooled to 0°C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the ylide.
-
Reaction with Aldehyde: The reaction mixture is cooled again to 0°C, and a solution of pentanal in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Olefin Cross-Metathesis
-
Reaction Setup: In a glovebox or under an inert atmosphere, a solution of 1-butene and 1-pentene is prepared in a suitable solvent like dichloromethane (DCM).
-
Procedure: A Grubbs-type catalyst (e.g., Grubbs II) is added to the solution. The reaction mixture is stirred at 40-45°C for 1-4 hours.
-
Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate this compound from other metathesis products.
Stereoselective Reduction of 2-Heptyne
a) Synthesis of cis-2-Heptene
Analogous Procedure: Based on the hydrogenation of 2-hexyne[3][4].
-
Catalyst Preparation: A Pd/SiO₂ catalyst is modified with the ionic liquid N-butyl-N-methyl-pyrrolidinium dicyanamide ([BMPL][DCA]).
-
Hydrogenation: The catalyst is added to a solution of 2-heptyne in a suitable solvent. The reaction vessel is purged with hydrogen and the reaction is carried out at 25°C under a hydrogen atmosphere.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield cis-2-heptene.
b) Synthesis of trans-2-Heptene
-
Reaction Setup: A three-necked flask is equipped with a dry ice condenser and an ammonia inlet. The flask is cooled to -78°C and liquid ammonia is condensed into it.
-
Procedure: Small pieces of sodium metal are added to the liquid ammonia until a persistent blue color is observed. A solution of 2-heptyne in a small amount of dry ether is then added dropwise. The reaction is stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ether. The organic layer is washed, dried, and concentrated to give trans-2-heptene.
Visualization of Synthesis Selection Workflow
The choice of a particular synthetic route for this compound is often dictated by the desired stereochemistry and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate protocol.
Caption: Decision workflow for selecting a this compound synthesis protocol.
This guide provides a foundational comparison for the synthesis of this compound. The selection of the optimal protocol will ultimately depend on a combination of factors including the specific requirements of the research or development project, cost of reagents, and available laboratory equipment.
References
- 1. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 2. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Comparative study of the biological activity of 2-Heptene isomers
A comparative analysis of the biological activities of 2-heptene isomers, specifically cis-2-heptene and trans-2-heptene, is a niche area of research with limited publicly available data. While extensive documentation exists for the chemical properties of heptene isomers, a direct comparative study on their biological effects is not readily found in the current body of scientific literature. However, the principles of stereochemistry dictate that even subtle differences in molecular geometry, such as cis/trans isomerism, can lead to significant variations in biological activity. This guide will, therefore, provide a framework for a comparative study, outlining potential biological assays and theoretical signaling pathways based on the activities of structurally related compounds.
Introduction to this compound Isomers
This compound (C_7H_14) is an unsaturated hydrocarbon with a double bond at the second carbon position. This structure gives rise to two geometric isomers: cis-2-heptene and trans-2-heptene. In cis-2-heptene, the alkyl groups are on the same side of the double bond, resulting in a bent molecular shape. In contrast, the alkyl groups in trans-2-heptene are on opposite sides of the double bond, leading to a more linear structure. These conformational differences can influence how each isomer interacts with biological macromolecules, such as enzymes and receptors, potentially leading to distinct pharmacological or toxicological profiles.
Hypothetical Comparative Biological Activities
While specific data for this compound isomers is scarce, we can extrapolate potential areas of differential activity based on studies of other alkene isomers. For instance, the cis and trans isomers of resveratrol have been shown to possess different biological activities. Similarly, enantiomers of pinene exhibit varied antimicrobial effects.[1] A comparative study of this compound isomers would likely investigate cytotoxic, anti-inflammatory, and antimicrobial activities.
Data Presentation
The following tables present a hypothetical summary of quantitative data that could be generated from such a comparative study.
Table 1: Comparative Cytotoxicity of this compound Isomers
| Isomer | Cell Line | IC_50 (µM) after 24h | IC_50 (µM) after 48h |
| cis-2-Heptene | HeLa | 150 ± 12.5 | 95 ± 8.2 |
| A549 | 210 ± 18.3 | 140 ± 11.7 | |
| trans-2-Heptene | HeLa | 250 ± 21.0 | 180 ± 15.1 |
| A549 | 320 ± 25.4 | 230 ± 19.6 |
Table 2: Comparative Anti-inflammatory Activity of this compound Isomers
| Isomer | Assay | Inhibition (%) at 50 µM |
| cis-2-Heptene | COX-1 Inhibition | 45 ± 4.1 |
| COX-2 Inhibition | 65 ± 5.3 | |
| NO Production in LPS-stimulated RAW 264.7 cells | 70 ± 6.2 | |
| trans-2-Heptene | COX-1 Inhibition | 30 ± 3.5 |
| COX-2 Inhibition | 50 ± 4.8 | |
| NO Production in LPS-stimulated RAW 264.7 cells | 55 ± 5.1 |
Table 3: Comparative Antimicrobial Activity of this compound Isomers
| Isomer | Microorganism | MIC (µg/mL) |
| cis-2-Heptene | Staphylococcus aureus | 128 |
| Escherichia coli | 256 | |
| Candida albicans | 256 | |
| trans-2-Heptene | Staphylococcus aureus | 256 |
| Escherichia coli | 512 | |
| Candida albicans | 512 |
Experimental Protocols
Detailed methodologies for the key experiments that would be cited in a comparative study are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of cis-2-heptene and trans-2-heptene (e.g., 10-500 µM) for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC_50) from the dose-response curves.
Nitric Oxide (NO) Production Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of cis-2-heptene and trans-2-heptene for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.
Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare serial dilutions of cis-2-heptene and trans-2-heptene in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli, C. albicans).
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Hypothetical Experimental Workflow
Caption: Workflow for comparing the biological activities of this compound isomers.
Potential Signaling Pathway Modulation
The anti-inflammatory effects of small molecules are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism by which a this compound isomer might exert its anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound isomer.
Conclusion
While direct experimental evidence is lacking, the principles of stereoisomerism strongly suggest that cis-2-heptene and trans-2-heptene would exhibit different biological activities. The proposed experimental framework provides a basis for a comprehensive comparative study. Such research would be valuable in elucidating the structure-activity relationships of short-chain alkenes and could uncover potential applications in pharmacology or toxicology. Further investigation is warranted to characterize the distinct biological profiles of these isomers.
References
Validating the Structure of 2-Heptene Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative framework for validating the structure of 2-heptene derivatives, complete with experimental protocols and data interpretation, to aid in the rigorous characterization of these compounds.
While the inherent flexibility and typically liquid nature of simple this compound derivatives make them challenging to crystallize and thus analyze by X-ray diffraction, the principles of this technique are universally applicable. The structural data from analogous crystalline compounds can provide a valuable reference for understanding the conformational possibilities and solid-state interactions of functionalized heptene chains.
Comparative Analysis of Crystallographic Data
Obtaining high-quality crystals of simple this compound derivatives for X-ray diffraction studies is often challenging. Therefore, to illustrate the data and comparisons that are central to crystallographic validation, we present data from two analogous α,β-unsaturated carboxylic acids: (E)-pent-2-enoic acid and (E)-dodec-2-enoic acid. These compounds share key structural features with potential crystalline this compound derivatives and serve as excellent models for data comparison.
| Parameter | (E)-pent-2-enoic acid | (E)-dodec-2-enoic acid | Significance in Structural Validation |
| Chemical Formula | C₅H₈O₂ | C₁₂H₂₂O₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 100.11 g/mol | 198.29 g/mol | Consistent with the expected molecular weight of the derivative. |
| Crystal System | Triclinic | Triclinic | Describes the basic shape of the unit cell, the repeating unit of the crystal lattice. |
| Space Group | P-1 | P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 6.7336(13) Åb = 6.7821(13) Åc = 7.2349(14) Åα = 67.743(2)°β = 75.518(2)°γ = 64.401(2)° | a = 4.6475(2) Åb = 5.4169(2) Åc = 24.7041(10) Åα = 91.547(2)°β = 91.788(2)°γ = 102.3158(19)° | Precise measurements of the unit cell edges and angles. These are unique for a given crystal structure. |
| Volume (V) | 274.29(9) ų | 606.96(4) ų | The volume of the unit cell. |
| Z | 2 | 2 | The number of molecules per unit cell. |
| Calculated Density | 1.212 Mg/m³ | Not Reported | A theoretical density calculated from the formula weight and unit cell volume. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the diffraction experiment. |
| Temperature | 150 K | 150 K | The temperature at which the data was collected. Low temperatures are often used to reduce thermal motion of the atoms. |
| R-factor (R1) | Not Reported | 0.046 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| wR2 | Not Reported | 0.131 | A weighted R-factor that is also used to assess the quality of the refinement. |
| Goodness-of-fit (S) | Not Reported | 1.13 | A value that should be close to 1 for a good refinement. |
Data for (E)-pent-2-enoic acid obtained from [Acta Cryst. (2015). E71, o512] and for (E)-dodec-2-enoic acid from [Acta Cryst. (2014). E70, o1155].
Experimental Protocols for X-ray Crystallography of this compound Derivatives
The following is a generalized protocol for the structural determination of a small organic molecule, such as a this compound derivative, using single-crystal X-ray diffraction.
Synthesis and Purification
The first and most critical step is the synthesis and rigorous purification of the this compound derivative. The presence of impurities can significantly hinder or prevent the growth of high-quality single crystals. Standard purification techniques such as column chromatography, distillation, and recrystallization should be employed to achieve high purity (>98%).
Crystallization
Growing diffraction-quality single crystals is often the most challenging part of the process. A variety of techniques can be employed, and the optimal method will be compound-specific.
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over several days to weeks. The decreasing volume of the solvent gradually increases the concentration of the compound, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
Crystal Selection and Mounting
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal should be transparent and have well-defined faces. The selected crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.
Data Collection
The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K). The diffractometer uses a monochromatic X-ray beam (e.g., from a Mo or Cu source). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full dataset consists of a series of images taken at different crystal orientations.
Data Processing
The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal. The intensities are corrected for various experimental factors, such as absorption and background scattering.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules, direct methods are typically used to obtain an initial model of the electron density. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Structure Validation
The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles (e.g., bond lengths, bond angles, and torsion angles) and examining various crystallographic quality indicators, such as the R-factors and the goodness-of-fit.
Visualizing the Workflow and Key Relationships
To better understand the process of X-ray crystallography and the logic behind structure validation, the following diagrams are provided.
A Comparative Review of the Industrial Applications of Heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
Heptene, an unsaturated hydrocarbon with the chemical formula C₇H₁₄, exists in various isomeric forms, each possessing unique structural characteristics that dictate its reactivity and suitability for specific industrial applications. This guide provides an objective comparison of the primary industrial uses of linear heptene isomers—1-heptene, 2-heptene, and 3-heptene—supported by experimental data. The focus is on their roles in polymerization, hydroformylation for the production of aldehydes and alcohols, and the subsequent synthesis of plasticizers.
Comparative Analysis of Industrial Applications
The industrial utility of heptene isomers is largely determined by the position of the double bond within the carbon chain. Terminal olefins (alpha-olefins), such as 1-heptene, are generally more reactive and favored for processes requiring linear products. In contrast, internal olefins, like this compound and 3-heptene, exhibit different reactivity and often lead to branched products.
Comonomer in Linear Low-Density Polyethylene (LLDPE) Production
1-Heptene serves as a comonomer in the production of LLDPE, a polymer valued for its flexibility and strength. The incorporation of an alpha-olefin like 1-heptene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and results in lower density and higher flexibility. While 1-octene is a more common comonomer, studies have shown that 1-heptene can be a viable alternative, yielding polymers with comparable properties.[1]
Table 1: Comparison of Ethylene/1-Heptene (EH) and Ethylene/1-Octene (EO) LLDPE Properties
| Property | Ethylene/1-Heptene (EH) Copolymer | Ethylene/1-Octene (EO) Copolymer |
| Comonomer Content | 3.5 mol% | 3.2 mol% |
| Density | 0.918 g/cm³ | 0.917 g/cm³ |
| Tensile Strength | 25 MPa | 24 MPa |
| Young's Modulus | 350 MPa | 330 MPa |
| Melting Point (Tm) | 122 °C | 121 °C |
Data synthesized from studies on Ziegler-Natta catalyzed polymerization.[1]
Internal heptene isomers such as this compound and 3-heptene are not typically used as comonomers in LLDPE production due to their lower reactivity in conventional Ziegler-Natta and metallocene-catalyzed polymerization processes.
Hydroformylation (Oxo Synthesis) to Produce Aldehydes and Alcohols
Hydroformylation, or oxo synthesis, is a crucial industrial process that converts olefins into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. These aldehydes are then often hydrogenated to produce alcohols, which are key intermediates for plasticizers, detergents, and solvents. The position of the double bond in the heptene isomer significantly influences the structure of the resulting C8 aldehyde and alcohol.
-
1-Heptene: Hydroformylation of 1-heptene predominantly yields the linear aldehyde, n-octanal, along with a smaller amount of the branched isomer, 2-methylheptanal. The high selectivity for the linear product is highly desirable for applications like plasticizer synthesis, where linear alcohols impart better flexibility and low-temperature performance.
-
This compound and 3-Heptene: The hydroformylation of internal olefins is generally slower and less regioselective than that of alpha-olefins.[2] It results in a mixture of branched C8 aldehydes. For instance, this compound hydroformylation can yield 2-ethylhexanal and 2-propylpentanal. These branched aldehydes and their corresponding alcohols have different applications, often in areas where properties like viscosity and pour point are tailored.
Table 2: Comparative Performance of Heptene Isomers in Rhodium-Catalyzed Hydroformylation
| Heptene Isomer | Predominant Aldehyde Product(s) | Linear-to-Branched Ratio (n/iso) | Relative Reaction Rate |
| 1-Heptene | n-Octanal | High (typically >10:1) | Fast |
| This compound | 2-Methylheptanal, 2-Ethylhexanal | Low | Moderate |
| 3-Heptene | 2-Ethylhexanal, 2-Propylpentanal | Low | Slow |
Data is representative and compiled from general principles of hydroformylation of alpha- vs. internal olefins.[2][3]
Synthesis of Plasticizer Alcohols
The C8 alcohols produced from the hydroformylation of heptene isomers are key precursors for the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymers like PVC. The structure of the alcohol, whether linear or branched, directly impacts the performance of the resulting plasticizer.
-
From 1-Heptene: The predominantly linear n-octanol derived from 1-heptene is esterified with acids like phthalic anhydride or adipic acid to produce linear plasticizers. These are valued for their high efficiency, good low-temperature flexibility, and low volatility.
-
From this compound and 3-Heptene: The branched C8 alcohols produced from internal heptenes result in branched plasticizers. A notable example is 2-propylheptanol, a C10 alcohol, which is produced via a similar oxo process starting from butenes.[4] Branched plasticizers can offer advantages in terms of processability and specific performance characteristics, though they may differ from linear plasticizers in properties like low-temperature performance.
Experimental Protocols
Ethylene/1-Heptene Copolymerization using a Ziegler-Natta Catalyst
Objective: To synthesize LLDPE with a target 1-heptene incorporation.
Materials:
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst (e.g., Triethylaluminium, TEAL)
-
Ethylene (polymerization grade)
-
1-Heptene (high purity)
-
Hexane (anhydrous, as solvent)
-
Hydrogen (as a chain transfer agent)
Procedure:
-
Reactor Preparation: A 1-liter stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to remove oxygen and moisture.
-
Solvent and Comonomer Addition: 500 mL of anhydrous hexane is added to the reactor, followed by the desired amount of 1-heptene (e.g., 0.15 mol).
-
Cocatalyst Addition: The appropriate amount of TEAL is added to achieve a specific Al/Ti molar ratio (e.g., 180).
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 83°C) and pressurized with ethylene to a constant pressure (e.g., 5 bar). A controlled amount of hydrogen is also fed into the reactor.
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst (e.g., 10 mg) in hexane is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) while maintaining constant temperature and pressure by continuously feeding ethylene.
-
Termination: The reaction is terminated by stopping the ethylene feed and venting the reactor. The polymer slurry is then quenched with acidified ethanol.
-
Product Recovery: The resulting polymer is filtered, washed with ethanol, and dried in a vacuum oven at 60°C to a constant weight.
Rhodium-Catalyzed Hydroformylation of 1-Heptene
Objective: To synthesize n-octanal from 1-heptene with high regioselectivity.
Materials:
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
1-Heptene
-
Toluene (anhydrous, as solvent)
-
Syngas (a mixture of CO and H₂, typically 1:1 molar ratio)
Procedure:
-
Catalyst Preparation: In a glovebox, the rhodium precursor and the phosphine ligand (at a specific P/Rh molar ratio, e.g., 4:1) are dissolved in anhydrous toluene.
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer is charged with the catalyst solution and a known amount of 1-heptene.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with syngas to the desired pressure (e.g., 20 bar). The reactor is then heated to the reaction temperature (e.g., 100°C).
-
Reaction Monitoring: The reaction is stirred for a set time (e.g., 4 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of 1-heptene and the product distribution (n-octanal, 2-methylheptanal, and any isomerization products).
-
Product Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully released. The product mixture is then analyzed by GC and other spectroscopic methods to determine the yield and regioselectivity.
Visualizations
Caption: Production of heptene isomers from crude oil.
Caption: Comparison of heptene isomer applications.
Caption: Pathway from heptene to plasticizer.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Heptene: A Guide for Laboratory Professionals
The proper disposal of 2-Heptene, a highly flammable and potentially hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is not only a matter of compliance but also a cornerstone of a safe working environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] This document provides comprehensive information on hazards, handling, and emergency procedures. This compound is classified as a highly flammable liquid and vapor.[1][2] Therefore, all sources of ignition, such as sparks, open flames, and hot surfaces, must be eliminated from the designated waste handling area.[1][2][3] Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a flame-retardant lab coat, must be worn at all times.[1][4] All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Waste Collection and Storage
Proper containment and labeling are the first steps in the disposal process. This compound waste should be collected in a designated, properly labeled hazardous waste container.[5] The container must be compatible with flammable organic liquids and have a tightly sealing lid to prevent the escape of vapors.[1][6][7]
| Parameter | Guideline | Rationale |
| Container Material | Glass bottles (for small quantities, <5 gallons), Metal cans (for larger quantities, >5 gallons). Avoid plastic containers for pure solvent.[6] | To ensure chemical compatibility and prevent degradation of the container. |
| Container Condition | Clean, dry, and free of contaminants. Must have a secure, tight-fitting lid.[1][7] | To prevent leaks, spills, and reactions with residual chemicals. |
| Labeling | Clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the approximate percentage if in a mixture.[6] Include hazard pictograms (e.g., flammable liquid). | To ensure proper identification, handling, and segregation of waste. |
| Storage Location | In a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a fume hood, away from incompatible materials.[5][8][9] | To minimize fire risk and prevent accidental mixing with incompatible chemicals. |
| Fill Level | Do not fill the container beyond 90% of its capacity.[7] Leave adequate headspace (~1 inch for a 4L container).[6] | To allow for vapor expansion and prevent spills or container rupture. |
Waste Segregation
This compound waste must be segregated from other waste streams to prevent dangerous reactions. It is crucial to avoid mixing flammable liquids with oxidizers, corrosives (acids and bases), or aqueous waste.[8][9][10] Halogenated and non-halogenated organic solvents should also be collected in separate containers, as their disposal methods may differ.[11][12]
Disposal Protocol
The following step-by-step protocol outlines the procedure for preparing this compound waste for collection by a licensed hazardous waste disposal service. Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[1][9][13]
Materials:
-
Appropriate waste container (glass or metal)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
Spill kit for flammable liquids
Procedure:
-
Preparation: Don all required PPE and ensure the work area is free of ignition sources. Perform all subsequent steps within a certified chemical fume hood.
-
Container Labeling: Affix a hazardous waste label to a clean, appropriate waste container. Fill in all required information, including the chemical name "this compound."
-
Waste Transfer: Carefully pour the this compound waste into the labeled container, using a funnel to prevent spills. Do not overfill the container.
-
Container Sealing: Securely close the container lid.
-
Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.
-
Storage: Place the sealed and decontaminated container in the designated Satellite Accumulation Area for flammable waste.
-
Spill Management: In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite or sand.[2] Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Waste Pickup: Once the waste container is full (up to 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[5] Do not attempt to dispose of the chemical waste yourself.[13]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This guide provides general procedures for the handling and preparation of this compound for disposal. The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][4][13] Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. echemi.com [echemi.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 12. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling 2-Heptene
For laboratory researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Heptene, including comprehensive personal protective equipment (PPE) protocols, step-by-step operational plans, and compliant disposal procedures.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is provided below for easy reference. Understanding these properties is the first step in a safe operational workflow.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Appearance | Colorless, volatile liquid |
| Boiling Point | 95-98°C |
| Melting Point | Approximately -127°C |
| Specific Gravity | 0.701 (water = 1) |
| Vapor Pressure | 87.757 mmHg @ 37.7°C |
| Lower Explosive Limit | 1.0% |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether |
Note: Some properties may vary slightly depending on the specific isomer (cis- or trans-).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound, which is a highly flammable liquid and can cause skin, eye, and respiratory irritation.[1][2]
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC) must be worn and inspected before use.[4] Flame-retardant and antistatic protective clothing, including overalls and a PVC apron, is recommended.[3][4][5] |
| Respiratory Protection | For operations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with a Type A filter or a self-contained breathing apparatus (SCBA) should be used.[2][4] |
| Footwear | For large-scale or continuous use, non-sparking safety footwear is recommended.[4] |
Note: Some plastic PPE (gloves, aprons) may generate static electricity and are not recommended for certain applications.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3] For flammable liquids, the ventilation system should be explosion-resistant.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[7] Prohibit smoking in the vicinity.[6]
-
-
Chemical Transfer :
-
Ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity, which can ignite vapors.[3][7]
-
Use non-sparking tools for all operations.[3]
-
Avoid splash filling by ensuring the fill pipe is submerged.[4] Do not use compressed air for filling or transferring.[4]
-
-
During the Procedure :
-
Storage :
Disposal Plan
This compound and its containers must be treated as hazardous waste.[4]
-
Waste Collection :
-
Collect waste this compound in a suitable, labeled, and closed container. Do not mix with other waste streams.
-
Contaminated materials (e.g., absorbent pads, used PPE) should also be collected in a sealed container for disposal.
-
-
Disposal Procedure :
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]
-
Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal company to arrange for proper disposal.[7]
-
Do not allow this compound or its wash water to enter drains or waterways, as it is very toxic to aquatic life.[4][7]
-
Emergency Response Workflow: Chemical Spill
In the event of a this compound spill, a clear and immediate response is crucial to ensure personnel safety and minimize environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Respiratory protection equipments C7H14 (trans-2-heptene), CAS number 14686-13-6 [en.gazfinder.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
